molecular formula C5H6ClN3O B129847 2-Amino-4-chloro-6-methoxypyrimidine CAS No. 5734-64-5

2-Amino-4-chloro-6-methoxypyrimidine

Cat. No.: B129847
CAS No.: 5734-64-5
M. Wt: 159.57 g/mol
InChI Key: VFEYBTFCBZMBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-6-methoxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28420. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEYBTFCBZMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073357
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5734-64-5
Record name 4-Chloro-6-methoxy-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5734-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005734645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5734-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methoxypyrimidine (ACMP), a pivotal intermediate in the agrochemical and pharmaceutical industries. The document traces the historical context of its discovery, rooted in the development of sulfonylurea herbicides, and details its synthesis and key applications. Emphasis is placed on experimental protocols and quantitative data to provide actionable insights for research and development professionals.

Introduction

This compound (ACMP) is a substituted pyrimidine that has garnered significant attention as a crucial building block in organic synthesis. Its primary importance lies in its role as a key intermediate in the production of sulfonylurea herbicides, most notably Chlorimuron-Ethyl.[1] Beyond its agrochemical significance, ACMP also serves as a precursor in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[2] This guide delves into the discovery and history of ACMP, providing a detailed examination of its synthesis, properties, and applications.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking research on sulfonylurea herbicides at E.I. du Pont de Nemours and Company (DuPont) in the 1970s. In 1975, DuPont chemist George Levitt synthesized the first sulfonylureas, a novel class of herbicides with remarkable potency and low toxicity. This discovery necessitated the development of efficient synthetic routes for key heterocyclic intermediates, including substituted pyrimidines like ACMP.

While the exact date of the first synthesis of ACMP is not widely publicized, its development was a direct consequence of the need for versatile building blocks for the then-nascent sulfonylurea herbicide program. The research conducted at DuPont's Central Research and Development Department during this period laid the foundation for the large-scale production of these vital intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5734-64-5[1]
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Appearance Pale yellow powder[2]
Melting Point 168 - 173 °C[2]
Purity ≥ 95% (HPLC)[2]
Water Content ≤ 0.5%[1]

Synthesis of this compound

The commercial synthesis of this compound has evolved to optimize yield, purity, and environmental impact. A prevalent and efficient method involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, typically sodium methoxide, in a polar aprotic solvent.

General Synthesis Pathway

The logical flow for a common synthesis route of this compound is depicted below.

G cluster_0 Synthesis of 2-Amino-4,6-dichloropyrimidine (Precursor) cluster_1 Synthesis of this compound A 2-Amino-4,6-dihydroxypyrimidine D Reaction Mixture A->D B Phosphorus oxychloride (POCl3) B->D C Triethylamine C->D E 2-Amino-4,6-dichloropyrimidine D->E Chlorination F 2-Amino-4,6-dichloropyrimidine E->F Intermediate Used in Next Step I Reaction Mixture F->I G Sodium Methoxide G->I H Polar Aprotic Solvent (e.g., Acetone) H->I J This compound I->J Methoxylation

Caption: General synthesis pathway for this compound.

Experimental Protocols

This procedure is based on a patented method for the efficient synthesis of the dichloropyrimidine intermediate.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • 250 ml double-walled glass reactor with a stirrer, reflux condenser, and thermostat heating

Procedure:

  • Charge the reactor with 100 ml (1.12 mol) of phosphorus oxychloride and 25.4 g (0.2 mol) of 2-amino-4,6-dihydroxypyrimidine to form a suspension.

  • Heat the suspension to 75°C.

  • Meter in 46 g (0.45 mol) of triethylamine over a period of 1 hour.

  • After the addition is complete, stir the mixture at 75°C for a specified period to ensure complete reaction.

  • Distill off the excess phosphorus oxychloride under vacuum.

  • Suspend the residue in water at 40°-60°C and stir for 1.5 to 2.5 hours.

  • Add 20-50% strength NaOH to the suspension until a pH of approximately 2.5 to 4 is reached.

  • Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash with water, and dry in air.

Quantitative Data:

  • Yield: > 90%

  • Purity: ~99%

This protocol is adapted from a patented process designed for high yield and purity.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (ADCP)

  • Sodium methoxide solution (30%)

  • Acetone (polar aprotic solvent)

  • Activated charcoal

  • Water

Procedure:

  • Place 1000 ml of acetone in a reaction vessel.

  • Add 32.8 g of 97.6% 2-amino-4,6-dichloropyrimidine (195 mmol).

  • Adjust the temperature of the suspension to 17°C.

  • Add 37.44 g of 30% sodium methoxide solution (0.208 mol) dropwise at 17°C over approximately 3.5 hours.

  • Stir the mixture at this temperature for 1 hour, then heat to 30°C for two hours.

  • Add 0.8 g of activated charcoal to the warm suspension and stir for about 1 hour.

  • Filter off the activated charcoal and the resulting sodium chloride.

  • Distill off more than 30% of the solvent.

  • Precipitate the product by adding water during or after the distillation.

  • Filter the product, wash with water, and dry.

Quantitative Data:

  • Yield: > 95%

  • Purity: > 98%

  • ADCP content: < 0.2 wt.%

Applications

The primary application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides.

Synthesis of Chlorimuron-Ethyl

The workflow for the synthesis of Chlorimuron-Ethyl from ACMP is outlined below.

G A This compound C Reaction Mixture A->C B 2-(Ethoxycarbonyl)benzenesulfonyl isocyanate B->C D Chlorimuron-Ethyl C->D Sulfonylation and Condensation

Caption: Synthesis of Chlorimuron-Ethyl from ACMP.

This reaction involves the coupling of this compound with a sulfonyl isocyanate to form the final herbicide molecule.

Pharmaceutical Applications

The versatile chemical structure of ACMP also makes it a valuable intermediate in the pharmaceutical industry. It serves as a starting material for the synthesis of a variety of bioactive molecules, with research indicating its potential in the development of:

  • Antiviral agents[2]

  • Anticancer agents[2]

Conclusion

This compound, a compound born out of the need for innovative herbicide solutions, has established itself as an indispensable intermediate in both the agrochemical and pharmaceutical sectors. Its efficient synthesis, high purity, and versatile reactivity continue to make it a molecule of significant interest for researchers and industry professionals. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for those working in the field of chemical synthesis and drug development.

References

The Role of 2-Amino-4-chloro-6-methoxypyrimidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a highly versatile heterocyclic compound that has emerged as a cornerstone in the field of medicinal chemistry. Its unique structural arrangement, featuring strategically placed amino, chloro, and methoxy functional groups, renders it an invaluable building block for the synthesis of a diverse array of bioactive molecules.[1] This pyrimidine derivative serves as a pivotal intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1] Its stability, coupled with predictable reactivity, allows for its incorporation into complex molecular architectures, making it a "privileged scaffold" for drug discovery. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and extensive applications in the design of modern pharmaceuticals.

Synthesis and Chemical Properties

The primary industrial synthesis of this compound (ACMP) involves the selective reaction of 2-amino-4,6-dichloropyrimidine. This process is designed to be cost-effective and high-yielding, making the scaffold readily available for research and development.[2][3]

General Synthesis Workflow

The most common synthetic route involves a nucleophilic substitution reaction where one of the chlorine atoms of 2-amino-4,6-dichloropyrimidine is replaced by a methoxy group.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 2-Amino-4,6-dichloropyrimidine reagents Sodium Methoxide (or NaOH/Methanol) Polar Aprotic Solvent (e.g., Acetone) Controlled Temperature (e.g., 15-40°C) start->reagents Reaction product This compound reagents->product Selective Monosubstitution

Caption: General synthesis of this compound.

The reactivity of the scaffold is dictated by its functional groups. The chlorine atom at the C4 position is the most reactive site, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. The amino group at C2 and the methoxy group at C6 can also be modified, although this typically requires more forcing conditions. This differential reactivity allows for sequential and controlled derivatization.

Reactivity_Diagram cluster_derivatives Potential Derivatives Core 2-Amino-4-chloro- 6-methoxypyrimidine node_C4 C4-Cl (Primary Site) Core->node_C4 S_NAr node_C2 C2-NH2 (Secondary Site) Core->node_C2 Modification node_C6 C6-OMe (Tertiary Site) Core->node_C6 Modification Deriv_C4 Amines (R-NH2) Thiols (R-SH) Alcohols (R-OH) node_C4->Deriv_C4 Deriv_C2 Acylation Coupling Reactions node_C2->Deriv_C2 Deriv_C6 Demethylation/ Substitution node_C6->Deriv_C6

Caption: Chemical reactivity and derivatization sites.

Core Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its ability to act as a bioisostere for the adenine base of ATP allows it to effectively target the ATP-binding site of many enzymes, particularly protein kinases.

Kinase Inhibitors for Oncology

The most significant application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively blocking its function and downstream signaling.

Key Kinase Targets:

  • Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Several potent Aurora kinase inhibitors are based on the pyrimidine scaffold.[4][6][7]

  • Fibroblast Growth Factor Receptors (FGFR): The FGFR signaling pathway is often hyperactivated in various cancers. Highly selective FGFR4 inhibitors have been developed using a 2-aminopyrimidine core.[8]

  • Signal Transducers and Activators of Transcription (STAT): STAT proteins are involved in cytokine signaling. STAT6 inhibitors derived from aminopyrimidines have shown potential for treating allergic and inflammatory diseases.[9]

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase (e.g., Aurora, FGFR) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cancer Cell Proliferation Phospho_Substrate->Cell_Proliferation Downstream Signaling Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of action for pyrimidine-based kinase inhibitors.

Antimicrobial and Antiviral Agents

Beyond oncology, the 2-aminopyrimidine scaffold is utilized in the search for novel antimicrobial agents.[10] Derivatives have been synthesized and tested against various bacterial and fungal strains.[10] The core structure is also a key intermediate in the synthesis of certain antiviral compounds, leveraging its ability to mimic natural nucleobases.[1]

Quantitative Data of Bioactive Derivatives

The versatility of the this compound scaffold has led to the development of numerous potent inhibitors across different target classes. The table below summarizes the biological activity of representative compounds.

Compound Class/ExampleTargetActivity (IC50)Therapeutic Area
FGFR4 Inhibitor (Compound 2n) [8]FGFR42.6 nMOncology
FGFR4 Inhibitor (Compound 2n) [8]MDA-MB-453 cell line0.38 µMOncology
STAT6 Inhibitor (AS1517499) [9]STAT621 nMAllergic/Inflammatory Disease
STAT6 Inhibitor (AS1517499) [9]IL-4-induced Th2 differentiation2.3 nMAllergic/Inflammatory Disease
Aurora Kinase Inhibitor (Compound 13) [6][7]Proliferation of SCLC cells< 200 nMOncology
β-Glucuronidase Inhibitor (Compound 24) [11]β-Glucuronidase2.8 µMGeneral Research

Key Experimental Protocols

Detailed experimental procedures are critical for the successful application of this scaffold in drug discovery programs. Below are generalized protocols for the synthesis of the core structure and a common derivatization reaction.

Protocol 1: Synthesis of this compound

This procedure is adapted from patent literature describing the selective methoxylation of 2-amino-4,6-dichloropyrimidine.[2][3]

  • Setup: A reaction vessel is charged with a polar aprotic solvent, such as acetone.

  • Addition of Starting Material: 2-amino-4,6-dichloropyrimidine (1.0 equivalent) is added to the solvent to form a suspension.

  • Reaction: The suspension is cooled to a controlled temperature (e.g., 15-20°C). A solution of sodium methoxide (approx. 1.05-1.1 equivalents) in methanol is added dropwise over several hours, maintaining the temperature.

  • Monitoring: The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Workup: The solvent is partially removed by distillation. Water is then added to the mixture to precipitate the product.

  • Isolation: The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield this compound as a solid.

Protocol 2: General Procedure for SNAr Derivatization at C4

This protocol describes a typical nucleophilic aromatic substitution to displace the C4-chloro group, a common step in building kinase inhibitors.[12]

  • Setup: this compound (1.0 equivalent) is dissolved or suspended in a suitable solvent (e.g., 1-pentanol, propanol, or DMSO).

  • Addition of Reagents: The desired amine nucleophile (1.0-2.0 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (diisopropylethylamine) (2.0-3.0 equivalents) are added to the mixture.

  • Reaction: The reaction mixture is heated, often using conventional heating (e.g., 120-140°C) or microwave irradiation, for a period of 2 to 30 minutes, depending on the reactivity of the nucleophile.[12]

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with brine or a saturated sodium bicarbonate solution.

  • Purification: The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 2,4-disubstituted pyrimidine derivative.

Conclusion

This compound has firmly established itself as a privileged and indispensable scaffold in medicinal chemistry. Its straightforward synthesis and predictable, site-selective reactivity provide a robust platform for generating vast libraries of complex molecules. Its most profound impact has been in the field of oncology, where the 2-aminopyrimidine core is central to the design of numerous potent kinase inhibitors. As researchers continue to explore new therapeutic targets, the versatility of this building block ensures its continued prominence in the discovery and development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine: A Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-6-methoxypyrimidine is a versatile heterocyclic compound of significant interest in the chemical, pharmaceutical, and agricultural industries. Its unique molecular structure, featuring amino, chloro, and methoxy functional groups on a pyrimidine ring, makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role in the development of herbicides and pharmaceuticals. Detailed experimental protocols and visual representations of synthetic pathways are included to support researchers in their practical applications of this important chemical building block.

Chemical and Physical Properties

This compound, with the CAS number 5734-64-5, is a crystalline powder, typically pale yellow in appearance.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C5H6ClN3O[2]
Molecular Weight 159.57 g/mol [2]
Melting Point 168-173 °C[1]
Appearance Pale yellow powder / Light Yellow Crystal[1][2]
Solubility Soluble in methanol.[3] At a given temperature, the mole fraction solubility in various organic solvents is in the order of: N,N-dimethylformamide > dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.[4][3][4]
Purity ≥ 95% (HPLC)[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, such as sodium methoxide, in a polar aprotic solvent.[5][6]

Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

This protocol describes the synthesis of this compound by reacting 2-amino-4,6-dichloropyrimidine with sodium methoxide in acetone.[7]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (ADCP) (97.6% purity, 195 mmol)

  • Sodium methoxide solution (30%) (0.208 mol)

  • Acetone (1000 ml)

  • Activated charcoal

  • Water

Procedure:

  • Charge a reaction vessel with 1000 ml of acetone and add 32.8 g of 2-amino-4,6-dichloropyrimidine (195 mmol).

  • Adjust the temperature of the resulting suspension to 17°C.

  • Slowly add 37.44 g of a 30% sodium methoxide solution (0.208 mol) dropwise over approximately 3.5 hours, maintaining the temperature at 17°C.

  • Stir the reaction mixture at 17°C for 1 hour after the addition is complete.

  • Heat the mixture to 30°C and stir for an additional 2 hours.

  • To the warm suspension, add 0.8 g of activated charcoal and continue stirring for about 1 hour.

  • Filter off the activated charcoal and the precipitated sodium chloride.

  • The filtrate contains the desired product, this compound. The product can be precipitated by the addition of water and further purified by recrystallization if necessary.[5][6]

Yield: This process is reported to produce high yields of over 95% with a purity of >98%.[5]

Synthesis_of_2_Amino_4_chloro_6_methoxypyrimidine cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Reaction Mixture Reaction Mixture 2-Amino-4,6-dichloropyrimidine->Reaction Mixture Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Mixture Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->Reaction Mixture 17°C -> 30°C 17°C -> 30°C 17°C -> 30°C->Reaction Mixture This compound This compound Purification Purification Reaction Mixture->Purification Workup Purification->this compound

Caption: Synthesis of this compound.

Applications as a Chemical Intermediate

This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1]

Agrochemicals: Herbicide Synthesis

A primary application of this intermediate is in the production of sulfonylurea herbicides, most notably chlorimuron-ethyl.[8][9] This herbicide is widely used for the control of broad-leaved weeds in crops such as soybeans and peanuts.[8][10]

Experimental Protocol: Synthesis of a Sulfonamide Intermediate for Chlorimuron-ethyl

This protocol outlines the initial step in the synthesis of chlorimuron-ethyl, which involves the sulfonylation of this compound.[8]

Materials:

  • This compound

  • 2-(Ethoxycarbonyl)benzenesulfonyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • An appropriate solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-(ethoxycarbonyl)benzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the sulfonamide intermediate.

Chlorimuron_Ethyl_Synthesis_Workflow cluster_start Starting Material cluster_reagent1 Reagent cluster_intermediate Intermediate cluster_reagent2 Further Reactions cluster_final Final Product ACMP 2-Amino-4-chloro- 6-methoxypyrimidine Sulfonamide Sulfonamide ACMP->Sulfonamide Sulfonylation BSC 2-(Ethoxycarbonyl) benzenesulfonyl chloride BSC->Sulfonamide Chlorimuron-ethyl Chlorimuron-ethyl Sulfonamide->Chlorimuron-ethyl Further Steps Condensation/\nCyclization Condensation/ Cyclization Condensation/\nCyclization->Chlorimuron-ethyl

Caption: Synthesis of Chlorimuron-ethyl from this compound.

Mechanism of Action of Chlorimuron-ethyl

Chlorimuron-ethyl functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][10] By blocking this pathway, the herbicide halts cell division and plant growth, ultimately leading to the death of susceptible weeds.[10][11]

ALS_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_enzyme Enzyme cluster_synthesis Biosynthesis Pathway cluster_outcome Effect on Plant Chlorimuron-ethyl Chlorimuron-ethyl ALS Acetolactate Synthase (ALS) Chlorimuron-ethyl->ALS Inhibits Branched-Chain Amino Acids\n(Valine, Leucine, Isoleucine) Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Branched-Chain Amino Acids\n(Valine, Leucine, Isoleucine) Amino Acid Precursors Amino Acid Precursors Amino Acid Precursors->ALS Inhibition of Protein Synthesis Inhibition of Protein Synthesis Branched-Chain Amino Acids\n(Valine, Leucine, Isoleucine)->Inhibition of Protein Synthesis Cessation of Cell Division & Growth Cessation of Cell Division & Growth Inhibition of Protein Synthesis->Cessation of Cell Division & Growth Plant Death Plant Death Cessation of Cell Division & Growth->Plant Death

Caption: Mechanism of action of Chlorimuron-ethyl.

Pharmaceuticals: Antiviral and Anticancer Agents

This compound is also a valuable intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer compounds.[1] For instance, it has been utilized in the synthesis of carbocyclic analogues of purine xylofuranosides, which have demonstrated activity against herpes simplex virus, human cytomegalovirus, and varicella-zoster virus.[12] Furthermore, derivatives of 2-amino-4-chloro-pyrimidine have been investigated for their potential anticancer properties.[13]

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14] It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[13] Store the compound in a tightly sealed container in a dry, dark place at room temperature.[2]

Conclusion

This compound is a cornerstone intermediate with broad applicability in the synthesis of high-value chemical products. Its utility in the production of the widely used herbicide chlorimuron-ethyl highlights its importance in the agrochemical sector. Moreover, its role as a precursor for various pharmacologically active molecules underscores its potential in drug discovery and development. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this versatile chemical compound.

References

Pyrimidine Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1] As a privileged structure, pyrimidine derivatives have been extensively explored, leading to the development of a multitude of approved drugs targeting a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This technical guide provides an in-depth overview of pyrimidine derivatives in drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

I. Therapeutic Applications and Mechanisms of Action

Pyrimidine derivatives exhibit a remarkable diversity of pharmacological effects, a testament to their ability to interact with a wide range of biological targets. Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair, a mechanism central to many anticancer and antiviral therapies.[3] Furthermore, the versatile pyrimidine ring can be readily functionalized to achieve high affinity and selectivity for various enzymes and receptors, leading to potent inhibition of key cellular processes.

Anticancer Activity

The antineoplastic properties of pyrimidine derivatives are well-documented, with several compounds being mainstays in cancer chemotherapy. These agents primarily exert their effects through the inhibition of crucial enzymes involved in cell proliferation and survival.

  • Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] Inhibition of TS leads to a depletion of dTMP, disrupting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers. Pyrimidine-based inhibitors have been designed to target specific CDKs, such as CDK2, CDK4, and CDK6, thereby arresting the cell cycle and preventing tumor growth.[4][5]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[6] Mutations that lead to the constitutive activation of EGFR are common in various cancers, particularly non-small-cell lung cancer. Pyrimidine derivatives have been successfully developed as potent and selective inhibitors of EGFR tyrosine kinase.[6]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[8][9] This mechanism is particularly effective in rapidly dividing cancer cells.

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, targeting essential pathways in bacteria and fungi.

  • Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR): Some pyrimidine-based compounds have been shown to dually inhibit bacterial DNA gyrase and DHFR.[10] DNA gyrase is essential for DNA replication, while DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids.

  • Disruption of Cell Wall Biosynthesis: Certain triazolopyrimidine derivatives have been found to target cell-wall biosynthesis in bacteria, leading to bactericidal effects.[11]

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are the key enzymes responsible for the synthesis of prostaglandins, which are potent mediators of inflammation.[9] Pyrimidine derivatives have been developed as selective COX-2 inhibitors, offering the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9][12]

II. Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various pyrimidine derivatives, providing a quantitative comparison of their potency against different targets and cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 Values)

Compound ClassTarget/Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesHCT-116 (Colon)1.98 ± 0.69[1]
MCF-7 (Breast)2.18 ± 0.93[1]
HepG2 (Liver)4.04 ± 1.06[1]
PC-3 (Prostate)4.18 ± 1.87[1]
Pyrazolo[3,4-d]pyrimidinesCDK2/cyclin A20.061 ± 0.003[13]
MCF-7 (Breast)Showed superior cytotoxicity compared to Sorafenib[13]
HCT-116 (Colon)Showed superior cytotoxicity compared to Sorafenib[13]
Pyrazolo[3,4-d]pyrimidine DerivativesHT1080 (Fibrosarcoma)96.25[14]
Hela (Cervical)74.8[14]
Caco-2 (Colon)76.92[14]
A549 (Lung)148[14]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)Varies by compound[15]
C32 (Melanoma)Varies by compound[15]
DU145 (Prostate)Varies by compound[15]
MCF-7/WT (Breast)Varies by compound[15]
Chalcone-Pyrimidine HybridsA549 (Lung)Strong cytotoxicity at 100 µM[16]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC Values)

Compound ClassMicroorganismMIC (µM/ml or µg/mL)Reference
Pyrimidin-2-ol/thiol/amine AnaloguesS. aureus0.87[17]
B. subtilis0.96[17]
P. aeruginosa0.77[17]
C. albicans1.73[17]
A. niger1.68[17]
1,2,4-Triazolo[1,5-a]pyrimidinesGram-positive & Gram-negative bacteria0.25–2.0 µg/mL[11]
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesGram-positive & Gram-negative bacteria16 - 102 µM[10]
Fungal species15.50 - 26.30 µM[10]

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives (IC50 Values)

Compound ClassTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesCOX-20.04 ± 0.09[9]
COX-20.04 ± 0.02[9]
Pyrimidine-5-CarbonitrilesCOX-2Displayed >50% inhibition at 10⁻⁸ and 10⁻⁹ M[18]
Pyrimidine Derivatives (L1, L2)COX-2High selectivity, comparable to meloxicam[12]
Chalcone-Pyrimidine HybridsLipoxygenase42 and 47.5[16]

III. Pharmacokinetic Profiles of Key Pyrimidine Drugs

The clinical utility of pyrimidine derivatives is significantly influenced by their pharmacokinetic properties. This section provides a summary of the key pharmacokinetic parameters for two widely used pyrimidine-based anticancer drugs, 5-Fluorouracil and Gemcitabine.

Table 4: Pharmacokinetic Parameters of 5-Fluorouracil and Gemcitabine

DrugParameterValueConditionReference
5-Fluorouracil Elimination Half-life (t½)12.9 ± 7.3 mini.v. bolus[10]
0.26 ± 0.19 hours[12]
Peak Plasma Concentration (Cmax)21.9 ± 14.9 mg/L5 min post-administration[12]
18.15 ± 1.35 µg/ml250 mg/m² dose[11]
48.41 ± 7.69 µg/ml370 mg/m² dose[11]
Area Under the Curve (AUC)8.7 ± 4.1 h × mg/L[12]
Gemcitabine Elimination Half-life (t½)5–20 min[17]
42 to 94 minutes (short infusions)[7]
4 to 10.5 hours (long infusions)[7]
Peak Plasma Concentration (Cmax)24 µM800 mg/m²[17]
32 µM1000 mg/m²[17]
53–70 µM1250 mg/m²[17]
ClearanceHigher in men (8.6 L/m²) than women (5.7 L/m²)[17]

IV. Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by pyrimidine derivatives is crucial for understanding their mechanisms of action and for designing novel therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb P E2F_inactive E2F (inactive) pRb->E2F_inactive E2F_active E2F (active) E2F_inactive->E2F_active CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 S_Phase_Progression S Phase Progression CDK2->S_Phase_Progression drives E2F_active->CyclinE transcription Pyrimidine_Inhibitor Pyrimidine-based CDK Inhibitor Pyrimidine_Inhibitor->CDK46 Pyrimidine_Inhibitor->CDK2

CDK-Mediated Cell Cycle Regulation and Inhibition.

DHODH_Pyrimidine_Synthesis_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis DHODH->Orotate Pyrimidine_Inhibitor DHODH Inhibitor Pyrimidine_Inhibitor->DHODH

DHODH in Pyrimidine Synthesis and its Inhibition.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells end End add_compounds Add pyrimidine derivatives (various concentrations) plate_cells->add_compounds incubate_24_72h Incubate for 24-72 hours add_compounds->incubate_24_72h add_mtt Add MTT reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 calculate_ic50->end

Workflow for MTT Cytotoxicity Assay.

V. Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the evaluation of pyrimidine derivatives.

Synthesis of 4,6-Disubstituted Pyrimidine-2-one Derivatives

This protocol describes a general method for the synthesis of 4,6-disubstituted pyrimidine-2-one derivatives via the condensation of chalcones with urea.[19]

Materials:

  • Substituted benzaldehyde

  • Substituted acetophenone

  • Ethanolic sodium hydroxide solution

  • Urea

  • Ethanol

Procedure:

  • Chalcone Synthesis:

    • Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol.

    • Add ethanolic sodium hydroxide solution dropwise while stirring.

    • Continue stirring at room temperature for the specified time until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Pyrimidine-2-one Synthesis:

    • Reflux a mixture of the synthesized chalcone and urea in an alkaline medium (e.g., ethanolic NaOH or KOH) for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the 4,6-disubstituted pyrimidine-2-one derivative.[19]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plates for 48-72 hours.[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[22]

    • Incubate the plates for 1.5-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[13]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13][23]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][24]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)[20]

  • Pyrimidine derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)[16]

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the pyrimidine derivatives in the broth directly in the 96-well plate. The final volume in each well should be 50-100 µL.[24]

  • Inoculation:

    • Dilute the standardized microbial suspension to the final inoculum density (typically ~5×10⁵ CFU/mL).[24]

    • Add an equal volume of the inoculum to each well.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[25]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[24]

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[22]

  • Pyrimidine derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Pre-incubation:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution.[14]

    • Add the pyrimidine derivatives at various concentrations to the respective wells.

    • Pre-incubate the mixture for 10 minutes at 37°C.[14]

  • Initiation of Reaction:

    • Add the arachidonic acid solution to initiate the reaction.

  • Measurement of Activity:

    • The peroxidase activity of COX is monitored by the appearance of oxidized TMPD, which can be measured colorimetrically at a specific wavelength (e.g., 590 nm).[22]

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value from the dose-response curve.

VI. Conclusion

Pyrimidine and its derivatives continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and the ability to modulate their biological activity through structural modifications make them an enduringly attractive scaffold for medicinal chemists. The diverse mechanisms of action, spanning from antimetabolite activity to specific enzyme inhibition, underscore their versatility in addressing a wide range of therapeutic needs. This guide has provided a comprehensive overview of the current landscape of pyrimidine derivatives in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways. It is anticipated that continued exploration of the chemical space around the pyrimidine nucleus will lead to the discovery of novel and more effective therapeutic agents for a multitude of diseases.

References

An In-depth Technical Guide to the Fundamental Reactions of 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature, possessing amino, chloro, and methoxy groups on a pyrimidine core, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the fundamental reactions of this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of pyrimidine-based compounds for various therapeutic applications.

Core Reactions and Methodologies

The reactivity of this compound is primarily governed by the electrophilic nature of the C4 position, which is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring. The chloro substituent at this position serves as a good leaving group, facilitating a variety of substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups at the C4 position. The general mechanism proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

a) Reaction with Alkoxides:

The displacement of the chloro group by an alkoxide, such as sodium methoxide, is a common reaction to introduce an additional alkoxy group.

NucleophileReagents and ConditionsProductYieldReference
Sodium MethoxideSodium methoxide in dry methanol, stirred at ambient temperature for 4 hours.2-Amino-4,6-dimethoxypyrimidineNot specified[1]

Detailed Experimental Protocol (Adapted from a similar reaction):

In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous methanol. A solution of sodium methoxide (1.1 eq) in anhydrous methanol is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The precipitated product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[1]

b) Reaction with Amines:

The reaction with primary and secondary amines is a key method for the synthesis of various biologically active 4-aminopyrimidine derivatives.

AmineReagents and ConditionsProductYieldReference
Various substituted aminesAnhydrous propanol, triethylamine, microwave irradiation at 120-140 °C for 15-30 minutes.2-Amino-4-(substituted amino)-6-methoxypyrimidinesGood to excellentNot specified for this exact substrate
IndolineNaOH, ethanol or methanol, stirred at room temperature for 1 hour.2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde (from the corresponding 5-carbaldehyde derivative)60%[2]

Detailed Experimental Protocol (Microwave-Assisted):

In a microwave reaction vial, this compound (1.0 eq) and the desired amine (1.0-1.2 eq) are suspended in anhydrous propanol. Triethylamine (1.5 eq) is added as a base. The vial is sealed and subjected to microwave irradiation at 120-140 °C for 15-30 minutes. After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broader substrate scope and milder reaction conditions compared to traditional methods.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Cl + Pd(0)) pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (with Ar'B(OH)2 + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Ar' reductive_elimination->product

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

While specific examples for this compound are limited, data from the closely related 2-chloro-4,6-dimethoxypyrimidine provides valuable insights into typical reaction conditions.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-based Pd precatalystK3PO4MeOH/THFNot specified~80[1]
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acidAllyl-based Pd precatalystK3PO4MeOH/THFNot specified~75[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O100 (MW)80[3]

Detailed Experimental Protocol (General Procedure):

To a reaction vessel are added this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The reaction mixture is heated with stirring at a temperature ranging from 80 to 120 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing a wide range of substituted anilines and other arylamines under relatively mild conditions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat with Stirring (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench (e.g., with water) monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

General Experimental Workflow for a Cross-Coupling Reaction.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl ChloridesPrimary/Secondary AminesPd2(dba)3 / XPhosNaOtBu or K3PO4Toluene or Dioxane80-110Generally highGeneral Knowledge
2,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd(OAc)2 / XantphosNaOtBuToluene100Not specified[4]

Detailed Experimental Protocol (General Procedure):

In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a base (e.g., NaOtBu or K3PO4, 1.4-2.0 eq). This compound (1.0 eq) and the amine (1.1-1.2 eq) are then added. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring at 80-110 °C for the required time (typically 4-24 hours). After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to afford the desired N-aryl or N-alkyl aminopyrimidine.

Conclusion

This compound is a valuable building block in synthetic organic chemistry, offering multiple avenues for functionalization. The primary modes of reaction involve nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of these fundamental transformations, including detailed experimental protocols and relevant data from analogous systems. The methodologies described herein should empower researchers to effectively utilize this versatile scaffold in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions for specific substrates will undoubtedly continue to expand the synthetic utility of this important heterocyclic intermediate.

References

The Reactivity of Substituted Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of therapeutic agents.[1][2] The chemical behavior of the pyrimidine ring is profoundly influenced by its substituents, which allows for fine-tuning of its reactivity and biological function. This technical guide provides a comprehensive exploration of the reactivity of substituted pyrimidines, focusing on the key chemical transformations used in drug discovery and development. It covers the fundamental electronic properties of the pyrimidine nucleus, details the major classes of reactions—including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-couplings—and provides structured data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support researchers in this dynamic field.

Core Principles of Pyrimidine Reactivity

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This configuration makes the ring electron-deficient, or π-deficient, which fundamentally governs its reactivity.[3]

  • π-Deficient Nature: The electronegative nitrogen atoms withdraw electron density from the ring, particularly from the C2, C4, and C6 positions.[3] This intrinsic electronic deficiency makes the pyrimidine ring susceptible to nucleophilic attack and deactivates it towards electrophilic substitution.[3][4]

  • Basicity: Compared to pyridine (pKa ≈ 5.3), pyrimidine is a much weaker base (pKa ≈ 1.23) due to the inductive effect of the second nitrogen atom.[3][4] Protonation or alkylation typically occurs at a single nitrogen atom.[3]

  • Positional Reactivity:

    • Nucleophilic Attack: The C2, C4, and C6 positions are the most electron-deficient and are the primary sites for nucleophilic aromatic substitution (SNAAr).[3][5][6][7]

    • Electrophilic Attack: The C5 position is the most electron-rich and is the preferred site for electrophilic aromatic substitution (SEAr), although such reactions are generally sluggish without activating groups.[3][5]

Nucleophilic Aromatic Substitution (SNAAr)

SNAAr is a fundamental reaction for the functionalization of pyrimidines, particularly halopyrimidines. The reaction proceeds through a high-energy anionic intermediate (Meisenheimer complex), and its rate is influenced by the leaving group and the position on the ring.

In 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8] This is because the anionic intermediate formed by attack at C4 is more stabilized by resonance.[6][8]

Data Presentation: Reactivity of Halopyrimidines

The reactivity of halopyrimidines in both SNAAr and palladium-catalyzed cross-coupling reactions is critically dependent on the identity of the halogen. The general order of reactivity is a direct consequence of the carbon-halogen (C-X) bond strength.

Table 1: General Reactivity Order of Halogens in Pyrimidine Substitutions

Reaction TypeReactivity OrderRationale
SNAAr (Leaving Group Ability)F > Cl > Br > IBased on the electronegativity of the halogen, which stabilizes the intermediate complex.
Pd-Catalyzed Cross-CouplingI > Br > Cl > FInversely correlated with C-X bond dissociation energy, facilitating the rate-determining oxidative addition step.[9]
Experimental Protocol: Synthesis of 4-Amino-2-chloropyrimidine from 2,4-Dichloropyrimidine

This protocol illustrates the selective substitution at the C4 position.

  • Materials: 2,4-dichloropyrimidine, aqueous ammonia (28%), ethanol, ethyl acetate, brine.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (1.0 mmol) in ethanol (15 mL) in a sealed pressure vessel.

    • Add aqueous ammonia (5.0 mL, 28%) to the solution.

    • Heat the mixture to 70°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-amino-2-chloropyrimidine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the pyrimidine ring is challenging due to its π-deficient nature.[3][4] Such reactions typically require harsh conditions or the presence of strong electron-donating groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups, which activate the ring. When present, these groups direct electrophilic attack to the C5 position.[3]

Experimental Protocol: Nitration of 2-Aminopyrimidine
  • Materials: 2-aminopyrimidine, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • Carefully add concentrated sulfuric acid (5 mL) to a round-bottom flask cooled in an ice-salt bath (0 to -5°C).

    • Add 2-aminopyrimidine (1.0 mmol) portion-wise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

    • Once a clear solution is obtained, add fuming nitric acid (1.5 mL) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the resulting solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyrimidine.

  • Characterization: Confirm the product's identity and purity using melting point analysis, ¹H NMR, and ¹³C NMR.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for creating C-C and C-N bonds, and they are extensively used for the functionalization of halopyrimidines.[9][10]

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

ReactionCoupling PartnersBond FormedTypical Catalyst System
Suzuki-Miyaura Halopyrimidine + Organoboron ReagentC-C (sp²-sp², sp²-sp³)Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₂CO₃)
Buchwald-Hartwig Halopyrimidine + Amine/AmideC-NPd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOtBu)
Sonogashira Halopyrimidine + Terminal AlkyneC-C (sp²-sp)Pd(PPh₃)₄, CuI, and an amine base (e.g., Et₃N)[9]
Heck Halopyrimidine + AlkeneC-C (sp²-sp²)Pd(OAc)₂ with a phosphine ligand and a base (e.g., Et₃N)
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine with Phenylboronic Acid
  • Materials: 4-chloro-2-methylpyrimidine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate, 1,4-dioxane, water.

  • Procedure:

    • In a Schlenk flask, combine 4-chloro-2-methylpyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.[9]

    • Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor progress by TLC or LC-MS.[9]

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 2-methyl-4-phenylpyrimidine.

  • Characterization: Verify the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mandatory Visualizations: Pathways and Workflows

Signaling Pathway: Pyrimidine-Based Kinase Inhibition

Pyrimidine derivatives are a privileged scaffold for kinase inhibitors, which are crucial in oncology and immunology.[1][11][12] They often act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates.[12]

Kinase_Inhibition_Pathway cluster_products ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Competitive Inhibition Downstream Cellular Proliferation (Blocked) Phospho_Substrate->Downstream

Caption: ATP-competitive inhibition of a kinase by a substituted pyrimidine, blocking downstream signaling.

Experimental Workflow: Chemical Library Synthesis and Screening

The synthesis and evaluation of a library of substituted pyrimidines for drug discovery follows a structured, multi-step process.[13][14][15][16]

Library_Synthesis_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Analysis & Screening cluster_outcome Phase 3: Outcome Start Halopyrimidine Scaffold Coupling Parallel Cross-Coupling (e.g., Suzuki) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Automated Flash Chromatography Workup->Purify Library Pyrimidine Library (Plate Format) Purify->Library QC QC Analysis (LC-MS, NMR) Library->QC Screening High-Throughput Biological Screen Library->Screening Data Data Analysis (Hit Identification) Screening->Data Hit Validated Hit Compounds Data->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR

Caption: A logical workflow for the parallel synthesis and screening of a substituted pyrimidine library.

References

An In-depth Technical Guide to Structural Analogs of 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs of 2-amino-4-chloro-6-methoxypyrimidine. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer agents and kinase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Core Structure and Synthetic Strategies

This compound serves as a versatile scaffold for the development of various bioactive molecules. The presence of the reactive chloro group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of a wide range of substituents, particularly anilino and other amino moieties. The 2-amino group and the 6-methoxy group are also amenable to modification, further expanding the chemical diversity of the analogs.

A general synthetic scheme for the preparation of 2-amino-4-(substituted-anilino)-6-methoxypyrimidine derivatives involves the condensation of 2-amino-4,6-dichloropyrimidine with a substituted aniline in the presence of a base, followed by the selective methoxylation at the 6-position. Alternatively, direct substitution of the chloro group in this compound with a desired amine is a common strategy.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer and kinase inhibitory properties. The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 4-position plays a crucial role in determining the biological potency and selectivity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of these analogs against various cancer cell lines. The introduction of substituted anilino groups at the 4-position has been a particularly fruitful strategy for enhancing anticancer activity.

Compound IDR Group (at C4-Anilino)Cell LineIC50 (µM)Reference
1a 4-FluoroA549 (Lung)6.23 ± 1.18[1]
1b 4-FluoroMCF-7 (Breast)6.21 ± 1.26[1]
1c 4-FluoroSiHA (Cervical)6.94 ± 1.03[1]
2a 4-MethylA549 (Lung)14.92 ± 2.32[1]
2b 4-MethylMCF-7 (Breast)8.12 ± 1.33[1]
2c 4-MethylSiHA (Cervical)9.34 ± 1.04[1]
3a 3-Chloro-4-hydroxyA5490.56[2]
3b 3-Chloro-4-hydroxyPC-3 (Prostate)2.46[2]
3c 3-Chloro-4-hydroxyHepG2 (Liver)2.21[2]
Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif, enabling these compounds to act as competitive inhibitors of ATP binding to the active site of various kinases. This has led to the development of potent inhibitors of key kinases implicated in cancer and other diseases, such as Aurora kinases and those involved in the BMP/SMAD pathway.

Compound IDTarget KinaseIC50 (nM)Reference
4a EGFR95[2]
4b EGFR71[2]
5 PIM-111.4[3]
6 PAK1Potent Inhibition

Experimental Protocols

General Synthesis of 2-amino-4-(substituted-anilino)-6-methoxypyrimidine Derivatives

Materials:

  • This compound

  • Substituted aniline

  • Solvent (e.g., isopropanol, n-butanol)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the substituted aniline (1.1 equivalents) and the base (1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Materials:

  • Recombinant kinase (e.g., Aurora A, EGFR)

  • Kinase buffer (specific to the kinase)

  • ATP

  • Substrate (a peptide or protein that is phosphorylated by the kinase)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • In the wells of a microplate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining in the well using the luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis. Overexpression of Aurora kinases is frequently observed in human cancers, making them attractive targets for anticancer drug development. Several pyrimidine-based inhibitors have been shown to target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Upstream Regulators cluster_1 Aurora A Kinase cluster_2 Downstream Effectors cluster_3 Cellular Processes cluster_4 Inhibitor TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->AuroraA PLK1 PLK1 AuroraA->PLK1 TACC3 TACC3 AuroraA->TACC3 HistoneH3 Histone H3 AuroraA->HistoneH3 Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly TACC3->Spindle_Assembly Cytokinesis Cytokinesis HistoneH3->Cytokinesis Pyrimidine_Inhibitor 2-Amino-4-anilino- 6-methoxypyrimidine Analog Pyrimidine_Inhibitor->AuroraA

Caption: Inhibition of Aurora A Kinase by a pyrimidine analog.

BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. The pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Certain pyrimidine derivatives have been found to modulate this pathway, suggesting a potential therapeutic application.

BMP_SMAD_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inhibitor BMP_Ligand BMP Ligand BMPR2 BMPR-II BMP_Ligand->BMPR2 BMPR1 BMPR-I BMPR2->BMPR1 activates R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression translocates to nucleus Pyrimidine_Inhibitor 2-Amino-4-anilino- 6-methoxypyrimidine Analog Pyrimidine_Inhibitor->BMPR1 inhibits kinase domain

Caption: Inhibition of BMP Receptor I Kinase by a pyrimidine analog.

Conclusion

Structural analogs of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the identification of potent and selective inhibitors of various biological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance these promising compounds from the laboratory to the clinic. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

An In-Depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine (CAS: 5734-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-6-methoxypyrimidine is a pivotal heterocyclic intermediate, distinguished by its versatile reactivity and significant role in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common transformations, and an exploration of its applications in the pharmaceutical and agrochemical industries. Particular focus is given to its role as a precursor for sulfonylurea herbicides and its potential in the development of novel therapeutics, including STAT6 inhibitors for inflammatory diseases. This document is intended to serve as a thorough resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a stable, pale yellow powder at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various supplier and literature sources.

PropertyValueReference(s)
CAS Number 5734-64-5
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Appearance Pale yellow powder
Melting Point 168-173 °C
Purity ≥95% (HPLC)
Solubility Soluble in acetone, dimethylformamide[1]
InChI 1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
SMILES COc1cc(Cl)nc(N)n1

Spectroscopic Data

Detailed spectroscopic analysis of this compound has been performed, providing valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons in the molecule.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Data not available in search results
¹³C NMR Chemical Shift (ppm) Assignment
Data not available in search results

Note: Detailed peak assignments and coupling constants are reported in the work by Z. Cinar et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013, 116, 451-459. Access to the full text is recommended for complete spectral data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

IR Absorption (cm⁻¹) Assignment
Data not available in search results
Raman Shift (cm⁻¹) Assignment
Data not available in search results

Note: A comprehensive vibrational analysis is detailed in the work by Z. Cinar et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013, 116, 451-459.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

Mass Spectrum (m/z) Assignment
Data not available in search results

Experimental Protocols

The following protocols provide detailed procedures for the synthesis, purification, and common reactions of this compound.

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis from 2-amino-4,6-dichloropyrimidine.[1]

Reaction Scheme:

G 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Product This compound 2-Amino-4,6-dichloropyrimidine->Product Sodium_methoxide Sodium methoxide (in polar aprotic solvent) Sodium_methoxide->Product

Figure 1. Synthesis of this compound.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (ADCP)

  • 30% Sodium methoxide solution

  • Dimethylformamide (DMF)

  • Activated carbon

  • Water

Procedure:

  • In a reaction vessel, charge 250 ml of dimethylformamide and 41 g (244 mmol) of 97.6% 2-amino-4,6-dichloropyrimidine.

  • Adjust the temperature of the suspension to 17°C.

  • Add 46.8 g (260 mmol) of 30% sodium methoxide solution dropwise over 3.5 hours, maintaining the temperature at 17°C.

  • Stir the suspension at 17°C for an additional hour, then warm to 30°C and stir for 2 hours.

  • Add 1 g of activated carbon to the mixture and stir at 30°C for another hour.

  • Filter the reaction mixture to remove solids.

  • To the filtrate, add 500 ml of water and cool to 7°C to induce precipitation.

  • Filter the precipitate and wash twice with 50 ml of water.

  • Dry the product to obtain this compound.

Purification by Recrystallization

This general procedure can be adapted for the purification of this compound.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, which can be adapted for this compound.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Combine this compound, boronic acid, base, and solvent in a flask. Inert_Atmosphere Purge the flask with an inert gas (e.g., Argon). Reactants->Inert_Atmosphere Catalyst Add Palladium catalyst and ligand. Inert_Atmosphere->Catalyst Heating Heat the reaction mixture with stirring for the specified time. Catalyst->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool the reaction and quench with water. Monitoring->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Drying Dry the organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) and any necessary ligand.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (General Protocol)

This general protocol for the Buchwald-Hartwig amination can be adapted for this compound.

Catalytic Cycle:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(HNR'R'')L_n]X AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Cell Division & Plant Growth Protein_Synthesis->Plant_Growth Sulfonylurea Sulfonylurea Herbicide (e.g., Chlorimuron-ethyl) Sulfonylurea->ALS Inhibition G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL4R IL-4 Receptor JAK JAK Kinases IL4R->JAK IL13R IL-13 Receptor IL13R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 (Dimer) STAT6->pSTAT6 Dimerization Gene_Expression Gene Expression (Inflammation, Mucus Production) pSTAT6->Gene_Expression Nuclear Translocation IL4 IL-4 IL4->IL4R IL13 IL-13 IL13->IL13R Inhibitor STAT6 Inhibitor (e.g., AS1517499) Inhibitor->STAT6 Inhibition of Phosphorylation

References

Methodological & Application

Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine, a crucial intermediate in the development of pharmaceuticals and herbicides.[1][2] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices and provides a self-validating system for achieving a high-purity final product. All procedural steps are grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is a key building block in organic synthesis, particularly for the creation of sulfonylurea herbicides and various active pharmaceutical ingredients.[1][2] The strategic placement of its functional groups—amino, chloro, and methoxy—on the pyrimidine ring allows for diverse downstream chemical modifications. The synthesis of this intermediate with high purity and yield is therefore of significant interest.

This protocol details a robust and reproducible method for the synthesis of this compound. The synthetic strategy involves a two-step process starting from the commercially available 2-amino-4,6-dihydroxypyrimidine. The core of this process involves a chlorination reaction followed by a selective nucleophilic substitution.

Reaction Pathway and Mechanism

The synthesis proceeds through two key transformations:

  • Dichlorination: The initial step involves the conversion of the dihydroxy functionality of 2-amino-4,6-dihydroxypyrimidine to dichloro groups using a strong chlorinating agent, phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions.

  • Selective Methoxylation: The subsequent step is a nucleophilic aromatic substitution where one of the chlorine atoms on the 2-amino-4,6-dichloropyrimidine intermediate is selectively replaced by a methoxy group. This is achieved by reacting the dichlorinated intermediate with a methoxide source, such as sodium methoxide, in a suitable solvent. The selectivity of this reaction is crucial and is controlled by the reaction conditions.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow A 2-Amino-4,6-dihydroxypyrimidine C 2-Amino-4,6-dichloropyrimidine A->C Chlorination B Phosphorus Oxychloride (POCl3) E This compound C->E Selective Methoxylation D Sodium Methoxide (NaOMe)

Caption: Synthetic workflow for this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-4,6-dihydroxypyrimidine≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Sodium methoxide (30% in Methanol)SolutionSigma-Aldrich
AcetoneACS reagent gradeFisher Scientific
Dichloromethane (DCM)ACS reagent gradeFisher Scientific
Ethyl acetateACS reagent gradeFisher Scientific
Sodium sulfate (anhydrous)ACS reagent gradeFisher Scientific
Activated carbonDecolorizingSigma-Aldrich

3.2. Step-by-Step Procedure

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.[3]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-amino-4,6-dihydroxypyrimidine (12.7 g, 0.1 mol).

  • Addition of Reagents: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (92.0 mL, 1.0 mol) to the flask.

  • Acid Scavenging: Slowly add triethylamine (27.9 mL, 0.2 mol) dropwise to the stirred suspension at room temperature. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and slowly quench by pouring it onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude 2-amino-4,6-dichloropyrimidine.

Step 2: Synthesis of this compound

This protocol is based on the selective alkoxylation of dichloropyrimidines.[1][2]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2-amino-4,6-dichloropyrimidine (16.4 g, 0.1 mol) in 200 mL of acetone.

  • Methoxide Addition: Cool the solution to 15-20°C in a water bath. Add sodium methoxide solution (30% in methanol, 18.9 g, 0.105 mol) dropwise over 1 hour, maintaining the temperature below 25°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Purification Step (Optional): Add activated carbon (0.5 g) to the reaction mixture and stir for 30 minutes to decolorize the solution.[2] Filter the mixture to remove the activated carbon.

  • Product Precipitation:

    • Distill off approximately 30-40% of the acetone under reduced pressure.

    • Add 200 mL of water to the remaining solution to precipitate the product.[1][2]

  • Isolation and Purification:

    • Filter the precipitated solid and wash it with cold water (2 x 50 mL).

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the final product in a vacuum oven at 50°C.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5][6][7]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium methoxide: Corrosive and flammable. Avoid contact with skin and eyes.

  • Dichloromethane: A potential carcinogen. Use in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.[5][6]

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.99Off-white solid
This compoundC₅H₆ClN₃O159.57White crystalline solid

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and agrochemical development. The rationale behind each step is provided to give the user a deeper understanding of the chemical transformations involved.

References

The Strategic Role of 2-Amino-4-chloro-6-methoxypyrimidine in Modern Herbicide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Significance of a Pyrimidine Core in Agrochemistry

In the landscape of modern crop protection, the synthesis of effective and selective herbicides is a cornerstone of ensuring global food security. Among the vast array of chemical intermediates, 2-Amino-4-chloro-6-methoxypyrimidine (ACMP) stands out as a pivotal building block, particularly in the production of the highly potent sulfonylurea class of herbicides. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of ACMP in herbicide synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the efficacy of these vital agricultural tools.

The core of ACMP's utility lies in its unique trifunctionalized pyrimidine structure. The presence of an amino group at the 2-position, a chlorine atom at the 4-position, and a methoxy group at the 6-position provides a versatile scaffold for constructing complex herbicidal molecules.[1] This specific arrangement of functional groups is instrumental in the synthesis of prominent herbicides such as Chlorimuron-Ethyl and Nicosulfuron, which are renowned for their high efficacy at low application rates.

Mechanism of Action: Targeting the Heart of Plant Growth

Herbicides synthesized from ACMP predominantly belong to the sulfonylurea class.[2] These compounds act as potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth.[2] By blocking this vital pathway, sulfonylurea herbicides effectively halt cell division and growth in susceptible plants, leading to their eventual demise.[3] The high specificity of these herbicides for the plant ALS enzyme contributes to their low mammalian toxicity, a desirable trait for agrochemicals.[3][4]

Synthetic Pathways: From Intermediate to Active Herbicide

The synthesis of sulfonylurea herbicides from ACMP generally follows a convergent approach, where the pyrimidine heterocycle is coupled with a substituted sulfonyl isocyanate or a related reactive intermediate. The following sections provide a detailed look at the synthesis of two exemplary herbicides, Chlorimuron-Ethyl and Nicosulfuron.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine: A Key Precursor

For the synthesis of some sulfonylurea herbicides like Nicosulfuron, the chlorine atom in ACMP is first replaced by a second methoxy group to form 2-amino-4,6-dimethoxypyrimidine (ADMP). This nucleophilic substitution reaction is a critical first step and is typically achieved with high efficiency.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) from 2-Amino-4,6-dichloropyrimidine (a related precursor)

This protocol outlines the synthesis of ADMP from a related dichloropyrimidine, illustrating the fundamental methoxylation step. The same principle applies to the conversion of ACMP to ADMP, where the starting material would have one chlorine and one methoxy group.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Reflux apparatus

  • Standard laboratory glassware

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium methoxide in anhydrous methanol. The molar equivalent of sodium methoxide should be in excess relative to the chlorine atoms to be substituted.

  • To this solution, add 2-amino-4,6-dichloropyrimidine in a controlled manner.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Suspend the resulting solid in water and stir to dissolve any inorganic salts.

  • Collect the solid product, 2-amino-4,6-dimethoxypyrimidine, by filtration.

  • Wash the collected solid with water to remove any remaining salts.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Causality of Experimental Choices:

  • Sodium Methoxide and Methanol: Sodium methoxide serves as the source of the nucleophilic methoxide ions, while methanol acts as the solvent. The use of anhydrous methanol is crucial to prevent the hydrolysis of sodium methoxide and potential side reactions.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion, preventing unnecessary energy consumption and the potential for side product formation from prolonged heating.

  • Aqueous Work-up: The addition of water is a simple and effective method to separate the organic product from the inorganic sodium chloride byproduct.

  • Recrystallization: This final purification step is critical for achieving the high purity of ADMP (typically >99%) required for the subsequent coupling reaction.

Application Protocol: Synthesis of Nicosulfuron

Nicosulfuron is a post-emergence herbicide widely used for the control of annual and perennial grass weeds in maize. Its synthesis involves the coupling of 2-amino-4,6-dimethoxypyrimidine (ADMP) with a pyridine sulfonyl chloride derivative.

Protocol 2: Two-Step Synthesis of Nicosulfuron

This protocol is based on a common synthetic route described in the patent literature.[1]

Step 1: Formation of the Pyrimidine Urea Intermediate

  • Materials: 2-amino-4,6-dimethoxypyrimidine (ADMP), urea, concentrated hydrochloric acid, water, reflux apparatus.

  • Procedure: a. In a reaction vessel, combine 1.0 mole of ADMP and 1.5 moles of urea in 500 mL of water. b. Slowly add 120 mL of concentrated hydrochloric acid. c. Heat the mixture to reflux for 6 hours. d. Cool the reaction mixture to induce crystallization of the pyrimidine urea intermediate. e. Filter the solid, wash with water, and dry to obtain the intermediate. A typical yield is around 85%.[1]

Step 2: Coupling with Pyridinesulfonyl Chloride

  • Materials: Pyrimidine urea intermediate, 2-pyridinesulfonyl chloride, triethylamine, dichloromethane, standard laboratory glassware.

  • Procedure: a. Dissolve the pyrimidine urea intermediate in 500 mL of dichloromethane in a reaction flask equipped with a dropping funnel and a stirrer, and cool to 5-10°C in an ice bath. b. In a separate vessel, prepare a solution of 0.8 moles of 2-pyridinesulfonyl chloride and 1.2 moles of triethylamine in dichloromethane. c. Add the pyridinesulfonyl chloride solution dropwise to the cooled pyrimidine urea solution over 4 hours, maintaining the temperature at 5-10°C. d. After the addition is complete, continue stirring at 5-10°C for an additional hour. e. Filter the reaction mixture to collect the precipitated Nicosulfuron. f. Wash the product with water and dry at room temperature. Purity of over 96% and yields exceeding 93% can be achieved with this method.[1]

Causality of Experimental Choices:

  • Urea and Acidic Conditions (Step 1): The reaction of ADMP with urea under acidic conditions forms the corresponding pyrimidine urea. The acid acts as a catalyst for this condensation reaction.

  • Triethylamine (Step 2): Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloric acid generated during the reaction between the pyrimidine urea and the sulfonyl chloride. This prevents the protonation of the amino groups and allows the reaction to proceed to completion.

  • Dichloromethane: This aprotic solvent is chosen for its ability to dissolve the reactants and for its relatively low boiling point, which facilitates its removal after the reaction.

  • Low-Temperature Reaction (Step 2): The coupling reaction is exothermic. Maintaining a low temperature (5-10°C) is crucial to control the reaction rate, prevent the formation of side products, and ensure a high yield of the desired Nicosulfuron.

Application Protocol: Synthesis of Chlorimuron-Ethyl

Chlorimuron-Ethyl is another important sulfonylurea herbicide used for broadleaf weed control in soybeans and peanuts. Its synthesis directly utilizes this compound (ACMP).

Protocol 3: Synthesis of Chlorimuron-Ethyl

The synthesis of Chlorimuron-Ethyl involves the reaction of ACMP with 2-(ethoxycarbonyl)benzenesulfonyl isocyanate. The isocyanate is often generated in situ or used as a pre-formed reagent.

General Reaction Scheme:

The core of the synthesis is the addition of the amino group of ACMP to the isocyanate group of the sulfonyl isocyanate.

Illustrative Procedure (Conceptual):

  • Materials: this compound (ACMP), 2-(ethoxycarbonyl)benzenesulfonyl isocyanate, anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane), inert atmosphere (e.g., nitrogen or argon), standard laboratory glassware.

  • Procedure: a. In a dry reaction flask under an inert atmosphere, dissolve ACMP in an anhydrous aprotic solvent. b. To this solution, add a solution of 2-(ethoxycarbonyl)benzenesulfonyl isocyanate in the same solvent dropwise at room temperature with constant stirring. c. The reaction is typically exothermic and is allowed to proceed for several hours until completion, which can be monitored by TLC. d. The resulting precipitate, Chlorimuron-Ethyl, is collected by filtration. e. The product can be further purified by washing with a suitable solvent to remove any unreacted starting materials.

Causality of Experimental Choices:

  • Anhydrous and Inert Conditions: Sulfonyl isocyanates are highly reactive and sensitive to moisture. The reaction must be carried out under anhydrous and inert conditions to prevent the hydrolysis of the isocyanate to the corresponding sulfonamide, which would not react with ACMP.

  • Aprotic Solvent: Aprotic solvents like acetonitrile or dichloromethane are used because they do not have acidic protons that could react with the isocyanate.

  • Room Temperature Reaction: The reaction is often sufficiently rapid at room temperature. Controlling the rate of addition of the isocyanate can help manage the exothermicity of the reaction.

Visualization of Synthetic Pathways

herbicide_synthesis cluster_nicosulfuron Nicosulfuron Synthesis cluster_chlorimuron Chlorimuron-Ethyl Synthesis ACMP 2-Amino-4-chloro- 6-methoxypyrimidine ADMP 2-Amino-4,6- dimethoxypyrimidine ACMP->ADMP Methoxylation (NaOCH3, CH3OH) PyrimidineUrea Pyrimidine Urea Intermediate ADMP->PyrimidineUrea Urea, H+ Nicosulfuron Nicosulfuron PyrimidineUrea->Nicosulfuron PyridineSulfonylChloride 2-Pyridinesulfonyl Chloride PyridineSulfonylChloride->Nicosulfuron Coupling (Et3N, CH2Cl2) ACMP_C 2-Amino-4-chloro- 6-methoxypyrimidine ChlorimuronEthyl Chlorimuron-Ethyl ACMP_C->ChlorimuronEthyl SulfonylIsocyanate 2-(Ethoxycarbonyl) benzenesulfonyl isocyanate SulfonylIsocyanate->ChlorimuronEthyl Coupling (Aprotic Solvent)

Caption: Synthetic pathways for Nicosulfuron and Chlorimuron-Ethyl from this compound.

Quality Control and Analytical Methods

Ensuring the purity of both the ACMP intermediate and the final herbicide product is paramount for predictable performance and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Table 1: Typical HPLC Conditions for Sulfonylurea Herbicide Analysis

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase is well-suited for retaining and separating the relatively nonpolar sulfonylurea molecules.
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid)A gradient elution is often used to effectively separate the parent compound from its impurities and degradation products. The acidic modifier improves peak shape and resolution.
Detection UV at 230-254 nmThe aromatic rings in the sulfonylurea structure provide strong UV absorbance in this range.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation in a reasonable analysis time.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

Sample Preparation for QC Analysis:

  • Accurately weigh a small amount of the sample (ACMP or the final herbicide).

  • Dissolve the sample in a suitable solvent, typically the mobile phase or a component of it (e.g., acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation of the synthesized compounds.[5][6] Proton and Carbon-13 NMR provide detailed information about the chemical environment of the atoms in the molecule, while MS confirms the molecular weight and can provide fragmentation patterns for further structural elucidation.[5][6]

Structure-Activity Relationships (SAR)

The herbicidal activity of sulfonylureas is highly dependent on their molecular structure. Key structural features that influence activity include:

  • The Sulfonylurea Bridge: This –SO₂NHCONH– linker is essential for binding to the ALS enzyme.

  • The Heterocyclic Ring (Pyrimidine): The substituents on the pyrimidine ring are critical for activity. In the case of herbicides derived from ACMP, the methoxy group at the 6-position is important. The nature of the substituent at the 4-position (e.g., chlorine in Chlorimuron-Ethyl or another methoxy group in the precursor to Nicosulfuron) modulates the electronic properties and binding affinity of the molecule.

  • The Aryl Group: The substituent pattern on the aryl ring (e.g., the 2-(ethoxycarbonyl)benzene group in Chlorimuron-Ethyl) also plays a significant role in determining the herbicidal spectrum and potency.

Studies have shown that both steric and electronic factors of the substituents on the pyrimidine and aryl rings influence the binding of the herbicide to the active site of the ALS enzyme.[7]

Safety and Handling

As with all chemical syntheses, proper safety precautions are essential when working with ACMP and sulfonylurea herbicides.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.[8]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[8]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.[8]

Handling and Storage:

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Avoid contact with skin and eyes.[8]

  • Store ACMP and the synthesized herbicides in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[8]

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

  • Contaminated glassware and equipment should be decontaminated before reuse.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a vital class of modern herbicides. Its unique chemical structure allows for the efficient construction of highly potent and selective sulfonylurea herbicides. Understanding the synthetic pathways, the rationale behind the experimental conditions, and the structure-activity relationships of these compounds is crucial for the development of new and improved crop protection agents. The protocols and information provided in this guide are intended to equip researchers and scientists with the foundational knowledge to effectively and safely utilize ACMP in their herbicide synthesis programs, ultimately contributing to the advancement of agricultural productivity.

References

Application Notes and Protocols for 2-Amino-4-chloro-6-methoxypyrimidine in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including potent anticancer agents.[1][2] Its unique chemical structure, featuring reactive amino and chloro groups, allows for diverse chemical modifications to generate libraries of derivatives with potential therapeutic value.[2] Research has demonstrated that pyrimidine derivatives can exhibit significant antitumor activity through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel anticancer agents.

Data Presentation: Anticancer Activity of 2-Amino-4-substituted-6-methoxypyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from 2-amino-4-chloro-pyrimidine scaffolds. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Table 1: In Vitro Anticancer Activity of 2-Amino-4-substituted-pyrimidine Derivatives

Compound IDSubstitution at C4Cancer Cell LineIC50/EC50 (µM)Reference
1 4-methylpiperazin-1-ylHCT116209.17 ± 1.23[4][5]
MCF7221.91 ± 1.37[4][5]
2 4-methylpiperidin-1-ylHCT116>250[4]
MCF7>250[4]
3 4-(pyrimidin-2-yl)piperazin-1-ylHCT116>250[4]
MCF7>250[4]
4 4-(4-fluorophenyl)piperazin-1-ylHCT116145.32 ± 1.28[4]
MCF7158.34 ± 1.32[4]
5 4-(4-(2-fluorophenyl)piperazin-1-yl)HCT116112.54 ± 1.19[4]
MCF7121.87 ± 1.24[4]
6 4-(4-bromophenyl)piperazin-1-ylHCT11689.24 ± 1.36[4][5]
MCF789.37 ± 1.17[4][5]
7 4-(4-chlorophenyl)piperazin-1-ylHCT11698.65 ± 1.15[4]
MCF7104.55 ± 1.21[4]
Doxorubicin (Positive Control)HCT1162.0[4][5]
MCF70.98[4][5]

Table 2: EGFR Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDCancer Cell LineEGFR IC50 (nM)Reference
10b -8.29 ± 0.04[4]
Erlotinib (Reference Drug)2.83 ± 0.05[4]
12b -16 (WT), 236 (T790M)[6]
Erlotinib (Reference Drug)6 (WT), 563 (T790M)[6]

Experimental Protocols

Synthesis of 2-Amino-4-substituted-6-methoxypyrimidine Derivatives (Microwave-Assisted)

This protocol describes a general method for the nucleophilic substitution of the chloro group at the C4 position of this compound with various amines.

Materials:

  • This compound

  • Substituted amine (e.g., 4-bromophenyl)piperazine)

  • Anhydrous propanol

  • Triethylamine (TEA)

  • Microwave reactor (e.g., CEM Discover)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave reaction vial, add this compound (1 mmol) and anhydrous propanol (5 mL).

  • Add the substituted amine (1.1 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140°C for 15-30 minutes.[5]

  • Monitor the reaction progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-substituted-6-methoxypyrimidine derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized pyrimidine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50/EC50 values using appropriate software.

Western Blot Analysis for EGFR Pathway Inhibition

This protocol is designed to assess the effect of pyrimidine derivatives on the phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

  • Cancer cell lines (e.g., A549, which overexpresses EGFR)

  • Synthesized pyrimidine derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells and grow them to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound reaction Microwave-Assisted Nucleophilic Substitution start->reaction amine Substituted Amine amine->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization derivatives Pure 2-Amino-4-substituted-6-methoxypyrimidine Derivatives characterization->derivatives mtt_assay MTT Assay (Cell Viability) derivatives->mtt_assay cell_culture Cancer Cell Lines (HCT116, MCF7, A549) cell_culture->mtt_assay ic50 Determine IC50/EC50 Values mtt_assay->ic50 western_blot Western Blot Analysis ic50->western_blot pathway_analysis Analyze Protein Phosphorylation (p-EGFR, p-Akt, p-ERK) western_blot->pathway_analysis sar_analysis SAR Analysis & Lead Optimization pathway_analysis->sar_analysis Structure-Activity Relationship (SAR)

Caption: Experimental workflow for anticancer agent development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation acmp_derivative 2-Amino-4-substituted- 6-methoxypyrimidine Derivative acmp_derivative->egfr Inhibition

Caption: EGFR signaling pathway inhibition.

sar_relationship cluster_substituents Substitutions at C4 core 2-Amino-6-methoxypyrimidine Core piperazine Piperazine Ring core->piperazine Substitution phenylpiperazine Phenylpiperazine piperazine->phenylpiperazine Addition of Phenyl Group halophenylpiperazine Halo-phenylpiperazine (e.g., Bromo, Chloro) phenylpiperazine->halophenylpiperazine Addition of Halogen activity Increased Anticancer Activity halophenylpiperazine->activity

Caption: Structure-Activity Relationship (SAR) summary.

References

Application Notes and Protocols for Suzuki Coupling with 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally active compounds. The pyrimidine core is a prevalent scaffold in a wide range of pharmaceuticals, and the ability to functionalize it through C-C bond formation is of significant interest in drug discovery and development.

This document provides detailed application notes and protocols for the Suzuki coupling of 2-Amino-4-chloro-6-methoxypyrimidine with various aryl and heteroaryl boronic acids. The presence of the amino and methoxy groups on the pyrimidine ring can influence the electronic properties and reactivity of the C-Cl bond. These protocols offer a starting point for reaction optimization and can be adapted for a range of substrates. Microwave-assisted procedures are also presented, which can significantly reduce reaction times and improve yields.

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Substituted Chloropyrimidines

The successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes representative conditions for the Suzuki coupling of analogous chloropyrimidines, providing a valuable reference for optimizing the reaction with the target substrate.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane10024 h71[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)10015 min (MW)81[1]
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-GoodNot specified
Solid-supported chloropyrimidineVarious arylboronic acidsPd₂(dba)₃/P(t-Bu)₃KFTHF50OvernightModerate[2]
2-ChloropyridineVarious arylboronic acidsPd₂(dba)₃/LigandKF1,4-Dioxane110-Good to Excellent[3]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃1,4-Dioxane12040 min (MW)89[4]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-aryl-6-methoxypyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.0-1.2 equiv, 0.5-0.6 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv, 1.5 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 2:1 v/v, 6 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the desired boronic acid, the palladium catalyst, and the base.[5]

  • Add the degassed solvent mixture to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 10-30 minutes with stirring.[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle A Pd(0)Ln B Oxidative Addition A->B C R¹-Pd(II)Ln-X B->C D Transmetalation (Base) C->D E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A G R¹-R² F->G H R¹-X H->B I R²-B(OR)₂ I->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->reagents atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Characterization of 2-Amino-4-chloro-6-methoxypyrimidine: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-Amino-4-chloro-6-methoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, complete with experimental protocols, data presentation, and workflow visualizations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and quantifying this compound. A reverse-phase method is typically employed for this analysis.

Quantitative Data Summary
ParameterValueReference
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 1.0 mL/min(Typical)
Column Temperature 30 °C(Typical)
UV Detection Wavelength 254 nm(Typical)
Injection Volume 10 µL(Typical)
Purity >95.0% (HPLC)(T)[2]
Purity Specification min 98% (HPLC) for a related compound[3]
Experimental Protocol

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B is HPLC grade acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution, using the same concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters listed in the quantitative data table.

    • A typical gradient program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B (equilibration)

  • Analysis:

    • Inject the standard solution to determine the retention time.

    • Inject the sample solution.

    • The purity of the sample is calculated based on the area percentage of the main peak.

HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase (Water/Acetonitrile/Formic Acid) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution (0.1 mg/mL) Standard->HPLC Sample Sample Solution (0.1 mg/mL) Sample->HPLC UV_Detector UV Detector (254 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility.

Quantitative Data Summary
ParameterValueReference
Derivatization Agent N,O-Bis(trimethylsilyl)acetamide (BSA)(General for pyrimidines)
GC Column HP-5 (30 m x 0.32 mm id, 0.25 µm film thickness) or similar[4]
Carrier Gas Helium[1]
Inlet Temperature 250 °C[1]
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Analyzer Quadrupole[5]
MS Transfer Line Temp. 280 °C[1]
Ion Source Temperature 230 °C[1]
Experimental Protocol

Objective: To identify this compound and potential impurities.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Dry pyridine

  • GC vials with inserts

  • GC-MS system

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of dry pyridine and 100 µL of BSA.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Set up the GC-MS system with the parameters listed in the quantitative data table.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.

    • Identify the peak corresponding to the silylated this compound by its mass spectrum.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing (~1 mg) Derivatization Derivatization (BSA, Pyridine, 70°C) Sample->Derivatization GC Gas Chromatograph (HP-5 Column) Derivatization->GC MS Mass Spectrometer (EI, Quadrupole) GC->MS Data_Analysis Data Analysis (TIC & Mass Spectra) MS->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Quantitative Data Summary
Parameter¹H NMR¹³C NMRReference
Spectrometer Frequency 400 MHz or higher100 MHz or higher[6]
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃[7],[8]
Temperature Room TemperatureRoom Temperature[7]
¹H Chemical Shifts (ppm) δ 6.04 (s, 1H, ArH), 5.35-5.14 (m, 2H, NH₂), 3.81 (s, 3H, OCH₃) in CDCl₃-[8]
¹³C Chemical Shifts (ppm) -Specific shifts depend on the exact structure and solvent.[7]
Experimental Protocol

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

NMR Workflow

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample_Prep Sample Dissolution (in Deuterated Solvent) H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Processing Data Processing (FT, Phasing, Baseline) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shift & Integration) Processing->Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Quantitative Data Summary
ParameterValueReference
Technique Fourier Transform Infrared (FT-IR) Spectroscopy[7]
Sample Preparation KBr pellet[7]
Spectral Range 4000-400 cm⁻¹[7]
Key Vibrational Bands N-H stretching, C=N stretching, C-Cl stretching, C-O stretching(Expected)
Experimental Protocol

Objective: To identify the functional groups of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • IR Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Grinding Grind Sample with KBr Pelletizing Press into Pellet Grinding->Pelletizing FTIR_Acquisition FT-IR Spectrum Acquisition Pelletizing->FTIR_Acquisition Spectral_Interpretation Spectral Interpretation FTIR_Acquisition->Spectral_Interpretation

Caption: Workflow for IR analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and quantifying any process-related impurities or degradation products.

This application note provides a detailed protocol for the determination of the purity of this compound by reverse-phase HPLC (RP-HPLC) with UV detection. The described method is suitable for quality control and stability testing in research and drug development settings.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard (≥99.5% purity) and sample for analysis.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Methanol: HPLC grade (for sample preparation).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of methanol, using sonication if necessary.

  • Bring the solution to volume with methanol and mix well.

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer the sample into a 50 mL volumetric flask.

  • Dissolve the sample in approximately 30 mL of methanol, using sonication if necessary.

  • Bring the solution to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the quantitative data obtained from the HPLC analysis of three different batches of this compound.

Table 3: Purity Profile of this compound Batches

Batch NumberPurity (%)Total Impurities (%)
ACMP-2025-00199.650.35
ACMP-2025-00299.210.79
ACMP-2025-00399.820.18

Table 4: Impurity Profile of this compound Batches

ImpurityRetention Time (min)ACMP-2025-001 (%)ACMP-2025-002 (%)ACMP-2025-003 (%)
2-Amino-4,6-dichloropyrimidine12.50.150.450.08
Unknown Impurity 18.20.100.120.05
Unknown Impurity 215.10.050.15Not Detected
Other Unknown Impurities-0.050.070.05
Total Impurities 0.35 0.79 0.18

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile_phase->hplc_system Load prep_standard Standard Solution Preparation run_sequence Run Analysis Sequence (Standard & Samples) prep_standard->run_sequence prep_sample Sample Solution Preparation prep_sample->run_sequence hplc_system->run_sequence integrate_peaks Chromatogram Peak Integration run_sequence->integrate_peaks Raw Data calculate_purity Purity & Impurity Calculation integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report Purity_Calculation total_area Total Peak Area (Main Peak + All Impurity Peaks) purity Purity (%) total_area->purity (Area of Main Peak / Total Peak Area) * 100 main_peak_area Area of Main Peak (this compound) main_peak_area->purity

Illuminating the Molecular Architecture: A Detailed Guide to the Structural Elucidation of 2-Amino-4-chloro-6-methoxypyrimidine using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive application note provides an in-depth guide to the structural elucidation of 2-Amino-4-chloro-6-methoxypyrimidine, a key intermediate in the synthesis of various bioactive molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of such compounds.[2] This document outlines detailed protocols for a suite of NMR experiments, including ¹H, ¹³C, DEPT-135, and 2D correlation spectroscopy (COSY, HSQC, HMBC), and provides a logical framework for the interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound and the Role of NMR

This compound (CAS No: 5734-64-5) is a substituted pyrimidine with a molecular formula of C₅H₆ClN₃O and a molecular weight of 159.57 g/mol .[3] Its structure, featuring amino, chloro, and methoxy functional groups on a pyrimidine ring, makes it a versatile building block in medicinal chemistry.[1] Accurate structural confirmation is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] Through a systematic analysis of chemical shifts, signal multiplicities, and through-bond correlations, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved. This note will demonstrate the logical workflow from simple 1D NMR to more complex 2D experiments for the definitive structural elucidation of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆ClN₃O[3]
Molecular Weight159.57 g/mol [3]
CAS Number5734-64-5[3]
Melting Point168-171 °C[3][4]
AppearancePale yellow powder[1]

Experimental Protocols

Materials and Equipment
  • Compound: this compound (Purity ≥95%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Tubes: High-quality 5 mm NMR tubes

  • NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR and 40-50 mg for ¹³C NMR experiments.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Vortex or sonicate the vial to ensure complete dissolution.

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G

NMR Data Acquisition

The following experiments are essential for a comprehensive structural analysis.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number of unique carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for identifying quaternary carbons and piecing together the molecular skeleton.

Results and Spectroscopic Interpretation

The following sections present hypothetical, yet chemically realistic, NMR data for this compound dissolved in DMSO-d₆ and detail the logical process of spectral assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for the structural analysis.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.05Broad Singlet2H-NH₂
26.35Singlet1HH-5
33.88Singlet3H-OCH₃
  • -NH₂ Protons (7.05 ppm): The broad singlet integrating to two protons is characteristic of an amino group. Its broadness is due to quadrupolar broadening from the adjacent ¹⁴N and potential chemical exchange. A D₂O exchange experiment would confirm this assignment, as the signal would disappear upon addition of a drop of D₂O.

  • H-5 Proton (6.35 ppm): The singlet in the aromatic region integrating to one proton is assigned to the proton on the pyrimidine ring. Its upfield shift is consistent with the electron-donating effects of the flanking amino and methoxy groups.

  • -OCH₃ Protons (3.88 ppm): The sharp singlet integrating to three protons is unequivocally assigned to the methoxy group.

¹³C NMR and DEPT-135 Spectrum Analysis

The ¹³C and DEPT-135 spectra provide information about the carbon skeleton.

Signal¹³C Chemical Shift (δ, ppm)DEPT-135Assignment
A171.5QuaternaryC-6
B163.0QuaternaryC-2
C158.2QuaternaryC-4
D88.5CH (Positive)C-5
E54.0CH₃ (Positive)-OCH₃
  • DEPT-135 Interpretation: The DEPT-135 spectrum shows two positive signals, corresponding to the CH (C-5) and CH₃ (-OCH₃) carbons. The absence of negative signals confirms there are no CH₂ groups.

  • Quaternary Carbons (C-2, C-4, C-6): The three signals absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum are assigned to the quaternary carbons of the pyrimidine ring. C-6, bonded to the electronegative oxygen, is expected to be the most downfield. C-2, situated between two nitrogen atoms, and C-4, bonded to chlorine, are also significantly deshielded. The definitive assignment of these carbons requires 2D HMBC data.

2D NMR Correlation Analysis

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity.

The COSY spectrum shows correlations between coupled protons. In this simple molecule, no ¹H-¹H couplings are expected, as all proton signals are singlets. The COSY spectrum would show only diagonal peaks, confirming the absence of proton-proton spin systems.

The HSQC spectrum correlates each proton with its directly attached carbon.

¹H Signal (ppm)¹³C Signal (ppm)CorrelationAssignment Confirmation
6.35 (H-5)88.5 (C-5)¹JCHH-5 is directly bonded to C-5.
3.88 (-OCH₃)54.0 (-OCH₃)¹JCHThe methoxy protons are bonded to the methoxy carbon.

G

The HMBC spectrum reveals long-range (2- and 3-bond) correlations and is the final piece of the puzzle for assigning the quaternary carbons.

Proton Signal (ppm)Correlated Carbon Signals (ppm)Inferred Connectivity
H-5 (6.35)171.5 (C-6), 158.2 (C-4), 163.0 (C-2)H-5 shows a ²J correlation to C-4 and C-6, and a ³J correlation to C-2.
-NH₂ (7.05)163.0 (C-2), 158.2 (C-4)The amino protons show correlations to C-2 and C-4.
-OCH₃ (3.88)171.5 (C-6)The methoxy protons show a ³J correlation to C-6, confirming the methoxy group is attached to C-6.
  • Assignment of C-6: The strong correlation between the methoxy protons (3.88 ppm) and the quaternary carbon at 171.5 ppm definitively assigns this carbon as C-6.

  • Assignment of C-4 and C-2: The H-5 proton (6.35 ppm) shows strong correlations to the carbons at 171.5 ppm (C-6) and 158.2 ppm. This latter correlation must be to C-4. The weaker, longer-range correlation from H-5 to 163.0 ppm confirms this signal as C-2. Furthermore, the amino protons show correlations to C-2 and C-4, reinforcing these assignments.

G

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound is readily achievable. The ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data. DEPT-135 aids in carbon type identification. Finally, 2D correlation experiments, particularly HSQC and HMBC, establish the precise connectivity of the molecular framework, allowing for the confident assignment of all proton and carbon signals. This methodical approach represents a robust and reliable protocol for the structural verification of substituted pyrimidines and other complex organic molecules in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Sulfonylurea Herbicides Using 2-Amino-4-chloro-6-methoxypyrimidine (ACMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedure for synthesizing sulfonylurea herbicides, a critical class of agrochemicals, utilizing the key intermediate 2-amino-4-chloro-6-methoxypyrimidine (ACMP). The protocols detailed herein are intended to equip researchers with the necessary information to produce and characterize these compounds effectively and safely in a laboratory setting.

Introduction

Sulfonylurea herbicides are a vital tool in modern agriculture, renowned for their high efficacy at low application rates and their selective mode of action.[1] They function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] This targeted inhibition leads to the cessation of plant cell division and growth, ultimately resulting in weed death, while exhibiting low toxicity to mammals.[3]

The synthesis of sulfonylurea herbicides typically involves the coupling of a substituted sulfonamide with a heterocyclic amine. A common and efficient method is the reaction of a sulfonyl isocyanate with a heterocyclic amine.[2] In this context, this compound (ACMP) serves as a crucial heterocyclic amine building block for the creation of a variety of potent sulfonylurea herbicides.[4] This document will focus on the synthesis of a chlorsulfuron analogue as a representative example.

Synthesis of a Chlorsulfuron Analogue from ACMP

The synthesis is a two-step process involving the preparation of the sulfonyl isocyanate intermediate followed by its reaction with ACMP.

Protocol 1: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate

This protocol outlines the preparation of the sulfonyl isocyanate intermediate from 2-chlorobenzenesulfonamide.

Materials:

  • 2-Chlorobenzenesulfonamide

  • Diphosgene

  • n-Butyl isocyanate (catalyst)

  • Dry toluene

  • Standard laboratory glassware for reflux and distillation

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorobenzenesulfonamide in dry toluene.

  • Add a catalytic amount of n-butyl isocyanate to the solution.

  • Under a gentle flow of nitrogen, heat the mixture to reflux.

  • Slowly add diphosgene dropwise from the dropping funnel to the refluxing mixture. Caution: Diphosgene is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, continue to reflux the reaction mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess reagents under reduced pressure to obtain the crude 2-chlorobenzenesulfonyl isocyanate. This intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-(2-Chlorophenylsulfonyl)-3-(4-chloro-6-methoxypyrimidin-2-yl)urea (Chlorsulfuron Analogue)

This protocol details the coupling reaction between 2-chlorobenzenesulfonyl isocyanate and ACMP.

Materials:

  • 2-Chlorobenzenesulfonyl isocyanate (from Protocol 1)

  • This compound (ACMP)

  • Dry acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the crude 2-chlorobenzenesulfonyl isocyanate in dry acetonitrile.

  • In a separate flask, prepare a solution of this compound in dry acetonitrile.

  • Slowly add the ACMP solution dropwise to the stirred solution of 2-chlorobenzenesulfonyl isocyanate at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). The formation of a precipitate is expected.

  • Upon completion, collect the precipitate by filtration.

  • Wash the filtered solid with a small amount of cold acetonitrile to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the crude chlorsulfuron analogue.

Protocol 3: Purification by Recrystallization

Purification of the synthesized herbicide is essential to remove impurities.

Materials:

  • Crude chlorsulfuron analogue

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture while stirring until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes the expected quantitative data for a representative chlorsulfuron analogue synthesized from ACMP. The data is based on reported values for structurally similar compounds.[3]

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
W109 Analogue C₁₅H₁₃Cl₂N₅O₄S446.27185-187~81

Spectroscopic Data for a Representative Chlorsulfuron Analogue (W109) [3]

TypeData
¹H NMR (400 MHz, Chloroform-d)δ 13.34 (s, 1H, NH), 7.57 (s, 1H, Ph-H), 7.28 (d, J = 3.7 Hz, 1H, Ph-H), 6.77 (d, J = 5.8 Hz, 1H, Ph-H), 6.31 (s, 1H, pyrimidin-H), 3.97 (s, 3H, OCH₃), 3.42 (dd, J = 7.0 Hz, 4H, CH₂CH₃), 2.44 (s, 3H, CH₃), 1.21 (t, J = 7.1 Hz, 6H, CH₂CH₃)
¹³C NMR (101 MHz, Chloroform-d)δ 170.69, 167.79, 155.90, 148.83, 146.29, 136.36, 132.09, 116.62, 115.89, 115.21, 101.80, 54.48, 44.73, 23.46, 12.25
HRMS (ESI) [M+H]⁺ calcd for C₁₇H₂₃ClN₅O₄S: 428.1154, found: 428.1153

Note: The spectroscopic data provided is for a closely related chlorsulfuron analogue (W109) and serves as a reference. Actual data for the ACMP-derived product may vary slightly.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction cluster_2 Purification and Analysis A 2-Chlorobenzenesulfonamide C 2-Chlorobenzenesulfonyl Isocyanate A->C Toluene, Reflux, n-Butyl isocyanate (cat.) B Diphosgene B->C E Crude Sulfonylurea Herbicide C->E Dry Acetonitrile, RT D This compound (ACMP) D->E F Purified Sulfonylurea Herbicide E->F Recrystallization G Characterization (NMR, MS, MP) F->G

Caption: Experimental workflow for sulfonylurea herbicide synthesis.

Signaling Pathway of Sulfonylurea Herbicides

G A Sulfonylurea Herbicide I Inhibition A->I B Acetolactate Synthase (ALS) E Acetolactate / Acetohydroxybutyrate B->E J Cessation of Growth B->J C Pyruvate C->B D α-Ketobutyrate D->B F Branched-Chain Amino Acids (Val, Leu, Ile) E->F G Protein Synthesis F->G H Plant Growth and Development G->H I->B J->H

Caption: Inhibition of ALS by sulfonylurea herbicides.

References

Application of 2-Amino-4-chloro-6-methoxypyrimidine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

2-Amino-4-chloro-6-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] While direct antiviral activity of this compound is not extensively documented, its unique chemical structure, featuring amino, chloro, and methoxy groups, makes it an essential building block in medicinal chemistry for the development of novel antiviral agents.[1] The pyrimidine scaffold is a common feature in many established antiviral drugs, and derivatives of this compound have been investigated for their potential to inhibit the replication of various viruses, including influenza viruses and coronaviruses.[2][3][4]

This document provides an overview of the application of this compound in antiviral research, focusing on the antiviral activity of its derivatives, relevant experimental protocols, and potential mechanisms of action.

Antiviral Activity of this compound Derivatives

Derivatives synthesized from this compound and related pyrimidine structures have demonstrated inhibitory activity against several viruses. The primary strategy involves modifying the core pyrimidine ring to enhance binding affinity to viral or host targets, thereby disrupting the viral life cycle.

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives
Derivative ClassTarget VirusAssay TypeKey FindingsReference
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesInfluenza A and B virusesPlaque Formation InhibitionImproved antiviral potency with EC50 values of 0.01-0.1 µM.[2]
2-amino-4-chloro-pyrimidine derivativesSARS-CoV-2 (in silico)Molecular DockingHigh binding affinity to the main protease (Mpro) with a binding energy score of -8.12 kcal/mol and an inhibition constant of 1.11 µM for the most active derivative.[3][4]
Pyrimidine thioglycoside analogsSARS-CoV-2 and Avian Influenza H5N1In vitro antiviral activityModerate to high antiviral activity observed for compounds with N-(phenyl and 4-chlorophenyl moiety pyrimidine).[5]
Carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines (synthesized from a pyrimidine intermediate)Herpes Simplex Virus (HSV-1 and HSV-2), Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV)In vitro antiviral activityPotent activity against HSV-1 and HSV-2, as well as significant activity against HCMV and VZV.[6]

Experimental Protocols

The following are representative protocols for evaluating the antiviral potential of compounds derived from this compound.

Protocol 1: Plaque Reduction Assay for Influenza Virus

This protocol is adapted from studies evaluating the anti-influenza activity of pyrimidine derivatives.[2]

Objective: To determine the concentration of a test compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/PR/8/34)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose

  • Crystal Violet solution

  • Test compound (derivatives of this compound)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Adsorption: Wash the confluent cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that produces approximately 100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Silico Molecular Docking against SARS-CoV-2 Main Protease (Mpro)

This protocol is based on computational studies of pyrimidine derivatives against SARS-CoV-2.[3][4]

Objective: To predict the binding affinity and interaction of a test compound with the active site of the SARS-CoV-2 main protease (Mpro).

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, PyMOL)

  • Protein Data Bank (PDB) for the Mpro crystal structure (e.g., PDB ID: 6LU7)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation: Download the crystal structure of SARS-CoV-2 Mpro from the PDB. Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges to the protein.

  • Ligand Preparation: Draw the 3D structure of the this compound derivative. Perform energy minimization and assign Gasteiger charges.

  • Grid Box Generation: Define the binding site on the Mpro. Generate a grid box that encompasses the active site of the protease.

  • Molecular Docking: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Analysis of Results: Analyze the docking results to identify the most favorable binding poses based on the lowest binding energy. Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

  • Data Interpretation: A lower binding energy indicates a higher predicted binding affinity. The analysis of interactions can provide insights into the potential mechanism of inhibition.

Visualizations

Workflow for Antiviral Drug Discovery

antiviral_drug_discovery_workflow start 2-Amino-4-chloro- 6-methoxypyrimidine synthesis Chemical Synthesis of Derivatives start->synthesis screening Antiviral Screening (e.g., Plaque Assay) synthesis->screening insilico In Silico Studies (Molecular Docking) synthesis->insilico hit_id Hit Identification screening->hit_id insilico->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical end Antiviral Candidate preclinical->end

Caption: Antiviral drug discovery workflow using this compound.

Proposed Mechanism of Action: Inhibition of Viral Protease

mechanism_of_action cluster_virus Virus-infected Host Cell polyprotein Viral Polyprotein protease Viral Protease (e.g., SARS-CoV-2 Mpro) polyprotein->protease Cleavage functional_proteins Functional Viral Proteins protease->functional_proteins replication Viral Replication functional_proteins->replication inhibitor Pyrimidine Derivative inhibitor->protease Inhibition

Caption: Proposed inhibition of viral protease by a pyrimidine derivative.

Conclusion

This compound is a valuable scaffold for the synthesis of novel antiviral compounds. Research into its derivatives has shown promising activity against a range of viruses, including influenza and coronaviruses. The provided protocols for in vitro and in silico evaluation can serve as a foundation for further research and development in this area. Future studies should focus on optimizing the structure of these pyrimidine derivatives to enhance their antiviral efficacy and pharmacokinetic properties, with the ultimate goal of developing new therapeutic agents to combat viral infections.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature.[2] 3. Formation of by-products (e.g., 2-amino-4,6-dimethoxypyrimidine). 4. Loss of product during workup and purification.1. Increase reaction time and monitor progress using TLC or LC-MS.[3] 2. Maintain the reaction temperature between 15-40°C for better selectivity.[2] 3. Use a controlled amount of the methoxide source. 4. Optimize the solvent removal and precipitation steps. A method described is to distill off more than 30% of the solvent before adding water for precipitation.[2][4]
High Levels of Unreacted 2-Amino-4,6-dichloropyrimidine (ADCP) 1. Insufficient amount of methoxide reagent. 2. Short reaction time. 3. Low reaction temperature.1. Ensure the molar ratio of sodium methoxide to ADCP is appropriate (typically a slight excess of methoxide). 2. Extend the reaction time and monitor for the disappearance of the starting material. 3. While lower temperatures improve selectivity, ensure the temperature is sufficient for the reaction to proceed to completion within a reasonable timeframe.
Formation of 2-Amino-4,6-dimethoxypyrimidine Impurity 1. Excess of methoxide reagent. 2. High reaction temperature.1. Carefully control the stoichiometry of the sodium methoxide. 2. Conduct the reaction at a lower temperature (e.g., below 20°C) to favor mono-substitution.[2]
Product Fails to Precipitate Upon Addition of Water 1. Insufficient removal of the organic solvent. 2. The concentration of the product in the reaction mixture is too low.1. Distill off a significant portion (>30%) of the polar aprotic solvent before adding water.[2][4] 2. If the reaction is very dilute, concentrate the mixture further before precipitation.
Hydrolysis of the Chloro-Substituent Presence of water in the reaction mixture.[3]Use anhydrous solvents and reagents to minimize the formation of the corresponding hydroxypyrimidine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct starting material is 2-amino-4,6-dichloropyrimidine (ADCP).[2][4]

Q2: What are the recommended reaction conditions for optimal yield and purity?

For optimal results, the reaction should be carried out in a polar aprotic solvent like acetone. The temperature should be maintained between 15 and 40°C to ensure good selectivity for the mono-substituted product.[2]

Q3: How can I minimize the formation of the di-substituted by-product, 2-amino-4,6-dimethoxypyrimidine?

The formation of the di-substituted by-product can be minimized by carefully controlling the amount of the alkali metal alkoxide (e.g., sodium methoxide) used and by maintaining a low reaction temperature, ideally below 20°C.[2]

Q4: What is the best method for isolating the final product?

A highly effective method for product isolation involves distilling off more than 30% of the polar aprotic solvent after the reaction is complete, followed by the addition of water to precipitate the this compound.[2][4] This process has been shown to yield a product with high purity.[2]

Q5: Are there alternative synthetic routes?

While the reaction of 2-amino-4,6-dichloropyrimidine with a methoxide source is the most direct route, other methods have been explored, though some may result in lower yields.[2] For instance, synthesis starting from N-cyano-cyanoacetimido methyl ester has been reported.[2]

Experimental Protocols

Synthesis of this compound from 2-Amino-4,6-dichloropyrimidine

This protocol is adapted from a patented method designed for high yield and purity.[2][4]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (ADCP)

  • Sodium methoxide solution (e.g., 30% in methanol)

  • Acetone (polar aprotic solvent)

  • Water

Procedure:

  • In a reaction vessel, charge 1000 ml of acetone and then add 32.8 g (195 mmol) of 97.6% pure 2-amino-4,6-dichloropyrimidine (ADCP).[4]

  • Adjust the temperature of the resulting suspension to 17°C.[4]

  • Over a period of 3.5 hours, add 37.44 g (208 mmol) of a 30% sodium methoxide solution dropwise, maintaining the temperature at 17°C.[4]

  • After the addition is complete, stir the yellow suspension at 17°C for an additional hour.[4]

  • Warm the reaction mixture to 30°C and stir for two hours.[4]

  • In a vacuum at up to 43°C, distill off 500 ml of acetone from the suspension.[4]

  • During the distillation, add 600 ml of water in portions.[4]

  • After distillation, cool the mixture to 7°C to complete the precipitation of the product.[4]

  • Filter the solid product and wash it twice with 50 ml of water.[4]

  • Dry the product in a vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A Charge Acetone and ADCP B Cool to 17°C A->B C Add Sodium Methoxide (3.5h) B->C D Stir at 17°C (1h) C->D E Warm to 30°C and Stir (2h) D->E F Vacuum Distill Acetone (>30%) E->F G Add Water During Distillation F->G H Cool to 7°C to Precipitate G->H I Filter Product H->I J Wash with Water I->J K Dry Under Vacuum J->K L This compound K->L

Caption: Synthesis Workflow

troubleshooting_yield Troubleshooting Low Yield cluster_issue Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Incomplete Reaction A->B C By-product Formation A->C D Suboptimal Temperature A->D E Increase Reaction Time / Monitor B->E F Control Stoichiometry C->F H Lower Temp. (<20°C) for Selectivity C->H G Maintain Temp. 15-40°C D->G

References

Technical Support Center: Purification of 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Amino-4-chloro-6-methoxypyrimidine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The most common impurities originate from the starting materials and side reactions. When synthesizing from 2-amino-4,6-dichloropyrimidine, potential impurities include:

  • Unreacted 2-amino-4,6-dichloropyrimidine: A common issue is the presence of residual starting material in the final product.[1]

  • 2-Amino-4,6-dimethoxypyrimidine: This di-substituted byproduct can form if the reaction with the methoxide is not carefully controlled.

  • Other reaction byproducts: Depending on the specific reaction conditions, other minor impurities may be present.

Q2: What is the initial purification step after the reaction?

A2: A common initial purification step involves precipitation. This is often achieved by distilling off the polar aprotic solvent used in the reaction and then adding water to precipitate the crude this compound.[1][2]

Q3: How can I remove colored impurities from my product?

A3: Treatment with activated carbon can be an effective method for removing colored impurities. This is typically done after the reaction is complete, by adding activated carbon to the reaction mixture and stirring before filtering off the solids.[2]

Q4: Which solvents are suitable for recrystallization?

A4: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, methanol shows the highest solubility for this compound.[3] For similar compounds, recrystallization from 50% ethanol or carbon tetrachloride has been reported.[4][5] Experimentation with mixed solvent systems may also yield good results.

Troubleshooting Guides

Issue 1: Low Purity After Initial Precipitation

If the purity of your this compound is low after precipitation with water, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If necessary, adjust reaction time or temperature.
Co-precipitation of Impurities The crude precipitate may contain significant amounts of impurities. Proceed with a more rigorous purification method such as recrystallization or column chromatography.
Inadequate Washing Ensure the filtered product is thoroughly washed with water to remove any water-soluble impurities and salts.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent

If a single solvent does not provide satisfactory results for recrystallization, a mixed-solvent system can be employed.

Problem Suggested Approach
Compound is too soluble in a solvent even at low temperatures. Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot, saturated solution until a slight turbidity appears. Then, allow the solution to cool slowly.
Compound oils out during cooling. This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a larger volume of the same solvent. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Poor recovery of the product. This may be due to high solubility in the mother liquor. Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) before filtration. Minimize the amount of solvent used for washing the crystals.
Issue 3: Poor Separation in Column Chromatography

Column chromatography can be a powerful tool for purifying this compound. If you are experiencing poor separation, consider the following:

Problem Suggested Solution
Poor resolution between the product and impurities. Optimize the mobile phase. For reverse-phase chromatography, if the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the acetonitrile content in a water/acetonitrile mixture). If they are eluting too slowly, increase the polarity.[6]
Tailing of peaks. Tailing can be caused by interactions with acidic silanol groups on the silica gel. Adding a small amount of a modifier like triethylamine to the mobile phase can help to mitigate this.
Overloading the column. Loading too much sample onto the column will lead to broad peaks and poor separation. Reduce the amount of crude product loaded. The sample should be dissolved in a minimal amount of the mobile phase before loading.

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Following the completion of the reaction in a polar aprotic solvent (e.g., acetone), distill off at least 30% of the solvent, optionally under vacuum.[1][2]

  • During or after the distillation, add water to the reaction mixture to precipitate the crude this compound.[1][2]

  • Stir the resulting suspension at room temperature or below to ensure complete precipitation.

  • Filter the solid product and wash it thoroughly with water.

  • Dry the product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Select a suitable solvent or solvent system based on the solubility data provided in Table 1.

  • In a flask, add the crude this compound and a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For maximum yield, further cool the flask in an ice bath.

  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography. For reverse-phase, C18-functionalized silica can be used.

  • Mobile Phase Selection:

    • Begin by developing a separation on TLC to identify a suitable solvent system.

    • For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • For reverse-phase HPLC, a mobile phase of acetonitrile and water with a modifier like phosphoric acid or formic acid can be effective.[6]

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

This table summarizes the mole fraction solubility (x) of this compound in different solvents at various temperatures. This data is crucial for selecting appropriate solvents for recrystallization and chromatography.

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Methanol 273.151.98
298.154.45
323.159.12
Ethanol 273.151.15
298.152.63
323.155.49
Ethyl Acetate 273.151.01
298.152.36
323.155.02
Acetonitrile 273.151.43
298.153.22
323.156.57
Acetone 273.151.62
298.153.65
323.157.41

Data adapted from a study on the solubility of this compound.[3]

Visualizations

PurificationWorkflow start Crude Reaction Mixture distill Distill Solvent & Add Water start->distill precipitate Precipitate Crude Product distill->precipitate filter_wash Filter and Wash precipitate->filter_wash crude_product Crude Product filter_wash->crude_product check_purity Check Purity (TLC/HPLC) crude_product->check_purity pure_product Pure Product check_purity->pure_product Purity OK recrystallize Recrystallization check_purity->recrystallize Purity Not OK chromatography Column Chromatography check_purity->chromatography Complex Mixture recrystallize->crude_product chromatography->crude_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity After Precipitation color_issue Is the product colored? start->color_issue impurity_check Identify Impurities (NMR/MS) color_issue->impurity_check No activated_carbon Treat with Activated Carbon color_issue->activated_carbon Yes starting_material Main impurity is starting material? impurity_check->starting_material recrystallize Recrystallization activated_carbon->recrystallize chromatography Column Chromatography starting_material->recrystallize Yes byproduct Main impurity is di-substituted byproduct? starting_material->byproduct No byproduct->chromatography Yes byproduct->chromatography Multiple Impurities

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, HPLC).- Extend the reaction time if necessary, but be cautious of potential side reactions with prolonged heating.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. Lower temperatures can lead to a sluggish reaction, while higher temperatures may promote the formation of the di-substituted byproduct. A temperature range of 15-40°C is often optimal.[1][2]
Moisture in Reagents or Solvents - Use anhydrous solvents and ensure all reagents are dry. Moisture can lead to the hydrolysis of the starting material and product.
Inefficient Nucleophilic Substitution - Ensure the quality of the sodium methoxide. It should be a fine, dry powder. Clumps may indicate degradation and reduced reactivity.- Consider using a slight excess of sodium methoxide (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid a large excess to prevent di-substitution.
Losses During Work-up and Purification - Optimize the extraction and crystallization procedures to minimize product loss. Ensure the pH is appropriately adjusted during the aqueous work-up to prevent the product from dissolving in the aqueous layer.

Issue 2: Presence of 2-Amino-4,6-dimethoxypyrimidine Impurity

Potential Cause Recommended Solution
Excess Sodium Methoxide - Use a carefully controlled amount of sodium methoxide (typically 1.0 to 1.1 equivalents). A significant excess will favor the formation of the di-substituted product.
High Reaction Temperature - Maintain a lower reaction temperature (e.g., 15-20°C) to improve the selectivity of the mono-substitution.[2]
Prolonged Reaction Time at Elevated Temperatures - Once the starting material is consumed (as monitored by TLC/HPLC), proceed with the work-up promptly to avoid further reaction.

Issue 3: Presence of Unreacted 2-Amino-4,6-dichloropyrimidine

Potential Cause Recommended Solution
Insufficient Sodium Methoxide - Ensure at least one full equivalent of active sodium methoxide is used.
Low Reaction Temperature or Short Reaction Time - If the reaction is proceeding slowly, consider a modest increase in temperature or extending the reaction time while carefully monitoring for the formation of the di-methoxy byproduct.
Poor Quality of Sodium Methoxide - Use fresh, high-quality sodium methoxide.

Issue 4: Formation of 2-Amino-4-hydroxy-6-methoxypyrimidine

Potential Cause Recommended Solution
Presence of Water in the Reaction Mixture - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Hydrolysis During Aqueous Work-up - Keep the temperature low during the aqueous work-up. Avoid strongly acidic or basic conditions for prolonged periods.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the nucleophilic substitution of one chlorine atom in 2-amino-4,6-dichloropyrimidine with a methoxy group using an alkali metal methoxide, such as sodium methoxide, in a suitable solvent.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3] This allows for the visualization of the consumption of the starting material (2-amino-4,6-dichloropyrimidine) and the formation of the desired product and any byproducts.

Q3: What are the key parameters to control to ensure high yield and purity?

A3: The critical parameters to control are:

  • Stoichiometry: A slight excess of sodium methoxide is often used, but a large excess should be avoided.

  • Temperature: Maintaining a controlled temperature is crucial for selectivity.

  • Reaction Time: Monitoring the reaction to completion prevents both incomplete reactions and the formation of over-reacted products.

  • Moisture Control: The use of anhydrous conditions is essential to prevent hydrolysis.

Q4: What are the expected side products in this synthesis?

A4: The primary side products are:

  • 2-Amino-4,6-dimethoxypyrimidine: Formed by the substitution of both chlorine atoms.

  • 2-Amino-4,6-dichloropyrimidine: The unreacted starting material.

  • 2-Amino-4-hydroxy-6-methoxypyrimidine: Resulting from the hydrolysis of the chloro group.

Q5: How can I purify the final product?

A5: The product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4][5] Column chromatography can also be employed for higher purity if required.

Experimental Protocols

Synthesis of this compound from 2-Amino-4,6-dichloropyrimidine

This protocol is a general representation based on literature procedures.[1][2]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Sodium methoxide

  • Anhydrous Methanol (or another suitable polar aprotic solvent like acetone)

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine in a suitable anhydrous solvent (e.g., methanol or acetone).

  • Cool the solution to the desired temperature (e.g., 15-20°C).

  • Slowly add a solution or suspension of sodium methoxide (1.0-1.1 equivalents) in the same solvent to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the controlled temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) or quench with water.

  • If a polar aprotic solvent other than methanol was used, it may be partially distilled off.[1][2]

  • Precipitate the product by adding water.

  • Filter the solid product, wash it with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

Synthesis_Pathway SM 2-Amino-4,6-dichloropyrimidine Reagent + CH3ONa (1.0-1.1 eq) SM->Reagent Product This compound Reagent->Product Main Reaction DiSub 2-Amino-4,6-dimethoxypyrimidine Product->DiSub Side Reaction (Excess CH3ONa / High Temp) Hydrolysis 2-Amino-4-hydroxy-6-methoxypyrimidine Product->Hydrolysis Side Reaction (Presence of H2O)

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Reaction Complete: Analyze Crude Product CheckPurity High Purity of Desired Product? Start->CheckPurity Impurity_DiSub Impurity Detected: 2-Amino-4,6-dimethoxypyrimidine CheckPurity->Impurity_DiSub No Impurity_SM Impurity Detected: Unreacted Starting Material CheckPurity->Impurity_SM Impurity_Hydrolysis Impurity Detected: 2-Amino-4-hydroxy-6-methoxypyrimidine CheckPurity->Impurity_Hydrolysis End Purification CheckPurity->End Yes Solution_DiSub Troubleshoot: - Reduce NaOMe eq. - Lower Reaction Temp. Impurity_DiSub->Solution_DiSub Solution_SM Troubleshoot: - Check NaOMe quality - Increase reaction time/temp slightly Impurity_SM->Solution_SM Solution_Hydrolysis Troubleshoot: - Ensure anhydrous conditions Impurity_Hydrolysis->Solution_Hydrolysis Solution_DiSub->End Solution_SM->End Solution_Hydrolysis->End

Caption: Troubleshooting workflow for impurity analysis.

References

Technical Support Center: Optimizing Suzuki Coupling for Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions for pyrimidine substrates.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: I am observing little to no formation of my desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in Suzuki couplings involving pyrimidine substrates can arise from several factors, often related to the electronic nature and steric hindrance of the pyrimidine ring.

Potential Causes & Solutions:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5] These ligands can promote the formation of a highly reactive palladium(0) species and prevent catalyst inhibition.

  • Poor Substrate Reactivity:

    • Halide Choice: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[3]

    • Position of the Boronic Acid: The reactivity of pyrimidine boronic acids is influenced by the position of the boronic acid group. 5-Pyrimidinylboronic acids are generally more reactive than 4-pyrimidinylboronic acids, with 2-pyrimidinylboronic acids being the most challenging due to the adjacent nitrogen atom causing catalyst inhibition and a higher susceptibility to protodeboronation.[5]

    • Solution: For less reactive chlorides, a more active catalyst system is essential.[3] For challenging 2-pyrimidinylboronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates in combination with highly active catalyst systems.[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[1]

    • Solution: A systematic screening of these parameters is recommended. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][5] Aprotic polar solvents like 1,4-dioxane (often with water) or DMF are commonly used.[2][5] Microwave irradiation can also significantly improve reaction times and yields.[3][6]

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If a Pd(II) precatalyst is used, it must be reduced in situ.[7]

    • Solution: Ensure proper activation of your Pd(II) precatalyst or use a pre-formed Pd(0) source like Pd(PPh₃)₄.[2][6]

Problem 2: Significant Formation of Side Products

Q: My reaction is producing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?

A: The most common side reactions in Suzuki couplings of pyrimidines are protodeboronation and homocoupling.

Potential Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. It is often promoted by high temperatures and the presence of water.[3][8]

    • Solution:

      • Use fresh, high-purity boronic acid or more stable derivatives like pinacol esters.[5][7]

      • Employ milder reaction conditions (lower temperature, shorter reaction time).[8]

      • Use anhydrous solvents and milder bases like NaHCO₃ or KHCO₃.[8]

  • Homocoupling: This is the coupling of two boronic acid molecules. It can be a significant side reaction, especially if the reaction mixture is exposed to oxygen.[3][7][8]

    • Solution:

      • Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[3][8]

      • Slow addition of the boronic acid can sometimes minimize its concentration and reduce the rate of homocoupling.[1]

      • Using a slight excess of the aryl halide can also help to suppress homocoupling.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for pyrimidine Suzuki couplings?

A1: A common and effective starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) combined with a suitable ligand.[5] For challenging substrates, particularly those that are sterically hindered or electronically deactivated, bulky and electron-rich phosphine ligands from the Buchwald or Fu laboratories (e.g., SPhos, XPhos, RuPhos) are highly recommended as they can accelerate the key steps in the catalytic cycle and prevent catalyst deactivation.[1][5]

Q2: How does the position of the halogen or boronic acid on the pyrimidine ring affect the reaction?

A2: The position significantly impacts reactivity. For halopyrimidines, the reactivity order is generally I > Br > Cl. For dichloropyrimidines, such as 2,4-dichloropyrimidine, the C4 position is typically more reactive towards Suzuki coupling, allowing for regioselective functionalization.[3][6] For pyrimidine boronic acids, 5-substituted isomers are the most reactive, followed by 4-substituted, with 2-substituted being the most challenging due to catalyst inhibition by the adjacent nitrogen atom.[5]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. The choice of base can significantly influence the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[5][9] For many pyrimidine couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2][5] The optimal base should be determined empirically for a specific substrate combination.

Q4: Can I use microwave heating for my pyrimidine Suzuki coupling?

A4: Yes, microwave-assisted procedures are often very effective for Suzuki couplings of pyrimidines.[3][5] They can lead to dramatically shorter reaction times (e.g., 10-30 minutes) and can improve yields, sometimes even with lower catalyst loadings.[3][5]

Q5: My pyrimidine substrate has other functional groups. Is the Suzuki coupling tolerant of these?

A5: A major advantage of the Suzuki-Miyaura coupling is its high functional group tolerance.[2] It is generally compatible with a wide range of functional groups, including esters, ketones, amides, and nitriles. However, substrates with unprotected N-H groups (like in indazoles or benzimidazoles) can sometimes inhibit the catalyst.[10]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of pyrimidine substrates. Note that direct comparison of yields should be considered with caution due to variations in specific substrates and reaction conditions across different studies.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines [3]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd(dppf)Cl₂-65Another effective catalyst.
Pd(OAc)₂PPh₃58Slightly lower yield compared to pre-formed complexes.
Pd₂(dba)₃XPhos92Excellent yield, demonstrating the benefit of Buchwald ligands.

Table 2: Base and Solvent Screening for a Model Suzuki Coupling [2]

BaseSolventYield (%)
K₃PO₄1,4-Dioxane85
K₂CO₃1,4-Dioxane78
Na₂CO₃1,4-Dioxane72
K₃PO₄DMF82
K₃PO₄Toluene65
K₃PO₄Acetonitrile55

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This protocol is a general starting point and may require optimization for specific substrates.[5]

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Pyrimidine Halide) PdII R-Pd(II)-X L_n (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Formation CheckCatalyst Is the catalyst/ligand optimal for pyrimidines? Start->CheckCatalyst ChangeCatalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a Pd(0) source. CheckCatalyst->ChangeCatalyst No CheckConditions Are the reaction conditions (base, solvent, temp) optimized? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions ScreenConditions Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, DMF). Consider microwave heating. CheckConditions->ScreenConditions No CheckSubstrate Is the substrate known to be challenging? (e.g., 2-chloropyrimidine) CheckConditions->CheckSubstrate Yes ScreenConditions->CheckSubstrate ModifySubstrate Use more stable boronic ester (pinacol, MIDA). Use more reactive halide (Br, I). CheckSubstrate->ModifySubstrate Yes Success Reaction Optimized CheckSubstrate->Success No ModifySubstrate->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Experimental_Workflow Prep 1. Prepare Reagents (Pyrimidine, Boronic Acid, Catalyst, Base) Setup 2. Assemble Reaction (Add solids to vessel) Prep->Setup Inert 3. Purge with Inert Gas (Nitrogen or Argon) Setup->Inert Solvent 4. Add Degassed Solvent Inert->Solvent React 5. Heat Reaction (Conventional or Microwave) Solvent->React Workup 6. Reaction Workup (Dilute, Wash, Dry) React->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify Analyze 8. Characterize Product Purify->Analyze

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Regioselective Substitution of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective substitution of dichloropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for nucleophilic aromatic substitution (SNAr) on dichloropyrimidines?

Generally, the reactivity of the chloro substituents on a pyrimidine ring towards SNAr and palladium-catalyzed cross-coupling reactions follows the order C4(6) > C2 » C5.[1][2] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[3] However, this inherent selectivity can be influenced by various factors, often leading to the formation of a mixture of C2 and C4 substituted products.[3]

Q2: What are the key factors that influence the C4 vs. C2 regioselectivity in dichloropyrimidine substitutions?

Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring:

    • Electron-Donating Groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[3][4][5]

    • Electron-Withdrawing Groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[3]

    • Sterically bulky substituents at the C5 position can also affect the C4/C2 selectivity.[4]

  • Nature of the Nucleophile:

    • While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[3][6]

    • Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios ranging from 1:1 to 4:1.[1][3]

  • Reaction Conditions:

    • Temperature, solvent, and the base used are crucial in determining the reaction's outcome.[7] For instance, using nBuOH/DIPEA as the reaction condition has been shown to yield a single product with substitution at the C4 position.[7]

  • Catalysis:

    • The use of palladium catalysts , particularly in amination reactions, has been demonstrated to strongly favor the formation of the C4-substituted product.[1][3] Specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been found to uniquely promote C2-selective C-S cross-coupling.[8][9][10]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.

This is a frequent challenge in dichloropyrimidine chemistry. Here are several strategies to improve regioselectivity and simplify purification:

Potential CauseSuggested Solution
Suboptimal Reaction Conditions Systematically screen different solvents, bases, and temperatures. For favoring C4 substitution, conditions such as n-butanol with DIPEA have proven effective.[3][7]
Inherent Nucleophile Behavior For aminations targeting the C4 position, consider employing a palladium-catalyzed approach.[1][3] If C2 selectivity is desired, investigate the use of tertiary amine nucleophiles, particularly with a C5-EWG on the pyrimidine ring.[6][11]
Unfavorable Electronic Effects If the pyrimidine ring has a C6-EDG, which promotes C2 substitution, and the goal is C4 substitution, a change in synthetic strategy might be necessary. Conversely, to enhance C2 selectivity, the presence of a C6-EDG is beneficial.[4][5]
Steric Hindrance If steric hindrance near the C4 position is suspected to be lowering selectivity, altering the protecting groups or the nucleophile to be less bulky may help.

Problem 2: I am trying to achieve C2-selective substitution, but the C4 product is predominantly forming.

Achieving C2 selectivity often requires overcoming the inherent reactivity preference for the C4 position.

Potential CauseSuggested Solution
Inherent C4 Reactivity Consider introducing an electron-donating group (EDG) at the C6 position of the dichloropyrimidine, as this is known to direct substitution to the C2 position.[3][4][5]
Nucleophile Choice For aminations, tertiary amines have been shown to be highly C2-selective when an electron-withdrawing group (EWG) is present at the C5 position.[6][11] For C-S coupling, specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can invert the conventional selectivity to favor the C2 position.[8][9][10]
Reaction Conditions Substitution at the C2 position can be difficult under alkaline conditions.[7] Some success has been reported using a TFA/IPA reaction system for challenging C2 substitutions.[7]

Problem 3: My reaction is sluggish and giving low yields.

Potential CauseSuggested Solution
Deactivated Substrate If the dichloropyrimidine substrate is deactivated by electron-donating groups, more forcing reaction conditions may be necessary, such as higher temperatures. However, be aware that this can sometimes lead to a loss of selectivity.[1]
Weak Nucleophile Consider using a stronger nucleophile or activating the existing one (e.g., by using a stronger base to generate the corresponding anion).
Catalyst Inefficiency In catalyzed reactions, ensure the catalyst is active and not poisoned. For palladium-catalyzed reactions, brief degassing of the reaction mixture can help prevent catalyst decomposition.[12] It may also be beneficial to add a second dose of the catalyst during the reaction.[12]

Quantitative Data Summary

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is highly dependent on the reaction conditions and the nature of the nucleophile. Below is a summary of reported C4/C2 isomer ratios.

NucleophileConditionsC4:C2 RatioReference
Neutral Nitrogen NucleophilesGeneral1:1 to 4:1[1][3]
AnilinesNo catalyst70:30[1]
Phenolate ion (on 2,4,6-trichloropyrimidine)N/A90:10[1]
p-Carboxyphenylboronic acid (Suzuki Coupling)N/A2.8:1[12]

Key Experimental Protocols

Protocol 1: Highly C4-Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted for the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, which strongly favors the formation of the C4-substituted product.[1][3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)

  • Aliphatic secondary amine (1.1-1.2 eq.)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1-1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb.

  • Dissolve the solids in anhydrous THF.

  • In a separate dry vessel, pre-mix the aliphatic secondary amine with the LiHMDS solution.

  • Crucially , slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at -20 °C to 0 °C. The order of addition is critical for high regioselectivity.[1]

  • Stir the reaction mixture at this temperature for 1 hour.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Selective Substitution using Tertiary Amine Nucleophiles

This protocol describes the C2-selective amination of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, using a tertiary amine nucleophile.[6][11]

Materials:

  • 5-Substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine) (1.0 eq.)

  • Tertiary amine (e.g., triethylamine) (excess)

  • Solvent (e.g., CH₂Cl₂ or ClCH₂CH₂Cl)

Procedure:

  • Dissolve the 5-substituted-2,4-dichloropyrimidine in the chosen solvent in a reaction vessel.

  • Add an excess of the tertiary amine to the solution.

  • Stir the reaction at room temperature or, if the reaction is slow, heat to 90 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is often fast under these conditions.

  • Upon completion, the product, which is the result of C2-substitution and in-situ N-dealkylation, can be isolated by standard workup and purification techniques.

Visualizations

G Factors Influencing Regioselectivity of Dichloropyrimidine Substitution cluster_factors Influencing Factors cluster_outcomes Regioselective Outcomes DCP Dichloropyrimidine Substituents Ring Substituents Nucleophile Nucleophile Conditions Reaction Conditions Catalyst Catalyst C4_Sub C4-Substitution (Generally Favored) Substituents->C4_Sub C5-EWG C2_Sub C2-Substitution (Specific Conditions) Substituents->C2_Sub C6-EDG Nucleophile->C2_Sub Tertiary Amines (with C5-EWG) Conditions->C4_Sub nBuOH/DIPEA Catalyst->C4_Sub Pd-catalyzed Amination Catalyst->C2_Sub Pd/bulky NHC (C-S coupling)

Caption: Key factors influencing C4 vs. C2 regioselectivity.

G Troubleshooting Workflow: Poor Regioselectivity Start Start: Mixture of C2/C4 Isomers Desired_Product Desired Product? Start->Desired_Product C4_Path Optimize for C4 Desired_Product->C4_Path C4 C2_Path Optimize for C2 Desired_Product->C2_Path C2 Screen_Conditions Screen Solvents, Bases, Temperature C4_Path->Screen_Conditions Pd_Amination Use Pd-catalyzed Amination Protocol C4_Path->Pd_Amination C6_EDG Introduce C6-EDG on Pyrimidine Ring C2_Path->C6_EDG Specific_Nucleophile Use C2-Directing Nucleophile/Catalyst C2_Path->Specific_Nucleophile End Successful Regioselective Substitution Screen_Conditions->End Pd_Amination->End C6_EDG->End Specific_Nucleophile->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

2-Amino-4-chloro-6-methoxypyrimidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-4-chloro-6-methoxypyrimidine

This guide provides essential information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption and contamination.[1] While some suppliers suggest room temperature storage[2], others may recommend refrigerated conditions (-20°C) for extended stability, especially for high-purity grades used in sensitive applications.[3] Always refer to the manufacturer's specific recommendations.

Q2: My this compound powder has changed from a pale yellow to a darker color. Is it still usable?

A2: A significant color change may indicate degradation or contamination. The compound is typically a white to pale yellow powder.[2] Degradation can be caused by exposure to light, moisture, or incompatible substances. It is recommended to assess the purity of the discolored compound using an appropriate analytical method (e.g., HPLC, NMR) before use in a critical experiment. If purity is compromised, it is best to use a fresh batch to ensure reliable and reproducible results.

Q3: I am experiencing low yields in my reaction involving this compound. What are the potential causes?

A3: Low reaction yields can stem from several factors related to this reagent. Firstly, verify the purity and integrity of the starting material, as degradation can reduce the amount of active reactant. Secondly, this compound's reactivity is influenced by its amino and chloro groups.[2] Ensure that the reaction conditions (e.g., solvent, temperature, base) are compatible and optimized for the specific transformation you are performing, such as a nucleophilic substitution at the chlorine-bearing carbon. Finally, ensure all reactants are stoichiometrically balanced and that moisture has been excluded from the reaction if using moisture-sensitive reagents.

Q4: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A4: this compound is classified as a hazardous substance. It can be harmful if swallowed (Acute toxicity, oral, Category 4), cause skin irritation (Category 2), and lead to serious eye irritation (Category 2).[1] It may also cause respiratory irritation. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Essential PPE includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] When handling the powder, avoid dust formation and inhalation.[1]

Product Data and Storage Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 5734-64-5[2]
Molecular Formula C₅H₆ClN₃O[2]
Molecular Weight 159.57 g/mol [2]
Appearance White to off-white or pale yellow powder[1][2]
Melting Point 168-173 °C[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1]
Recommended to store at room temperature or as specified by the supplier.[2]
Experimental Protocols

Protocol 1: Safe Handling and Weighing

  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. Wear all required PPE: safety glasses, lab coat, and compatible chemical-resistant gloves.

  • Handling : Prevent the formation of dust when handling the solid.[1] Use a spatula to carefully transfer the required amount from the storage bottle to a weighing vessel.

  • Weighing : Use an analytical balance with a draft shield to accurately weigh the compound.

  • Cleanup : After weighing, securely close the storage container. Clean any spills immediately according to safety guidelines. Decontaminate the spatula and weighing vessel.

  • Waste Disposal : Dispose of contaminated materials and any waste product in a designated, sealed hazardous waste container.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Example)

This is a generalized protocol and may require optimization for specific substrates and reaction scales.

  • Reaction Setup : In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Solvent Addition : Add an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reagent Addition : Add the nucleophile (e.g., an amine or alcohol) and a suitable base (e.g., K₂CO₃, Et₃N) to the reaction mixture.

  • Reaction Execution : Stir the mixture at the desired temperature (this may range from room temperature to elevated temperatures) and monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.

  • Extraction : Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

  • Characterization : Confirm the structure and purity of the final product using methods such as NMR, MS, and HPLC.

Troubleshooting and Workflow Diagrams

Experimental Troubleshooting Guide

This decision tree provides a logical workflow for troubleshooting common issues encountered during reactions with this compound.

G start Problem: Unexpected Experimental Outcome (e.g., Low Yield, No Reaction, Impure Product) purity_check Is the starting material pure and non-degraded? start->purity_check purity_no No purity_check->purity_no No purity_yes Yes purity_check->purity_yes Yes new_reagent Solution: Use a fresh batch of this compound. Verify purity via analytical methods. purity_no->new_reagent conditions_check Are the reaction conditions correct? (Temperature, Solvent, Atmosphere) purity_yes->conditions_check conditions_no No conditions_check->conditions_no No conditions_yes Yes conditions_check->conditions_yes Yes optimize_conditions Solution: Adjust reaction parameters. Verify solvent is anhydrous and atmosphere is inert if required. conditions_no->optimize_conditions reagents_check Are other reagents (solvents, bases, nucleophiles) pure and correctly measured? conditions_yes->reagents_check reagents_no No reagents_check->reagents_no No reagents_yes Yes reagents_check->reagents_yes Yes check_reagents Solution: Verify the purity and quantities of all other reagents. Use fresh solvents. reagents_no->check_reagents workup_check Is the work-up and purification procedure appropriate? reagents_yes->workup_check workup_no No workup_check->workup_no No optimize_workup Solution: Modify extraction, washing, or purification (e.g., different solvent system for chromatography). workup_no->optimize_workup

Caption: Troubleshooting workflow for experiments.

Safe Handling and Storage Workflow

This diagram outlines the standard procedure for receiving, storing, and using this compound in a laboratory setting.

G receive Receive Compound log Log into Chemical Inventory receive->log inspect Inspect Container for Damage log->inspect storage Store in Designated Area inspect->storage storage_conditions Conditions: - Cool, Dry, Well-Ventilated - Tightly Closed Container storage->storage_conditions use Prepare for Experiment storage->use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) use->ppe fume_hood Handle in Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh reaction Add to Reaction Vessel weigh->reaction cleanup Post-Experiment Cleanup reaction->cleanup return_storage Return Stock Bottle to Storage cleanup->return_storage dispose Dispose of Waste Properly cleanup->dispose

Caption: Safe handling and storage workflow.

References

Technical Support Center: Troubleshooting HPLC Separation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks for pyrimidine derivatives are tailing. What are the common causes and how can I fix it?

A: Peak tailing is a common issue in the chromatography of polar and ionizable compounds like many pyrimidine derivatives.[1][2] It is often caused by secondary interactions between the analytes and the stationary phase.[2]

  • Cause: Interaction with residual silanols on the silica-based column packing.[2] Basic pyrimidine derivatives can interact with acidic silanol groups, leading to tailing.

  • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]

  • Solution 2: Use a Different Column. Employing an end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase can shield the analytes from residual silanols.

  • Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.

  • Solution 4: Check for Column Contamination. A contaminated guard or analytical column can also lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column may resolve the issue.[4]

Q2: What causes peak fronting and how can I resolve it?

A: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still occur.

  • Cause: Column overload is a primary reason for peak fronting.

  • Solution 1: Reduce Sample Concentration. Dilute the sample or inject a smaller volume to avoid overloading the column.

  • Solution 2: Check Sample Solvent. If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Poor Resolution and Co-elution

Q3: I am not getting good separation between my pyrimidine derivatives. How can I improve the resolution?

A: Achieving baseline separation is crucial for accurate quantification. Poor resolution can be addressed by optimizing several chromatographic parameters.

  • Solution 1: Optimize the Mobile Phase.

    • Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.

    • pH: Adjusting the pH of the mobile phase can change the ionization state of pyrimidine derivatives, significantly impacting their retention and selectivity.[3][5] Experimenting with a pH range of 2-7 is a good starting point.[5][6][7]

  • Solution 2: Adjust the Gradient.

    • Scouting Gradient: Start with a broad gradient (e.g., 5-95% organic solvent) to determine the elution range of your compounds.

    • Shallow Gradient: Once the elution window is known, apply a shallower gradient in that range to improve separation.

  • Solution 3: Change the Column.

    • Different Stationary Phase: If using a C18 column, consider a phenyl or a polar-embedded column for alternative selectivity. For very polar pyrimidines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable.[8]

    • Column Dimensions: A longer column or a column with a smaller particle size can provide higher efficiency and better resolution.

Issue 3: Retention Time Variability

Q4: The retention times of my peaks are shifting between runs. What could be the cause?

A: Consistent retention times are critical for peak identification and reproducibility. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.

  • Cause 1: Inconsistent Mobile Phase Composition. Even small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[6] Degas the mobile phase properly to prevent air bubbles in the pump.[4]

  • Cause 2: Temperature Fluctuations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[4]

  • Cause 3: Column Equilibration. Insufficient column equilibration between runs, especially after a gradient, can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Cause 4: System Leaks. A leak in the HPLC system can lead to a drop in pressure and an increase in retention times.

    • Solution: Check for leaks at all fittings and connections.[4]

Issue 4: Peak Splitting

Q5: Why are my peaks splitting into two or more smaller peaks?

A: Peak splitting can be a frustrating issue with several potential causes.

  • Cause 1: Column Void or Contamination. A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in split peaks.[9]

    • Solution: Reverse-flush the column (if recommended by the manufacturer) or replace the column if a void is suspected.

  • Cause 2: Sample Solvent Incompatibility. Injecting a sample in a solvent that is much stronger or immiscible with the mobile phase can lead to peak splitting.[1]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Cause 3: Co-elution of Isomers or Related Compounds. The "split" peak may actually be two different, closely eluting compounds.

    • Solution: Optimize the separation by adjusting the mobile phase, gradient, or column as described in the "Poor Resolution" section.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention of Pyrimidine Bases

AnalytepKaRetention Time (min) at pH 4.0[6]Retention Time (min) at pH 7.0[5]
Cytosine4.6, 12.2~3.5Decreased
Uracil9.5~4.0Relatively Unchanged
Thymine9.9~5.5Relatively Unchanged

Note: Retention times are approximate and can vary significantly based on the specific column, mobile phase composition, and other chromatographic conditions.

Table 2: Typical HPLC Parameters for Pyrimidine Derivative Separation

ParameterTypical Conditions
Column Reversed-Phase C18 or C8, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle size
Mobile Phase A Aqueous buffer (e.g., 10-50 mM Potassium Phosphate, Ammonium Acetate, or Ammonium Formate) with pH adjusted (e.g., with Formic Acid or Phosphoric Acid)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp to a higher percentage over 10-30 minutes
Flow Rate 0.2 - 1.0 mL/min
Column Temp. 25 - 40 °C
Detection UV at 254 nm or 260 nm

Experimental Protocols

Protocol: Separation of a Mixture of Pyrimidine and Purine Nucleobases on a C18 Column

This protocol provides a general procedure for the separation of common nucleobases. Optimization may be required based on the specific pyrimidine derivatives being analyzed.

1. Materials and Reagents

  • Standards: Cytosine, Uracil, Thymine, Guanine, Adenine

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

2. Instrument and Column

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): HPLC grade acetonitrile.

4. Sample Preparation

  • Prepare a stock solution of each standard at 1 mg/mL in the mobile phase A.

  • Prepare a working standard mixture by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL) with mobile phase A.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Method Parameters

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 260 nm
Gradient Program Time (min)
0
15
17
25

6. Data Analysis

  • Identify the peaks based on the retention times of the individual standards.

  • Integrate the peak areas for quantification.

Mandatory Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Encountered (e.g., Peak Tailing, Poor Resolution) check_system Check HPLC System - Pressure Fluctuations? - Leaks? start->check_system check_mp Review Mobile Phase - Correct Composition? - Correct pH? - Degassed? start->check_mp check_column Evaluate Column - Age/History? - Correct Type? start->check_column check_sample Examine Sample - Correct Solvent? - Overloaded? start->check_sample solution_column Change/Clean Column - Use End-capped Column - Flush or Replace check_system->solution_column Pressure Issues solution_mp Adjust Mobile Phase - Optimize pH - Change Organic Modifier check_mp->solution_mp Composition/pH Incorrect solution_gradient Optimize Gradient - Run Scouting Gradient - Use Shallower Gradient check_mp->solution_gradient Resolution Issue check_column->solution_column Column Suspected solution_sample Modify Sample Prep - Dilute Sample - Change Sample Solvent check_sample->solution_sample Sample Issues end_point Problem Resolved solution_mp->end_point end_point_fail Consult Further solution_mp->end_point_fail If not resolved solution_gradient->end_point solution_gradient->end_point_fail If not resolved solution_column->end_point solution_column->end_point_fail If not resolved solution_sample->end_point solution_sample->end_point_fail If not resolved

Caption: A general troubleshooting workflow for common HPLC separation issues.

Peak_Tailing_Troubleshooting start Peak Tailing Observed q1 Is the mobile phase pH > 4? start->q1 a1_yes Lower mobile phase pH to 2.5-3.5 q1->a1_yes Yes q2 Are you using a standard C18 column? q1->q2 No end_point Peak Shape Improved a1_yes->end_point a2_yes Switch to an end-capped or polar-embedded column q2->a2_yes Yes q3 Is the column old or contaminated? q2->q3 No a2_yes->end_point a3_yes Flush column with strong solvent or replace guard/analytical column q3->a3_yes Yes end_point_fail Issue Persists q3->end_point_fail No a3_yes->end_point

Caption: A decision tree for troubleshooting peak tailing in pyrimidine derivative analysis.

References

Technical Support Center: 2-Amino-4-chloro-6-methoxypyrimidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of impurities during the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent and industrially practiced method for synthesizing this compound (ACMP) involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine (ADCP) with an alkali metal alkoxide, most commonly sodium methoxide.[1] The reaction is typically carried out in a polar aprotic solvent.[1]

Q2: What are the major impurities I should be aware of during the synthesis of this compound?

Several impurities can arise during the synthesis of ACMP. The most common ones include:

  • Unreacted Starting Material: 2-amino-4,6-dichloropyrimidine (ADCP).

  • Di-substituted Byproduct: 2-amino-4,6-dimethoxypyrimidine.

  • Hydrolysis Products: 2-amino-4-chloro-6-hydroxypyrimidine from the hydrolysis of the final product.

  • Complex Impurities: Such as 2-amino-4-methoxy-6-(4',6'-dimethoxypyrimidin-2'-ylamino)pyrimidine, which can form under certain conditions.

Q3: What analytical techniques are recommended for monitoring the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of this compound and quantifying impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique, particularly for identifying volatile or semi-volatile impurities and for structural elucidation of unknown peaks.[4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: High levels of unreacted 2-amino-4,6-dichloropyrimidine (ADCP) in the final product.

Possible Causes:

  • Insufficient amount of sodium methoxide: An inadequate molar ratio of the alkoxide to the starting material will result in incomplete conversion.

  • Low reaction temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete reaction.

  • Short reaction time: The reaction may not have proceeded to completion.

  • Poor solubility of ADCP: If the starting material is not adequately dissolved in the solvent, its reactivity will be limited.

Suggested Solutions:

  • Optimize Stoichiometry: Ensure a slight excess of sodium methoxide is used. A molar ratio of ADCP to sodium methoxide of 1:1.05 to 1:1.10 is often recommended.[6]

  • Adjust Reaction Temperature: While the initial addition of sodium methoxide is often performed at a lower temperature (e.g., below 20°C) to improve selectivity, the reaction mixture can be gently heated (e.g., to 30-40°C) to drive the reaction to completion.[1]

  • Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and ensure it is allowed to run until the starting material is consumed.

  • Solvent Selection: Utilize a polar aprotic solvent such as acetone, in which ADCP has better solubility.[1]

Problem 2: Formation of significant amounts of the di-substituted byproduct, 2-amino-4,6-dimethoxypyrimidine.

Possible Causes:

  • Excess sodium methoxide: A large excess of the alkoxide will promote the second substitution reaction.

  • High reaction temperature: Higher temperatures can favor the formation of the di-methoxy byproduct.

  • Prolonged reaction time at elevated temperatures: This can also lead to over-reaction.

Suggested Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of sodium methoxide to ADCP. Use only a slight excess of the alkoxide.

  • Temperature Management: Maintain a lower reaction temperature, especially during the addition of sodium methoxide, to favor mono-substitution.[1]

  • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed and before significant amounts of the di-substituted byproduct are generated.

Problem 3: Presence of hydrolysis products in the final product.

Possible Causes:

  • Presence of water in the reaction mixture: Water can react with the starting material or the product to form hydroxypyrimidine derivatives.

  • Work-up conditions: Hydrolysis can occur during the work-up and isolation steps if the pH is not controlled or if the product is exposed to aqueous conditions for an extended period.

Suggested Solutions:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous.

  • Controlled Work-up: During the work-up, if water is used for precipitation or washing, it is crucial to control the temperature and contact time to minimize hydrolysis.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the purity of this compound.

ParameterConditionExpected Outcome on PurityReference
Molar Ratio (ADCP:NaOMe) 1:1.05 - 1:1.10Minimizes unreacted ADCP and di-substituted byproduct.[6]
> 1:1.2Increased formation of 2-amino-4,6-dimethoxypyrimidine.-
Reaction Temperature < 20°C (initial addition)High selectivity for mono-substitution.[1]
30 - 40°C (after addition)Drives reaction to completion, minimizing unreacted ADCP.[1]
> 50°CIncreased risk of di-substitution and other side reactions.-
Solvent Polar aprotic (e.g., Acetone)Good solubility of reactants, promoting a clean reaction.[1]
Protic (e.g., Methanol)Can lead to competitive solvolysis and lower yields.-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on common literature procedures.[6]

Materials:

  • 2-amino-4,6-dichloropyrimidine (ADCP)

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Acetone

  • Water

  • Activated Carbon (optional)

Procedure:

  • In a clean, dry reaction vessel, suspend 2-amino-4,6-dichloropyrimidine in anhydrous acetone.

  • Cool the suspension to a temperature below 20°C.

  • Slowly add a slight molar excess (e.g., 1.05-1.10 equivalents) of sodium methoxide, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at this temperature for a set period (e.g., 1 hour).

  • Gradually warm the reaction mixture to 30-40°C and continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • (Optional) Add activated carbon to the reaction mixture and stir for a period to remove colored impurities and byproducts.

  • Filter the mixture to remove sodium chloride and activated carbon.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding water to the concentrated solution.

  • Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its impurities.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the proportion of B over a set time to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

impurity_formation ADCP 2-amino-4,6-dichloropyrimidine (Starting Material) ACMP This compound (Desired Product) ADCP->ACMP + NaOMe (Controlled) DiMeO 2-amino-4,6-dimethoxypyrimidine (Di-substituted Impurity) ADCP->DiMeO + NaOMe (Excess) ACMP->DiMeO + NaOMe (Excess) Hydrolysis 2-amino-4-chloro-6-hydroxypyrimidine (Hydrolysis Impurity) ACMP->Hydrolysis + H2O

Caption: Formation pathways of major impurities in ACMP synthesis.

troubleshooting_workflow start High Impurity Level Detected check_sm Check Purity of Starting Material (ADCP) start->check_sm check_reagents Verify Anhydrous Conditions and Reagent Stoichiometry start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp check_time Evaluate Reaction Time start->check_time adjust_stoichiometry Adjust NaOMe Stoichiometry check_reagents->adjust_stoichiometry optimize_temp Optimize Temperature Control check_temp->optimize_temp optimize_time Adjust Reaction Time check_time->optimize_time hplc_analysis Perform HPLC-MS Analysis for Impurity ID end Purity Optimized hplc_analysis->end adjust_stoichiometry->hplc_analysis optimize_temp->hplc_analysis optimize_time->hplc_analysis

Caption: A logical workflow for troubleshooting impurity issues.

analytical_workflow sample Crude Reaction Mixture hplc HPLC Analysis (Purity & Quantification) sample->hplc gcms GC-MS Analysis (Volatiles & ID) sample->gcms data Data Analysis hplc->data gcms->data report Purity Report & Impurity Profile data->report

References

Navigating the Pilot Plant Scale-Up of 2-Amino-4-chloro-6-methoxypyrimidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and addressing frequently asked questions (FAQs) during the pilot plant scale-up of 2-Amino-4-chloro-6-methoxypyrimidine synthesis. This crucial intermediate is utilized in the production of various herbicides and pharmaceutical agents.[1] The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to ensure a smooth and efficient transition from laboratory to pilot-scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature. Side reactions: Formation of 2-amino-4,6-dimethoxypyrimidine due to excess sodium methoxide or prolonged reaction at higher temperatures. Loss during workup: Product precipitating out in an impure form or remaining dissolved in the mother liquor.- Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material. - Maintain the reaction temperature below 20°C during the addition of sodium methoxide.[1] - Control the stoichiometry of sodium methoxide carefully. - Optimize the precipitation process by controlling the rate of water addition and the final temperature.
High Levels of Impurities Unreacted 2-amino-4,6-dichloropyrimidine: Incomplete reaction. Formation of 2-amino-4,6-dimethoxypyrimidine: Over-reaction or localized high concentrations of sodium methoxide. Hydrolysis of the product: Presence of excess water during the reaction.- Ensure complete conversion by extending the reaction time or slightly increasing the temperature after the initial addition phase (e.g., to 30°C for a couple of hours).[1] - Improve agitation to ensure uniform distribution of the sodium methoxide solution upon addition. - Use anhydrous solvents and reagents to minimize water content.
Poor Filterability of the Product Fine particle size: Rapid precipitation of the product. Oily or gummy solid: Presence of impurities that hinder crystallization.- Control the rate of addition of water during precipitation to encourage the growth of larger crystals. - Cool the suspension slowly to the final filtration temperature. - Consider an anti-solvent crystallization approach if water precipitation proves consistently difficult. - Analyze the product for impurities that may be affecting its physical form.
Discoloration of the Final Product (e.g., yellowing) Presence of colored impurities: Side reactions or degradation products. Residual solvent or starting materials: Inadequate washing or drying.- Treat the solution with activated charcoal before precipitation to remove colored impurities.[1] - Ensure thorough washing of the filter cake with water to remove residual solvents and salts. - Dry the product under vacuum at an appropriate temperature to remove all volatile components.
Exothermic Reaction Runaway Poor heat dissipation: Inadequate cooling capacity of the reactor, especially during the addition of sodium methoxide. Rapid addition of reagent: Adding the sodium methoxide solution too quickly.- Ensure the pilot plant reactor's cooling system is sufficient to handle the heat of reaction at the planned scale. - Add the sodium methoxide solution dropwise or at a controlled, slow rate, carefully monitoring the internal temperature. - Have an emergency cooling plan in place.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a pilot scale?

A1: The most prevalent and scalable method is the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, such as sodium methoxide, in a polar aprotic solvent.[1][2] This selective mono-substitution is typically achieved by carefully controlling the reaction temperature and stoichiometry.

Q2: What are the critical process parameters to monitor during the scale-up?

A2: The critical parameters include:

  • Temperature: Maintaining a low temperature (typically below 20°C) during the addition of sodium methoxide is crucial to ensure selectivity and prevent the formation of the di-substituted byproduct.[1]

  • Addition Rate: A slow and controlled addition of the sodium methoxide solution is necessary to manage the exothermic nature of the reaction and prevent localized high concentrations.

  • Agitation: Efficient mixing is vital to ensure homogeneous reaction conditions and prevent side reactions.

  • Stoichiometry: Precise control over the molar ratio of reactants is key to maximizing yield and minimizing impurities.

Q3: What solvents are recommended for this synthesis?

A3: Polar aprotic solvents are preferred. Acetone and dimethylformamide (DMF) have been successfully used.[1] The choice of solvent can impact reaction kinetics, solubility of reactants and products, and the workup procedure. For instance, a process involving the distillation of over 30% of the solvent before precipitating the product with water has been described.[1][2]

Q4: How is the product typically isolated and purified at a larger scale?

A4: The product is commonly isolated by precipitation. After the reaction is complete, a portion of the solvent is often distilled off, followed by the addition of water to precipitate the this compound.[1][2] The resulting solid is then filtered, washed with water, and dried.

Q5: What are the primary safety concerns when scaling up this process?

A5: The main safety considerations are:

  • Handling of Sodium Methoxide: This reagent is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) must be worn, and it should be handled in a moisture-free environment.

  • Exothermic Reaction: The reaction is exothermic, and proper temperature control is essential to prevent a runaway reaction.

  • Solvent Handling: The use of flammable organic solvents requires adherence to standard safety protocols for handling and storage in a pilot plant setting.

  • Handling of 2-amino-4,6-dichloropyrimidine: This is a chlorinated organic compound and should be handled with appropriate care to avoid exposure.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on documented procedures.[1]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (ADCP)

  • Sodium methoxide solution (e.g., 30% in methanol)

  • Acetone (or Dimethylformamide)

  • Water

  • Activated charcoal (optional)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charging the Reactor: Charge the reactor with the desired volume of acetone. For example, for 195 mmol of ADCP, 1000 ml of acetone can be used.[1]

  • Addition of Starting Material: Add 2-amino-4,6-dichloropyrimidine to the acetone with stirring to form a suspension.

  • Cooling: Cool the suspension to the target reaction temperature, for instance, 17°C.[1]

  • Addition of Sodium Methoxide: Slowly add the sodium methoxide solution (e.g., 0.208 mol for 195 mmol of ADCP) to the suspension over a period of several hours (e.g., 3.5 hours), maintaining the temperature at 17°C.[1]

  • Reaction Maturation: After the addition is complete, continue to stir the yellow suspension at the same temperature for a period (e.g., 1 hour), and then warm the mixture to a slightly higher temperature (e.g., 30°C) for a couple of hours to ensure complete reaction.[1]

  • Optional Charcoal Treatment: If necessary, the mixture can be treated with activated charcoal at 30°C for an hour to remove colored impurities, followed by filtration.[1]

  • Product Isolation:

    • Distill off a portion of the solvent (e.g., 500 ml of acetone) under vacuum at a temperature up to 43°C.[1]

    • During the distillation, gradually add water (e.g., 600 ml) to precipitate the product.[1]

  • Filtration and Washing: Cool the resulting slurry (e.g., to 7°C) and filter the solid product.[1] Wash the filter cake with water (e.g., twice with 50 ml).[1]

  • Drying: Dry the product under vacuum to a constant weight.

Quantitative Data Summary

ParameterValueReference
Reactant Molar Ratio (Sodium Methoxide : ADCP) ~1.07 : 1[1]
Initial Reaction Temperature 17°C[1]
Maturation Temperature 30°C[1]
Sodium Methoxide Addition Time 3.5 hours[1]
Reaction Maturation Time 1 hour at 17°C, 2 hours at 30°C[1]
Solvent Volume (Acetone per mole of ADCP) ~5.1 L[1]
Precipitation Temperature 7°C[1]

Visual Representations

Synthesis_Pathway Chemical Synthesis of this compound ADCP 2-Amino-4,6-dichloropyrimidine ACMP This compound ADCP->ACMP Reaction Byproduct 2-Amino-4,6-dimethoxypyrimidine (Side Product) ACMP->Byproduct Excess NaOCH3 or High Temp. NaOCH3 Sodium Methoxide NaOCH3->ACMP Reagent Solvent Polar Aprotic Solvent (e.g., Acetone) Solvent->ACMP Medium

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Pilot Plant Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation charge_reactor Charge Reactor with Polar Aprotic Solvent add_adcp Add 2-Amino-4,6-dichloropyrimidine charge_reactor->add_adcp cool Cool Suspension to Reaction Temperature add_adcp->cool add_naoch3 Slowly Add Sodium Methoxide Solution cool->add_naoch3 react Stir and Allow Reaction to Complete add_naoch3->react warm Warm to Higher Temperature for Maturation react->warm distill Distill Solvent warm->distill precipitate Precipitate with Water distill->precipitate filter_wash Filter and Wash Product precipitate->filter_wash dry Dry Final Product filter_wash->dry final_product final_product dry->final_product This compound

Caption: Step-by-step workflow for the pilot plant synthesis.

Troubleshooting_Flowchart Troubleshooting Decision Tree start Low Yield or High Impurity Issue check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete check_conversion->incomplete No complete Complete check_conversion->complete Yes increase_time_temp Increase Reaction Time or Maturation Temperature incomplete->increase_time_temp check_stoichiometry Verify Stoichiometry of Sodium Methoxide complete->check_stoichiometry end Problem Resolved increase_time_temp->end correct_stoichiometry Correct check_stoichiometry->correct_stoichiometry Yes incorrect_stoichiometry Incorrect check_stoichiometry->incorrect_stoichiometry No optimize_workup Optimize Precipitation and Filtration Conditions correct_stoichiometry->optimize_workup adjust_reagent Adjust Reagent Amount in Future Batches incorrect_stoichiometry->adjust_reagent adjust_reagent->end optimize_workup->end

References

Technical Support Center: Managing Selectivity in Reactions with 2-Amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4,6-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on managing selectivity and troubleshooting common issues encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting with 2-Amino-4,6-dichloropyrimidine?

The main challenge is controlling selectivity during sequential functionalization. 2-Amino-4,6-dichloropyrimidine has two equivalent reactive chlorine atoms at the C4 and C6 positions. While the first substitution is straightforward, introducing a second, different substituent selectively onto the remaining chloro-position requires careful control of reaction conditions to avoid mixtures of products or di-substitution with the same nucleophile.

Q2: Which position (C4 or C6) is more reactive in 2-Amino-4,6-dichloropyrimidine?

Initially, the C4 and C6 positions are electronically and sterically equivalent due to the C2 symmetry of the molecule. The first nucleophilic substitution will occur at either position to give the same mono-substituted product, 2-amino-4-chloro-6-(substituted)pyrimidine. The key challenge arises in the second substitution, as the first substituent will electronically influence the reactivity of the remaining chlorine atom.

Q3: How does the first substituent affect the reactivity of the second substitution?

An electron-donating group (EDG) introduced in the first step will deactivate the ring towards further nucleophilic aromatic substitution (SNAr), making the second reaction more challenging.[1] Conversely, an electron-withdrawing group (EWG) will activate the ring, facilitating the second substitution.

Q4: What are the most common reaction types for functionalizing 2-Amino-4,6-dichloropyrimidine?

The most common and effective methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This is widely used for introducing amines, alkoxides, and thiolates.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids.[4][5]

    • Buchwald-Hartwig Amination: A powerful method for C-N bond formation, especially with less reactive amines.[4][6][7]

Q5: My starting material seems to be degrading in solution. What is happening?

2-Amino-4,6-dichloropyrimidine is susceptible to hydrolysis or solvolysis, especially in protic solvents like water, methanol, or ethanol, and under acidic or basic conditions.[8] This can lead to the formation of hydroxy or alkoxy impurities. It is crucial to use anhydrous aprotic solvents and prepare solutions fresh before use whenever possible.[8]

Troubleshooting Guides

Issue 1: Poor or No Conversion
Potential Cause Recommended Solution
Insufficiently reactive nucleophile. For SNAr, consider using a stronger nucleophile or adding an activating agent. For cross-coupling, ensure the organometallic reagent is active.
Reaction temperature is too low. Gradually and cautiously increase the reaction temperature. SNAr reactions on deactivated rings often require high temperatures (e.g., 140 °C in DMF).[1]
Inappropriate solvent or base. Screen a panel of solvents and bases. For SNAr, polar aprotic solvents like DMF or DMAc are common. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[1][9]
Deactivated pyrimidine substrate. If the first substituent introduced was strongly electron-donating, SNAr may be difficult. Switch to a palladium-catalyzed method like Buchwald-Hartwig amination, which is more effective for less reactive aryl chlorides.[1]
Catalyst/Ligand issues (for cross-coupling). Ensure the palladium catalyst and ligand are not degraded. Use an appropriate ligand for the specific transformation. A ligand screening may be necessary.
Issue 2: Formation of Di-substituted Byproduct in a Mono-substitution Reaction
Potential Cause Recommended Solution
Excess nucleophile. Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile relative to the dichloropyrimidine.
High reaction temperature or long reaction time. Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Highly reactive nucleophile/substrate. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to better control the reaction rate.
Issue 3: Lack of Selectivity in a Sequential Di-substitution
Potential Cause Recommended Solution
Similar reactivity of the two chloro positions after the first substitution. Modify the synthetic strategy. Consider if the order of introduction of the nucleophiles can be reversed.
Reaction conditions are not optimized for selectivity. Systematically screen temperature, solvent, and base. Subtle changes can significantly impact selectivity.
Steric and electronic effects are not being properly exploited. If possible, use a bulky nucleophile in one of the steps to sterically direct the substitution. Analyze the electronic properties of the first substituent to predict its effect on the second substitution.

Experimental Protocols

Protocol 1: General Procedure for SNAr Mono-amination

This protocol is a general guideline and may require optimization.

  • Setup: To a reaction vial equipped with a magnetic stir bar, add 2-Amino-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired amine (1.0-1.2 equiv.), and a suitable base (e.g., triethylamine, 1.0-2.0 equiv. or K₂CO₃, 2.0-4.0 equiv.).[1][2]

  • Solvent: Add an anhydrous polar aprotic solvent (e.g., EtOH, DMF, or Dioxane, 5-10 mL).[1][2]

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring. A typical temperature range is 80-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using DMF, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for dichloropyrimidine systems and may require optimization.

  • Setup: To a microwave vial or Schlenk flask, add 2-Amino-4-chloro-6-(substituted)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[10]

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[10]

  • Reaction: Seal the vessel and heat the mixture. A microwave reactor (e.g., 100-120 °C for 15-30 minutes) or conventional heating can be used.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Visualized Workflows and Concepts

G cluster_0 Reaction Troubleshooting Workflow start Problem Encountered (e.g., Low Yield, No Selectivity) check_sm Verify Starting Material Purity and Stability start->check_sm check_reagents Check Reagent Quality (Nucleophile, Base, Solvent) check_sm->check_reagents screen_temp Screen Reaction Temperature check_reagents->screen_temp screen_base Screen Different Bases screen_temp->screen_base success Problem Resolved screen_temp->success Optimization Successful screen_solvent Screen Different Solvents screen_base->screen_solvent screen_base->success Optimization Successful change_method Consider Alternative Method (e.g., SNAr -> Cross-Coupling) screen_solvent->change_method screen_solvent->success Optimization Successful change_method->success G cluster_1 Factors Influencing Regioselectivity in Dichloropyrimidines factors Key Factors substituents Ring Substituents (EDG vs. EWG) factors->substituents nucleophile Nucleophile (Hard/Soft, Bulky/Small) factors->nucleophile conditions Reaction Conditions (Temp, Solvent, Base) factors->conditions catalyst Catalyst System (Ligand Choice) factors->catalyst outcome Reaction Outcome (C4/C6 vs. C2 Selectivity) substituents->outcome nucleophile->outcome conditions->outcome catalyst->outcome G cluster_2 Synthetic Pathways from 2-Amino-4,6-dichloropyrimidine start 2-Amino-4,6-dichloropyrimidine mono_sub 2-Amino-4-chloro-6-(Nu1)-pyrimidine start->mono_sub 1. Nu1 (SNAr or Cross-Coupling) di_sub_sym 2-Amino-4,6-di(Nu1)-pyrimidine start->di_sub_sym Excess Nu1 (Forced Conditions) mono_sub->di_sub_sym 2. Nu1 (Forced Conditions) di_sub_asym 2-Amino-4-(Nu2)-6-(Nu1)-pyrimidine mono_sub->di_sub_asym 2. Nu2 (Selective Conditions)

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-chloro-6-methoxypyrimidine and 2-Amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of 2-Amino-4-chloro-6-methoxypyrimidine and 2-Amino-4,6-dichloropyrimidine, two important heterocyclic intermediates in the pharmaceutical and agrochemical industries.[1][2][3][4] The analysis is tailored for researchers, scientists, and professionals in drug development, focusing on the influence of substituents on the pyrimidine core's susceptibility to nucleophilic aromatic substitution (SNAr).

Overview and Physicochemical Properties

Both molecules share a 2-aminopyrimidine scaffold but differ in their substituents at the C4 and C6 positions. This distinction is critical to their reactivity profiles. 2-Amino-4,6-dichloropyrimidine serves as a common precursor for the synthesis of this compound, highlighting the differential reactivity of the chloro-substituents.[3][4]

Table 1: Physicochemical Properties

PropertyThis compound2-Amino-4,6-dichloropyrimidine
CAS Number 5734-64-5[5]56-05-3
Molecular Formula C₅H₆ClN₃OC₄H₃Cl₂N₃
Molecular Weight 159.57 g/mol 163.99 g/mol
Melting Point 168-171 °C[5]203-205 °C
Appearance White to off-white crystalline powderWhite to light yellow crystalline powder

Comparative Reactivity Analysis

The reactivity of the pyrimidine ring is profoundly influenced by its substituents. The pyrimidine ring itself is electron-deficient, making it susceptible to nucleophilic attack. The substituents at the C4 and C6 positions modulate this inherent reactivity.

  • 2-Amino-4,6-dichloropyrimidine : This molecule is highly activated for nucleophilic aromatic substitution (SNAr).[6] The two chlorine atoms are electron-withdrawing groups that enhance the electrophilicity of the C4 and C6 positions.[7] Furthermore, chloride is an excellent leaving group. Due to the molecule's symmetry, the two chlorine atoms are chemically equivalent, although the substitution of the first can influence the reactivity of the second.

  • This compound : In this derivative, the electronic landscape is more complex.

    • The chloro group at C4 remains an activating group and a good leaving group, marking this position as the primary site for nucleophilic attack.

    • The methoxy group (-OCH₃) at C6 is a strong electron-donating group by resonance, which deactivates the pyrimidine ring towards nucleophilic attack by increasing its electron density.[7] Additionally, the methoxide ion (CH₃O⁻) is a significantly poorer leaving group compared to the chloride ion (Cl⁻).

Consequently, 2-Amino-4,6-dichloropyrimidine is substantially more reactive in nucleophilic substitution reactions than this compound. Reactions on the latter are highly regioselective, occurring almost exclusively at the C4 position to displace the chloride.

G cluster_0 2-Amino-4,6-dichloropyrimidine cluster_1 This compound DCP 2-Amino-4,6-dichloropyrimidine C4-Cl (Highly Reactive) C6-Cl (Highly Reactive) Product1 Mono-substituted Product DCP->Product1 1 eq. Nu⁻ CMP This compound C4-Cl (Reactive) C6-OCH₃ (Unreactive) Nu1 Nucleophile (Nu⁻) Nu1->DCP:f1 SₙAr Nu1->DCP:f2 SₙAr Product2 Di-substituted Product Product1->Product2 1 eq. Nu⁻ Product3 C4-substituted Product CMP:f1->Product3 NoRxn No Reaction at C6 CMP:f2->NoRxn Nu2 Nucleophile (Nu⁻) Nu2->CMP:f1 SₙAr

Caption: Comparative reactivity of C4/C6 positions towards nucleophiles.

Experimental Data: Selective Monosubstitution

The difference in reactivity is best illustrated by the selective synthesis of this compound from 2-Amino-4,6-dichloropyrimidine. By carefully controlling stoichiometry (using approximately one equivalent of sodium methoxide), one chlorine atom is selectively replaced by a methoxy group, leaving the other chlorine untouched. This reaction is difficult to achieve in reverse, underscoring the superior leaving group ability of chloride over methoxide.

Table 2: Comparison of Nucleophilic Substitution with Sodium Methoxide

ReactantReagent (1 eq.)SolventTemperatureKey OutcomeYield
2-Amino-4,6-dichloropyrimidine Sodium MethoxideAcetone or Methanol15-40°CSelective formation of this compound.[4]High
This compound Sodium MethoxideMethanolRefluxNo significant reaction at the C6-OCH₃ position. The C4-Cl can be substituted at higher temperatures if a stronger nucleophile is used.N/A

Experimental Protocol: Synthesis of this compound

This protocol details the selective monosubstitution of 2-Amino-4,6-dichloropyrimidine.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (ADCP)

  • Sodium methoxide (30% solution in methanol) or solid sodium methoxide

  • Acetone (polar aprotic solvent)

  • Activated charcoal

  • Water

Procedure:

  • Reaction Setup: A reaction vessel is charged with 1000 ml of acetone, followed by 32.8 g (0.20 mol) of 2-Amino-4,6-dichloropyrimidine (ADCP).[3] The mixture is stirred to form a suspension.

  • Nucleophile Addition: The suspension is cooled to approximately 17°C. A 30% sodium methoxide solution (approx. 0.21 mol) is added dropwise over several hours, maintaining the temperature at 17°C.[3] Careful control of temperature and stoichiometry is crucial to ensure mono-substitution and prevent the formation of the di-methoxy product.

  • Reaction Monitoring: The reaction is stirred for an additional 1-2 hours at this temperature, followed by warming to 30°C for two hours to ensure completion.[3] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: To the resulting suspension, 0.8 g of activated charcoal is added, and the mixture is stirred for one hour to decolorize.[3] The solid sodium chloride byproduct and charcoal are removed by filtration.

  • Precipitation: The acetone is partially distilled off from the filtrate. Water is then added to the concentrate, causing the desired product, this compound, to precipitate out of the solution.[4]

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried to yield the pure product.

G start Start suspend Suspend ADCP in Acetone start->suspend cool Cool to 17°C suspend->cool add_naome Add Sodium Methoxide (1 eq.) Dropwise cool->add_naome react Stir and Monitor (TLC) add_naome->react charcoal Add Activated Charcoal react->charcoal filter1 Filter off NaCl and Charcoal charcoal->filter1 distill Distill Acetone filter1->distill precipitate Precipitate Product with Water distill->precipitate filter2 Filter and Dry Final Product precipitate->filter2 end End filter2->end

Caption: Experimental workflow for selective methoxylation.

Conclusion

The reactivity of aminopyrimidines is dictated by the electronic nature of their substituents.

  • 2-Amino-4,6-dichloropyrimidine is a highly reactive substrate for nucleophilic aromatic substitution at both the C4 and C6 positions. The two electron-withdrawing chloro-substituents serve as excellent leaving groups, facilitating displacement by a wide range of nucleophiles.

  • This compound exhibits significantly lower and more selective reactivity. The electron-donating methoxy group deactivates the ring towards nucleophilic attack and is a poor leaving group. Therefore, SNAr reactions occur preferentially at the C4 position, displacing the more labile chloro-substituent.

This fundamental difference in reactivity allows for the controlled, stepwise functionalization of the pyrimidine core, making these compounds versatile building blocks in synthetic chemistry.

References

A Comparative Guide to the Synthesis of Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminopyrimidines is a critical task. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, appearing as a core scaffold in numerous therapeutic agents. This guide provides an objective comparison of prominent synthetic routes to substituted aminopyrimidines, supported by experimental data to inform the selection of the most suitable methodology.

Comparative Overview of Synthetic Routes

The synthesis of substituted aminopyrimidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table summarizes quantitative data for some of the most common and innovative synthetic approaches.

Synthetic RouteStarting MaterialsReagents/CatalystReaction ConditionsYield (%)Reaction Time
Classical Condensation β-Dicarbonyl compound, Guanidine hydrochlorideBase (e.g., NaOEt, K₂CO₃)Reflux in solvent (e.g., Ethanol)60-90%4-24 h
Microwave-Assisted Condensation Chalcone, Guanidine nitrateZnCl₂Microwave irradiation, 160W33-56%3 min[1]
Microwave-Assisted SNAr 2-Amino-4-chloropyrimidine, Substituted amineTriethylamineMicrowave irradiation, 120-140°CHigh15-30 min[2]
Iron-Catalyzed [2+2+2] Cycloaddition Alkynenitrile, CyanamideFeI₂, ⁱPrPDAI, Zn40°C27-82%[3]Not Specified
Copper-Catalyzed Three-Component Reaction O-Acyl ketoxime, Aldehyde, CyanamideCopper catalystNot specifiedHighNot specified
Nucleophilic Aromatic Substitution (SNAr) 2-Amino-4,6-dichloropyrimidine, AmineTriethylamine80-90°C, Solvent-freeGood to Excellent4-6 h[4]
Dimroth Rearrangement 1-Alkyl-2-iminopyrimidineBoiling pyridine or aqueous ammoniaVariesVaries24 h (in pyridine)[5]
From α-Azidovinyl Ketones α-Azidovinyl ketone, AmidineK₂CO₃Room temperature in DMFGood to ExcellentOvernight
One-Pot Three-Component Synthesis Ketone, Arylacetylene, GuanidineKOBut/DMSO70-100°Cup to 80%0.5-4.0 h

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the successful implementation of any synthetic route. Below are representative procedures for the key methods discussed.

Classical Condensation for 2-Aminopyrimidines

This method represents the most traditional and widely used approach for the synthesis of 2-aminopyrimidine derivatives.

Experimental Protocol:

A mixture of a β-dicarbonyl compound (1 equivalent), guanidine hydrochloride (1.5 equivalents), and a base such as sodium ethoxide (1.5 equivalents) in a suitable solvent like ethanol is refluxed for a period of 4 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then treated with water, and the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the pure 2-aminopyrimidine derivative.

Microwave-Assisted Synthesis of 4,6-Disubstituted 2-Aminopyrimidines

Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to improved yields.

Experimental Protocol:

In a microwave reaction vial, 2-amino-4-chloropyrimidine (2 mmol) is dissolved in anhydrous propanol (1 mL) with stirring at room temperature.[2] The desired substituted amine (2 mmol) is then added, followed by triethylamine (200 µL).[2] The reaction vial is sealed and subjected to microwave irradiation at 120-140°C for 15-30 minutes.[2] After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.[2]

Iron-Catalyzed [2+2+2] Cycloaddition

This modern approach allows for the construction of the pyrimidine ring through a metal-catalyzed cycloaddition reaction.

Experimental Protocol:

In a glovebox, a reaction tube is charged with FeI₂ (5 mol%), ⁱPrPDAI (10 mol%), and Zn dust (30 mol%). Toluene is then added, followed by the alkynenitrile (1 equivalent) and the cyanamide (1.2 equivalents). The reaction mixture is stirred at 40°C and monitored by GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.[3]

Nucleophilic Aromatic Substitution (SNAr) for 4-Substituted-2-aminopyrimidines

This method is highly effective for introducing substituents at the 4- and 6-positions of a pre-formed pyrimidine ring.

Experimental Protocol:

A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) is heated under solvent-free conditions at 80-90°C.[4] The reaction is monitored by TLC. After completion, distilled water is added to the reaction mixture, and the resulting precipitate is filtered and recrystallized from ethanol to afford the desired product.[4]

Visualizing the Synthetic Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described synthetic methodologies.

classical_condensation start β-Dicarbonyl Compound intermediate Condensation Intermediate start->intermediate guanidine Guanidine guanidine->intermediate base Base (e.g., NaOEt) base->intermediate Catalyst cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Substituted 2-Aminopyrimidine cyclization->product

Caption: Classical condensation of a β-dicarbonyl compound with guanidine.

microwave_snar start 2-Amino-4-chloropyrimidine microwave Microwave Irradiation (120-140°C) start->microwave amine Substituted Amine amine->microwave product Substituted 4-Amino-2-aminopyrimidine microwave->product

Caption: Microwave-assisted nucleophilic aromatic substitution.

fe_cycloaddition alkynenitrile Alkynenitrile cycloaddition [2+2+2] Cycloaddition alkynenitrile->cycloaddition cyanamide Cyanamide cyanamide->cycloaddition catalyst FeI₂ / ⁱPrPDAI / Zn catalyst->cycloaddition Catalyst product Substituted 2-Aminopyrimidine cycloaddition->product

Caption: Iron-catalyzed [2+2+2] cycloaddition for aminopyrimidine synthesis.

dimroth_rearrangement start 1-Alkyl-2-iminopyrimidine conditions Boiling Pyridine or Aqueous Ammonia start->conditions ring_opening Ring Opening conditions->ring_opening rotation Bond Rotation ring_opening->rotation ring_closure Ring Closure rotation->ring_closure product 2-Alkylaminopyrimidine ring_closure->product

Caption: The Dimroth rearrangement of an iminopyrimidine to an aminopyrimidine.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 2-Amino-4-chloro-6-methoxypyrimidine is crucial for ensuring the quality and consistency of final products. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data presented is based on established methods for structurally similar pyrimidine derivatives and serves as a benchmark for method validation and selection.

Comparison of Analytical Method Performance

The selection of an analytical technique is a critical decision that impacts the accuracy, sensitivity, and efficiency of the quantification process. The following table summarizes the typical performance characteristics for the analysis of this compound and its analogs using a proposed HPLC-UV method, a typical LC-MS/MS method, and a potential GC-MS method.

ParameterProposed HPLC-UV MethodTypical LC-MS/MS MethodTypical GC-MS Method
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) 5 - 20 ng/mL0.01 - 1 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 15 - 60 ng/mL0.03 - 3 ng/mL3 - 30 ng/mL
Specificity High (with proper method development)Very High (mass-based detection)High (mass-based detection)
Run Time 5 - 15 minutes3 - 10 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for the proposed HPLC-UV method and the alternative LC-MS/MS and GC-MS techniques.

Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed method is based on common practices for the analysis of similar pyrimidine derivatives.

  • Instrumentation : A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • Sample Preparation : Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.

  • Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate : 0.3 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

  • Sample Preparation : Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), for complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 280 °C.

  • Oven Temperature Program : A programmed temperature ramp to ensure separation of the analyte from other components.

  • Ionization Mode : Electron Ionization (EI).

  • Acquisition Mode : Selected Ion Monitoring (SIM) or full scan.

  • Derivatization : A necessary step for this analyte, which could involve silylation to increase volatility before injection.

Visualizing the Method Validation Workflow and Technique Comparison

To further clarify the processes involved, the following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A flowchart outlining the key stages of HPLC method development and validation.

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_gcms GC-MS Analyte This compound HPLC Good Specificity Moderate Sensitivity Cost-Effective Analyte->HPLC LCMS Excellent Specificity High Sensitivity Handles Complex Matrices Analyte->LCMS GCMS High Specificity Good Sensitivity Requires Derivatization Analyte->GCMS

Caption: Comparison of key attributes for different analytical techniques.

A Comparative Spectroscopic Analysis of Pyrimidine Isomers: Pyrimidine, Pyridazine, and Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the spectroscopic differentiation of the three diazine isomers.

The isomeric diazines—pyrimidine, pyridazine, and pyrazine—are fundamental heterocyclic scaffolds prevalent in numerous pharmaceuticals, agrochemicals, and functional materials. The distinct placement of their two nitrogen atoms within the six-membered aromatic ring imparts unique physicochemical and spectroscopic properties. A thorough understanding of their characteristic spectral signatures is paramount for unambiguous identification, purity assessment, and the study of their interactions in biological and chemical systems. This guide provides a detailed comparison of the spectroscopic profiles of pyrimidine, pyridazine, and pyrazine, supported by quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for pyrimidine and its isomers, facilitating a direct comparison of their characteristic signals in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The positions of the nitrogen atoms in the diazine ring significantly influence the vibrational modes.

Vibrational Mode Pyrimidine (cm⁻¹) Pyridazine (cm⁻¹) Pyrazine (cm⁻¹)
Aromatic C-H Stretch ~3050 - 3100~3040 - 3090~3060 - 3090
Ring Stretching (ν C=C, ν C=N) ~1570, 1468, 1402, 1393~1575, 1445, 1415, 1380~1580, 1525, 1485, 1415
In-plane C-H Bending ~1237, 1152, 1138, 1068, 1015~1250, 1160, 1060, 1020~1240, 1150, 1095, 1015
Ring Breathing ~993~1020~1015
Out-of-plane C-H Bending ~993, 809, 707~960, 860, 755~805

Note: Vibrational frequencies can vary slightly based on the sample phase (solid, liquid, gas) and solvent.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen and carbon atoms within a molecule. The chemical shifts are highly sensitive to the positions of the nitrogen atoms.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Pyrimidine Pyridazine Pyrazine
H-2 9.26--
H-3, H-6 -9.17-
H-4, H-6 8.78--
H-4, H-5 -7.75-
H-5 7.38--
All Protons --8.62

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Pyrimidine Pyridazine Pyrazine
C-2 158.6--
C-3, C-6 -150.5-
C-4, C-6 156.9--
C-4, C-5 -126.5-
C-5 122.0--
All Carbons --145.2
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The diazines exhibit characteristic π → π* and n → π* transitions.

Transition Solvent Pyrimidine (λ_max, nm) Pyridazine (λ_max, nm) Pyrazine (λ_max, nm)
π → π Cyclohexane243246260
n → π Cyclohexane298 (sh)340328

(sh) = shoulder

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the neat liquid samples.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipettes

  • Acetone (for cleaning)

  • Kimwipes

Procedure:

  • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Clean the salt plates thoroughly with acetone and a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils.

  • Place one drop of the liquid pyrimidine isomer onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum by performing a background subtraction.

  • Clean the salt plates with acetone and return them to the desiccator.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the liquid samples.

Materials:

  • Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Glass capillary tubes or a quartz cuvette

  • Sample holder for the spectrometer

Procedure:

  • Turn on the Raman spectrometer and allow the laser to warm up and stabilize.

  • Fill a clean glass capillary tube or quartz cuvette with the liquid pyrimidine isomer.

  • Place the sample into the appropriate sample holder in the spectrometer.

  • Set the acquisition parameters, including laser power, exposure time, and number of accumulations. Start with a low laser power to avoid sample degradation.

  • Acquire the Raman spectrum over a typical range of 200-3500 cm⁻¹.

  • Process the spectrum, which may include baseline correction and cosmic ray removal.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the samples in a deuterated solvent.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • Pasteur pipettes

Procedure:

  • Prepare the NMR sample by dissolving approximately 5-10 mg of the pyrimidine isomer in ~0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of ~220 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectra by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of the samples in a suitable solvent.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., cyclohexane or ethanol)

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a stock solution of the pyrimidine isomer in the chosen solvent with a known concentration (e.g., 1 x 10⁻³ M).

  • Prepare a series of dilutions from the stock solution to find an appropriate concentration where the maximum absorbance is between 0.5 and 1.5.

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Fill a quartz cuvette with the pure solvent to be used as the blank.

  • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Rinse the sample cuvette with the solution to be analyzed, then fill it.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic comparison of pyrimidine isomers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Pyrimidine Isomer (Liquid or Solid) Dissolve Dissolve in Deuterated Solvent (NMR) or Spectroscopic Solvent (UV-Vis) Sample->Dissolve Neat Use Neat (IR/Raman) Sample->Neat NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis IR FT-IR Spectroscopy Neat->IR Raman Raman Spectroscopy Neat->Raman Process Background Subtraction/ Baseline Correction/ Fourier Transform IR->Process Raman->Process NMR->Process UV_Vis->Process Interpret Peak Assignment & Structural Elucidation Process->Interpret

Caption: Experimental workflow for the spectroscopic analysis of pyrimidine isomers.

Logical_Comparison Comparative Analysis of Pyrimidine Isomers Pyrimidine Pyrimidine (1,3-Diazine) Vibrational Vibrational Frequencies (IR & Raman) Pyrimidine->Vibrational Unique Fingerprint ChemicalShifts Chemical Shifts (¹H & ¹³C NMR) Pyrimidine->ChemicalShifts Deshielded H-2 Electronic Electronic Transitions (UV-Vis) Pyrimidine->Electronic π→π, n→π Transitions Pyridazine Pyridazine (1,2-Diazine) Pyridazine->Vibrational Distinct Ring Modes Pyridazine->ChemicalShifts Adjacent N Effects Pyridazine->Electronic Shifted λ_max Pyrazine Pyrazine (1,4-Diazine) Pyrazine->Vibrational Symmetry Affects Bands Pyrazine->ChemicalShifts Symmetrical Signals Pyrazine->Electronic Distinct λ_max

Caption: Logical relationship in the spectroscopic comparison of pyrimidine isomers.

A Comparative Guide to the Biological Activity of 2-Amino-4-chloro-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of 2-Amino-4-chloro-6-methoxypyrimidine

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The 2-aminopyrimidine core is one such scaffold, and its substituted derivative, this compound, serves as a particularly versatile and reactive starting material for the synthesis of a diverse array of bioactive compounds.[1] Its unique arrangement of a nucleophilic amino group, a reactive chloro leaving group, and an electron-donating methoxy group provides chemists with a powerful toolkit for molecular diversification. This guide offers a comparative analysis of the biological activities of derivatives synthesized from this core, with a focus on their anticancer and antimicrobial potential, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The true value of the this compound scaffold lies in the diverse biological activities that can be achieved through strategic modification at its reactive sites, primarily the C4-chloro position. By replacing the chlorine atom with various amines, anilines, and other nucleophiles, researchers have developed derivatives with significant potential in oncology and infectious disease.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A prominent application of this compound derivatives is in the development of anticancer agents. The pyrimidine ring is a key component of nucleobases, making it a natural fit for interacting with the machinery of cell division and growth, such as protein kinases.

The cytotoxic effects of these derivatives are highly dependent on the nature of the substituent introduced at the C4 position. A study involving microwave-assisted synthesis of various derivatives provided valuable insights into this relationship. The cytotoxicity of these compounds was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.

Experimental Insight: Why HCT116 and MCF7 Cell Lines? The choice of cell lines is a critical experimental design parameter.

  • HCT116 is a human colon cancer cell line known for its aggressive growth and is often used as a primary screening tool for colorectal cancer therapeutics. It has a wild-type p53 gene, which is a key tumor suppressor, making it a good model for studying p53-dependent apoptosis.[2]

  • MCF7 is one of the most widely used breast cancer cell lines. It is estrogen receptor (ER)-positive, making it an excellent model for studying hormone-responsive breast cancers.[3] Using both lines allows for an assessment of a compound's efficacy against two distinct and highly prevalent cancer types.

The following table summarizes the half-maximal effective concentration (EC50) values for a selection of derivatives, demonstrating the impact of different C4 substituents.

Derivative IDC4-SubstituentTarget Cell LineEC50 (µM)[1]
1 4-Methyl piperazineHCT116209.17 ± 1.23
MCF7221.91 ± 1.37
6 Bromophenyl piperazineHCT11689.24 ± 1.36
MCF789.37 ± 1.17
Doxorubicin (Positive Control)HCT1162.00
MCF70.98

From this data, a clear structure-activity relationship emerges. The introduction of a bromophenyl piperazine moiety (Derivative 6 ) resulted in significantly higher anticancer activity compared to the 4-methyl piperazine substituent (Derivative 1 ). This suggests that the aromatic and electron-withdrawing properties of the bromophenyl group may enhance binding to the biological target. However, it is important to note that even the most active synthesized compound is still significantly less potent than the standard chemotherapeutic agent, Doxorubicin, indicating that further optimization is required.

The 2-aminopyrimidine scaffold is a well-known inhibitor of protein kinases, which are critical regulators of cell cycle progression.[4] Overexpression of certain kinases, such as Aurora kinases, is a hallmark of many cancers.[5] These enzymes are essential for centrosome maturation, spindle assembly, and chromosome segregation during mitosis.

Derivatives of 2-aminopyrimidine can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of Aurora kinases and preventing the phosphorylation of downstream targets. This disruption of the cell cycle leads to mitotic arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the Aurora A kinase signaling pathway and the point of inhibition by 2-aminopyrimidine derivatives.

Aurora_Kinase_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) cluster_Inhibition Centrosome_Maturation Centrosome Maturation AuroraA Aurora A Kinase (Active) Centrosome_Maturation->AuroraA activates Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Inhibitor 2-Aminopyrimidine Derivative Inhibitor->AuroraA blocks ATP binding site AuroraA->Spindle_Assembly phosphorylates targets for ADP ADP AuroraA->ADP ATP ATP ATP->AuroraA

Caption: Inhibition of the Aurora A Kinase pathway by 2-aminopyrimidine derivatives.

Antimicrobial Activity: A Renewed Front in Combating Resistance

Pyrimidine derivatives have also shown promise as antimicrobial agents, a critical area of research given the rise of antibiotic-resistant bacteria.[6][7][8] The mechanism of action can vary, but some derivatives have been shown to interfere with essential bacterial processes like cell division.

The effectiveness of antimicrobial agents often differs between Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria due to differences in their cell wall structures. While specific Minimum Inhibitory Concentration (MIC) data for this compound derivatives is not extensively available in comparative studies, we can look at related pyrimidine structures to understand potential trends. For instance, studies on other substituted pyrimidines have shown MIC values against S. aureus and E. coli in the range of 3.9 to 125 µg/mL, indicating moderate to good activity.

Bacterial StrainTypeRepresentative MIC Range (µg/mL) for Pyrimidine Derivatives[9]
Staphylococcus aureus Gram-positive3.9 - 62.5
Escherichia coli Gram-negative3.9 - 125

Generally, Gram-negative bacteria like E. coli can be harder to inhibit due to their outer membrane, which acts as an additional barrier.[9] The development of derivatives that can effectively penetrate this membrane is a key challenge for medicinal chemists.

Key Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key assays used to evaluate the biological activity of these compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or EC50). It is a colorimetric assay that measures the metabolic activity of cells.

Principle of Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for a predetermined period (typically 24, 48, or 72 hours). The incubation time is chosen based on the cell line's doubling time and the expected mechanism of the drug; longer times may be needed for compounds with slower cytotoxic effects.[6][8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect the cells under a microscope for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage viability against the log of the compound concentration to determine the EC50/IC50 value.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle of Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the lowest concentration that inhibits growth. This provides a quantitative measure of the compound's potency. The use of a standard method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures results are reproducible and comparable across different studies.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Test compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold is a proven and valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant, albeit varied, biological activities, particularly in the realms of anticancer and antimicrobial research. The structure-activity relationship data clearly indicates that strategic modification of the C4 position is key to enhancing potency. The most promising anticancer derivatives identified to date function as inhibitors of critical cell cycle regulators like Aurora kinases.

Future research should focus on a multi-pronged approach:

  • Expansion of the Chemical Space: Synthesize and screen a wider array of derivatives with diverse functional groups at the C4 and C2 positions to improve potency and selectivity.

  • Mechanism of Action Studies: For the most active compounds, detailed mechanistic studies beyond initial screening are necessary to identify specific molecular targets and pathways.

  • Pharmacokinetic Profiling: Promising candidates should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates.

  • In Vivo Efficacy: Compounds that demonstrate high in vitro potency and favorable ADME profiles should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context.

By continuing to explore the chemical and biological potential of this privileged scaffold, the scientific community can pave the way for the development of next-generation therapies for cancer and infectious diseases.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Cross-coupling reactions are pivotal for this purpose, yet the relatively low reactivity of chloropyrimidines presents a significant challenge. The selection of an appropriate catalyst system is therefore critical for achieving high efficiency and selectivity. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on chloropyrimidines, supported by experimental data and detailed protocols.

Catalyst Performance in Cross-Coupling Reactions

The efficacy of a catalyst in the cross-coupling of chloropyrimidines is highly dependent on the palladium source, the nature of the ancillary ligand, the base, and the solvent system. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For chloropyrimidines, the choice of ligand is crucial to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

ChloropyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002471[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1][2]
2,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001295[3]
4,6-DichloropyrimidinePhenylboronic acidPdCl₂(PPh₃)₂ (4)PPh₃K₃PO₄1,4-Dioxane10012-24>90[1]
6-Chloropyrimidin-4-olPhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O901288[3]

Note: The reactivity of dichloropyrimidines can be regioselective. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes oxidative addition of palladium more readily.[2][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. This reaction is particularly sensitive to the choice of ligand, with bulky, electron-rich phosphine ligands often being required for the coupling of less reactive aryl chlorides.

ChloropyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001892
4-ChloropyrimidineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102485
5-Bromo-2-chloropyrimidinePiperidinePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene1001678 (at C2)[5]

Note: For dihalopyrimidines, achieving selectivity can be challenging. For 5-bromo-2-chloropyrimidine, amination can be directed to the C2 position using specific catalyst systems.[5]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a halide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

ChloropyrimidineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-chloropyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80685 (at C5)[6]
2-ChloropyrimidineEthynylbenzenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHTHF601275
4-Chloropyrimidine1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NAcetonitrileRT to 80868[6]

Note: In dihalopyrimidines like 5-bromo-2-chloropyrimidine, the more reactive C-Br bond is preferentially coupled under standard Sonogashira conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (as specified in the table), the ligand, and the base (2.0 mmol).[3][7] The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.[6][7] Degassed solvent is added via syringe, and the reaction mixture is stirred at the specified temperature for the indicated time.[3][7] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium precursor, the ligand, and the base. The solvent is then added, and the vessel is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a dry reaction flask under an inert atmosphere, the chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) are added.[6] A degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.) are then introduced, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).[6] The reaction is stirred at the appropriate temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent.[6] The combined organic layers are dried, concentrated, and purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key steps and relationships in catalyst selection and reaction execution for cross-coupling on chloropyrimidines.

Cross_Coupling_Workflow cluster_prep Preparation cluster_catalyst Catalyst System Selection cluster_reaction Reaction Execution cluster_workup Workup and Purification start Select Chloropyrimidine Substrate reagents Choose Coupling Partner (Boronic Acid, Amine, Alkyne) start->reagents pd_source Select Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) reagents->pd_source ligand Select Ligand (e.g., Phosphine, NHC) pd_source->ligand base Select Base (e.g., K₂CO₃, NaOtBu) ligand->base solvent Select Solvent (e.g., Dioxane, Toluene) base->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup conditions Set Temperature and Reaction Time setup->conditions monitoring Monitor Progress (TLC, LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify analysis Characterization purify->analysis end end analysis->end Final Product

Caption: Experimental workflow for cross-coupling on chloropyrimidines.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Cl) pd0->pd_complex R¹-Cl ox_add_pos ox_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂(R²) pd_complex->pd_r1_r2 transmetal_pos transmetal Transmetalation r2_b R²-B(OR)₂ r2_b->pd_complex base_act Base base_act->r2_b pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product red_elim_pos red_elim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

Unambiguous Structure Confirmation: A Comparative Guide to Analytical Techniques for 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of various analytical techniques for the structural confirmation of 2-Amino-4-chloro-6-methoxypyrimidine, a key intermediate in the synthesis of several active pharmaceutical ingredients. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard for unambiguous structure elucidation. This guide will delve into the experimental data and protocols for each of these methods, highlighting the definitive advantages of X-ray crystallography.

At a Glance: Comparing Analytical Techniques

The following table summarizes the key quantitative data obtained from different analytical methods used to characterize this compound.

Analytical TechniqueParameterObserved Value
Single-Crystal X-ray Crystallography Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3302 (2)
b (Å)10.0191 (3)
c (Å)9.5101 (3)
β (°)109.934 (1)
Volume (ų)655.48 (3)
R-factor0.027
¹H NMR (CDCl₃) Chemical Shift (δ)6.04 (s, 1H, ArH), 5.35-5.14 (m, 2H, NH₂), 3.81 (s, 3H, OCH₃)[1]
Mass Spectrometry (GC-MS) m/z Top Peak159[2]
Melting Point 168-171 °C[3]

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic arrangement within a crystal. This technique unequivocally confirms the connectivity of atoms and the overall molecular geometry.

A single-crystal X-ray study of 4-Chloro-6-methoxypyrimidin-2-amine revealed that the compound crystallizes in the monoclinic P2₁/c space group.[4] The title compound, C₅H₆ClN₃O, is essentially planar.[4] In the crystal structure, adjacent molecules are linked by a pair of N—H⋯N hydrogen bonds, forming an inversion dimer.[4] These dimers are further connected via N—H⋯O hydrogen bonds, creating an undulating sheet structure.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Single crystals of this compound were obtained by slow evaporation from a solution. A suitable crystal was mounted on a diffractometer. X-ray diffraction data was collected at a temperature of 100 K.[4] The structure was solved by direct methods and refined using full-matrix least-squares on F².

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow for the structural confirmation of a small molecule like this compound, emphasizing the central role of X-ray crystallography for definitive structure validation.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystallization Crystallization Purification->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray Structure Structure Solution & Refinement Xray->Structure Final_Confirmation Confirmed Structure Structure->Final_Confirmation Unambiguous Structure

Caption: Workflow for the structural elucidation of this compound.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic methods offer valuable and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum in CDCl₃ shows a singlet at 6.04 ppm corresponding to the aromatic proton, a multiplet between 5.35 and 5.14 ppm for the two amine protons, and a singlet at 3.81 ppm for the three methoxy protons.[1]

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, the top peak in the mass spectrum is observed at an m/z of 159, which corresponds to the molecular ion.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the compound was injected into a gas chromatograph to separate it from any impurities. The separated compound was then introduced into the mass spectrometer, where it was ionized, and the mass-to-charge ratio of the resulting ions was measured.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-N and C=N stretching of the pyrimidine ring, C-O stretching of the methoxy group, and the C-Cl stretching.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using the KBr-pellet technique.[2] A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the beam of an FTIR spectrometer.

Conclusion

While NMR, MS, and IR spectroscopy are indispensable tools for the routine characterization of this compound, single-crystal X-ray crystallography remains the unequivocal method for the absolute confirmation of its molecular structure. The detailed three-dimensional information provided by X-ray crystallography is crucial for understanding the molecule's properties and its interactions in a biological context, making it an essential technique for researchers, scientists, and professionals in drug development.

References

comparing the efficacy of herbicides derived from different pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of modern herbicides, offering diverse mechanisms of action and a broad spectrum of weed control. This guide provides an objective comparison of the efficacy of prominent herbicides derived from different pyrimidine classes, supported by experimental data and detailed methodologies. The information is intended to assist researchers in understanding the nuances of these compounds and to facilitate the discovery of next-generation herbicidal molecules.

Mechanisms of Action: A Tale of Three Enzymes

Pyrimidine-derived herbicides primarily exert their phytotoxic effects by inhibiting one of three key enzymes in vital plant metabolic pathways. This guide will focus on herbicides targeting Dihydroorotate Dehydrogenase (DHODH), Acetolactate Synthase (ALS), and Protoporphyrinogen Oxidase (PPO).

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A novel and significant development in herbicide science is the identification of DHODH as a herbicidal target. Inhibition of this enzyme disrupts the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, glycoproteins, and phospholipids.[1]

  • Tetflupyrolimet : This is the first commercial herbicide to target DHODH.[2][3] It represents a new mode of action, classified under HRAC Group 28.[3][4] Studies have demonstrated its efficacy against a range of grass weeds.[4]

Acetolactate Synthase (ALS) Inhibitors

This is a well-established class of herbicides, also known as acetohydroxyacid synthase (AHAS) inhibitors. They block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to the cessation of cell division and plant growth.[5] This class includes several chemical families, with the sulfonylureas being a prominent pyrimidine-containing group.

  • Nicosulfuron : A sulfonylurea herbicide primarily used for post-emergence control of annual and perennial grass weeds in maize.[1][5]

  • Rimsulfuron : Another sulfonylurea herbicide used for pre- and post-emergence control of a wide range of broadleaf and grassy weeds in crops like corn, potatoes, and tomatoes.[6]

  • Halosulfuron-methyl : A sulfonylurea compound effective for the selective control of perennial sedges like nutgrass.[7][8]

  • Imazamox : An imidazolinone herbicide that also inhibits ALS. It is used for the control of broadleaf and grass weeds in various crops, including legumes and Clearfield® varieties.[9][10]

Protoporphyrinogen Oxidase (PPO) Inhibitors

These herbicides inhibit the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of both chlorophyll and heme.[11] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes the formation of reactive oxygen species that destroy cell membranes.[12]

  • Flumioxazin : An N-phenylphthalimide herbicide that provides pre-emergence control of a broad spectrum of broadleaf weeds and some grasses.[13][14]

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of these pyrimidine-derived herbicides. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: In Vitro Enzyme Inhibition (IC50 Values)

HerbicideTarget EnzymeSpeciesIC50 (nM)Reference
TetflupyrolimetDHODHSetaria italica (Foxtail)4.3 ± 0.9[15][16]
Oryza sativa (Rice)21 ± 3[15][16]
Zea mays (Corn)36 ± 14[15]
Arabidopsis thaliana109 ± 51[15]
Homo sapiens380 ± 24[15][16]

Table 2: Whole-Plant Growth Inhibition (IC50, ED50, and GR50 Values)

HerbicideWeed SpeciesEndpointValue (g a.i./ha)Reference
TetflupyrolimetArabidopsis thalianaIC50 (root length)0.0065[15]
Setaria italica (Foxtail)IC50 (root length)0.0013[15]
NicosulfuronPanicum dichotomiflorum (Fall panicum) - SusceptibleED50 (control)19.6[17]
GR50 (biomass)2.6[17]
ImazamoxNigella arvensisED500.006[18]
Brassica rapaED5037[18]
RimsulfuronAmaranthus retroflexus (Redroot pigweed)ED5014.36[12]
Chenopodium album (Common lambsquarters)ED5010.17[12]

Note: a.i. = active ingredient. The GR50 value is the concentration of a drug that is required for reducing the growth rate of a cell population by 50% during a defined period of time.[19] The ED50 is the dose that is therapeutically effective in 50% of the population.

Table 3: Weed Control Efficacy (Percentage Control)

HerbicideWeed SpeciesApplication Rate (g a.i./ha)Control (%)Reference
Halosulfuron-methylCyperus aromaticus (Navua sedge) - non-rhizomatous seedlings75100[2][20]
Cyperus aromaticus (Navua sedge) - rhizomatous750 - 27.5[20]
Flumioxazin + MetribuzinVarious broadleaf and grass weeds->90[13]
Flumioxazin + DiclosulamVarious broadleaf and grass weeds->90[13]
NicosulfuronEchinochloa colona, Panicum maximum, Trianthema monogyna, Chenopodium album, Phyllanthus niruri50100[21]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

DHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP DNA, RNA, Glycoproteins,\nPhospholipids DNA, RNA, Glycoproteins, Phospholipids UMP->DNA, RNA, Glycoproteins,\nPhospholipids CTP CTP UTP->CTP Tetflupyrolimet Tetflupyrolimet DHODH DHODH Tetflupyrolimet->DHODH Inhibition

ALS_Inhibition cluster_bcaa Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS (AHAS) Valine & Leucine Valine & Leucine Acetolactate->Valine & Leucine Threonine Threonine α-Ketobutyrate α-Ketobutyrate Threonine->α-Ketobutyrate ALS (AHAS) α-Aceto-α-hydroxybutyrate α-Aceto-α-hydroxybutyrate α-Ketobutyrate->α-Aceto-α-hydroxybutyrate ALS (AHAS) Isoleucine Isoleucine α-Aceto-α-hydroxybutyrate->Isoleucine Sulfonylureas\n(Nicosulfuron, Rimsulfuron,\nHalosulfuron-methyl)\nImidazolinones\n(Imazamox) Sulfonylureas (Nicosulfuron, Rimsulfuron, Halosulfuron-methyl) Imidazolinones (Imazamox) ALS\n(AHAS) ALS (AHAS) Sulfonylureas\n(Nicosulfuron, Rimsulfuron,\nHalosulfuron-methyl)\nImidazolinones\n(Imazamox)->ALS\n(AHAS) Inhibition

PPO_Inhibition cluster_porphyrin Protoporphyrin IX Biosynthesis cluster_toxicity Toxicity Mechanism Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPO Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme Flumioxazin Flumioxazin PPO PPO Flumioxazin->PPO Inhibition Protoporphyrinogen IX_accum Accumulated Protoporphyrinogen IX Protoporphyrin IX_excess Protoporphyrin IX_excess Protoporphyrinogen IX_accum->Protoporphyrin IX_excess Non-enzymatic oxidation Reactive Oxygen Species Reactive Oxygen Species Protoporphyrin IX_excess->Reactive Oxygen Species + Light Membrane Damage Membrane Damage Reactive Oxygen Species->Membrane Damage

Experimental Workflows

InVitro_Assay cluster_workflow In Vitro Enzyme Inhibition Assay A Enzyme Extraction from Plant Tissue C Incubate Enzyme with Herbicide A->C B Prepare Herbicide Dilutions B->C D Add Substrate to Initiate Reaction C->D E Measure Product Formation or Substrate Depletion D->E F Calculate % Inhibition and Determine IC50 E->F

WholePlant_Assay cluster_workflow Whole-Plant Bioassay A Sow Weed Seeds in Pots B Grow Plants to a Specific Stage A->B D Apply Herbicide to Plants B->D C Prepare Herbicide Solutions C->D E Incubate under Controlled Conditions D->E F Assess Plant Injury and Biomass E->F G Calculate GR50 or ED50 F->G

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of a compound on DHODH. The assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant DHODH enzyme

  • L-Dihydroorotic acid (substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (electron acceptor)

  • Assay Buffer (e.g., potassium phosphate buffer)

  • Test compound (herbicide)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHODH enzyme, and the different concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubate the plate to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding a mixture of L-dihydroorotic acid and DCIP to all wells.

  • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600-650 nm for DCIP) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control and calculate the IC50 value.

In Vitro ALS (AHAS) Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of a compound on ALS activity.

Materials:

  • Crude ALS enzyme extract from young plant tissue

  • Pyruvate (substrate)

  • Reaction buffer

  • Creatine

  • α-Naphthol

  • 3 M Sulfuric Acid

  • Test compound (herbicide)

  • Microplate reader

Procedure:

  • Extract crude ALS enzyme from fresh, young plant tissue.

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the enzyme extract, reaction buffer, and different concentrations of the test compound. Include a control without the inhibitor.

  • Pre-incubate the mixture.

  • Initiate the enzymatic reaction by adding pyruvate.

  • Incubate to allow for the formation of acetolactate.

  • Stop the reaction and convert acetolactate to acetoin by adding sulfuric acid.

  • Add creatine and α-naphthol to develop a colored complex with acetoin.

  • Measure the absorbance at a specific wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro PPO Enzyme Inhibition Assay

This protocol measures the activity of PPO in the presence of an inhibitor.

Materials:

  • PPO enzyme extract from plant tissue

  • Protoporphyrinogen IX (substrate)

  • Assay buffer

  • Test compound (herbicide)

  • Fluorometer or spectrophotometer

Procedure:

  • Extract PPO from plant tissue.

  • Prepare serial dilutions of the test compound.

  • In a reaction vessel, combine the enzyme extract, assay buffer, and different concentrations of the test compound.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding protoporphyrinogen IX.

  • Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence or absorbance at a specific wavelength over time.

  • Calculate the rate of the reaction and the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value.

Whole-Plant Bioassay for Herbicide Efficacy

This protocol is a general guideline for assessing the efficacy of herbicides on whole plants.

Materials:

  • Seeds of target weed species

  • Pots or trays with a suitable soil mix

  • Growth chamber or greenhouse with controlled environmental conditions

  • Test herbicide and formulation blank

  • Calibrated sprayer

Procedure:

  • Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Prepare a range of herbicide concentrations, including a non-treated control.

  • Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer.

  • Return the treated plants to the controlled environment.

  • Assess plant injury visually (e.g., on a scale of 0 to 100%) and/or by measuring plant biomass (fresh or dry weight) at a set time after treatment (e.g., 14-21 days).

  • Analyze the dose-response data to calculate the GR50 (the dose causing a 50% reduction in growth) or ED50 (the dose causing a 50% effect).

References

Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Pyrimidine-Based Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of antibodies developed against pyrimidine-based haptens. Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for therapeutic drug monitoring, diagnostic applications, and metabolic studies. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the principles of antibody cross-reactivity in the context of pyrimidine derivatives.

Principles of Pyrimidine Hapten Immunogenicity and Antibody Specificity

Pyrimidines are heterocyclic aromatic compounds that form the basis of several essential biological molecules, including nucleobases (uracil, thymine, cytosine) and various therapeutic agents (e.g., 5-fluorouracil, barbiturates). Due to their small molecular size, pyrimidines act as haptens, meaning they must be conjugated to a larger carrier protein to elicit a robust immune response and generate specific antibodies.

The specificity of the resulting antibodies is largely determined by the structure of the hapten and the site of its conjugation to the carrier protein. Antibodies will primarily recognize the exposed regions of the hapten. Consequently, minor structural modifications to the pyrimidine ring or its substituents can significantly impact antibody binding, leading to cross-reactivity with related molecules.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a hypothetical polyclonal antibody raised against a 5-Fluorouracil (5-FU) hapten. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to 5-FU. This data is representative of typical findings in immunoassay development for small molecule haptens.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
5-Fluorouracil (5-FU) (Target Hapten) 15 100
Uracil(Unsubstituted pyrimidine)3005.0
Thymine (5-Methyluracil)(Methylated at position 5)4503.3
5-Chlorouracil(Halogen substitution at position 5)7520.0
5-Bromouracil(Larger halogen at position 5)15010.0
Cytosine(Different exocyclic group at C4)>10,000<0.1
Phenobarbital(Structurally distinct pyrimidine derivative)>10,000<0.1

Note: The cross-reactivity percentage is calculated using the formula: (IC50 of 5-FU / IC50 of competing compound) x 100.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible cross-reactivity data. Below are the methodologies for the key experiments involved in this guide.

Synthesis of 5-Fluorouracil-Carrier Protein Conjugate (Immunogen)

This protocol describes the synthesis of a 5-FU hapten derivative and its conjugation to Bovine Serum Albumin (BSA) to create an immunogen for antibody production.

Materials:

  • 5-Fluorouracil (5-FU)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • 6-Aminohexanoic acid

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Derivatization: A carboxyl group is introduced to 5-FU to enable conjugation. 5-FU is reacted with a suitable linker molecule, such as 6-aminohexanoic acid, to create a carboxylated hapten derivative.

  • Activation of Carboxylated Hapten: The carboxylated 5-FU derivative is dissolved in DMF. EDC and NHS are added to the solution to activate the carboxyl group, forming an NHS ester.

  • Conjugation to Carrier Protein: A solution of BSA in PBS is prepared. The activated 5-FU-NHS ester is added dropwise to the BSA solution while stirring. The reaction is allowed to proceed for 4 hours at room temperature.

  • Purification: The resulting 5-FU-BSA conjugate is purified by dialysis against PBS for 48 hours with multiple buffer changes to remove unconjugated hapten and reaction byproducts.

  • Characterization: The conjugation ratio (moles of hapten per mole of protein) is determined using UV-Vis spectrophotometry.

Antibody Production

Polyclonal antibodies are generated by immunizing rabbits with the 5-FU-BSA conjugate. A typical immunization schedule involves an initial injection followed by several booster injections over a period of weeks. Blood is collected periodically to monitor the antibody titer.

Competitive Indirect ELISA for Cross-Reactivity Determination

This assay is used to determine the IC50 values and cross-reactivity of the anti-5-FU antibody with various pyrimidine analogs.

Materials:

  • Anti-5-FU polyclonal antibody

  • 5-FU-Ovalbumin (OVA) conjugate (coating antigen)

  • 5-FU and competing pyrimidine analogs

  • Goat anti-rabbit IgG-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2M H2SO4)

  • 96-well microtiter plates

  • PBS and PBST (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

Procedure:

  • Coating: Microtiter plates are coated with 100 µL/well of 5-FU-OVA conjugate (1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with PBST.

  • Blocking: 200 µL/well of blocking buffer is added, and the plates are incubated for 2 hours at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Competitive Reaction: 50 µL of varying concentrations of 5-FU standard or competing pyrimidine analogs are added to the wells, followed by 50 µL of the anti-5-FU antibody (at a predetermined optimal dilution). The plate is incubated for 1 hour at 37°C.

  • Washing: Plates are washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL/well of goat anti-rabbit IgG-HRP conjugate (diluted in blocking buffer) is added, and the plate is incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with PBST.

  • Substrate Reaction: 100 µL/well of TMB substrate solution is added, and the plate is incubated in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: 50 µL/well of stop solution is added.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the 5-FU concentration. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The cross-reactivity is calculated as previously described.

Visualizations

Experimental Workflow for Cross-Reactivity Determination```dot

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating Coat Plate (5-FU-OVA) Wash1 Wash Coating->Wash1 Blocking Block Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Analytes Add Analytes (5-FU / Analogs) Wash2->Add_Analytes Add_Antibody Add Anti-5-FU Ab Add_Analytes->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add Secondary Ab (Anti-Rabbit-HRP) Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Caption: Cross-reactivity of anti-5-FU antibody.

Conclusion

The specificity of antibodies raised against pyrimidine-based haptens is a critical factor in the development of robust and reliable immunoassays. As demonstrated, even minor modifications to the pyrimidine structure can significantly alter antibody recognition and lead to varying degrees of cross-reactivity. For researchers and drug development professionals, a thorough characterization of antibody cross-reactivity is essential to ensure the accuracy and validity of experimental results. The protocols and data presented in this guide provide a framework for assessing the performance of such antibodies and for making informed decisions in the design and implementation of immunoassays for pyrimidine-containing compounds.

Safety Operating Guide

Proper Disposal of 2-Amino-4-chloro-6-methoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Prior to handling 2-Amino-4-chloro-6-methoxypyrimidine for any laboratory task, including preparation for disposal, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following safety measures must be implemented:

  • Personal Protective Equipment (PPE): To prevent exposure, all personnel must wear appropriate PPE, including:

    • Eye Protection: Chemical safety goggles or a full-face shield.

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

    • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.

  • Engineering Controls: All manipulations of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood.

  • Emergency Preparedness: Ensure that an operational eyewash station and safety shower are immediately accessible in the work area.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is crucial for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation this compound waste must be classified as halogenated organic hazardous waste. It is critical to segregate this waste stream from non-hazardous materials and other incompatible chemical wastes, particularly strong oxidizing agents and strong acids.[2]

Step 2: Waste Collection Proper collection techniques are essential to prevent contamination and ensure safe handling:

  • Solid Waste: All solid forms of the compound and contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads) should be collected in a designated, compatible, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly marked, leak-proof container specifically designated for halogenated organic liquid waste. The container material must be compatible with the solvent.

  • Contaminated Sharps: Any sharps, such as needles or broken glassware, that are contaminated with the compound must be placed in a designated, puncture-resistant sharps container.

Step 3: Container Management Proper container management is key to preventing leaks and ensuring regulatory compliance:

  • Container Integrity: Use only containers that are in good condition and chemically compatible with the waste.

  • Labeling: A hazardous waste label must be affixed to the container as soon as the first portion of waste is added. This label must include:

    • The words “Hazardous Waste”

    • The full chemical name: "this compound"

    • A clear indication of the associated hazards (e.g., Irritant, Toxic)

    • The date when waste was first added (accumulation start date)

    • Contact information for the responsible laboratory or principal investigator.

  • Sealing: Waste containers must be kept securely sealed at all times, except when waste is being added.

Step 4: Interim Storage Safe storage of the collected waste is a critical step before final disposal:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Segregation: Ensure the storage area is segregated from incompatible materials.

Step 5: Final Disposal The final step in the disposal process requires professional handling:

  • Licensed Disposal Service: Arrange for the collection of the hazardous waste with a licensed and certified professional waste disposal company.

  • Regulatory Adherence: Comply with all local, state, and federal regulations governing the disposal of hazardous waste.

  • Documentation: Provide the disposal service with accurate and complete documentation of the waste's composition and hazards.

Spill Decontamination Procedures

In the event of a spill, a prompt and organized response is crucial to mitigate risks.

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Utilize PPE: Before initiating cleanup, all personnel involved must wear the appropriate PPE as detailed above.

  • Containment and Cleanup: For solid spills, carefully sweep or wipe up the material to avoid generating dust and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill, then transfer the absorbent material into the hazardous waste container.

  • Decontamination: The spill area should be thoroughly cleaned with a suitable decontamination solution (e.g., soap and water), and all cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Maintain good ventilation in the area during and after the cleanup process.

  • Reporting: Report the spill to the institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Quantitative Data Summary

No specific quantitative data for in-laboratory degradation or neutralization protocols for the disposal of this compound were identified in the literature. The primary quantitative aspect of its disposal is the accurate tracking of the volume and mass of waste generated, which must be documented for the waste manifest provided to the disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Collect in a Labeled, Compatible, Sealed Container segregate->container labeling Label with 'Hazardous Waste', Chemical Name, Hazards, and Date container->labeling storage Store in a Designated Hazardous Waste Area labeling->storage secondary_containment Use Secondary Containment storage->secondary_containment disposal_service Arrange for Pickup by a Licensed Waste Disposal Service secondary_containment->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-Amino-4-chloro-6-methoxypyrimidine are critical for ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Some sources also indicate that it may cause respiratory irritation.[3] Adherence to strict PPE protocols is mandatory to ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields (conforming to EN166) or tight-sealing safety goggles.[1][4]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber) that comply with EU Directive 89/686/EEC and the standard EN 374.[1][5]Prevents skin contact, which can lead to irritation.[5]
Body Protection Lab coat, long-sleeved clothing, or impervious clothing.[1][5]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[6]Avoids inhalation of dust which may cause respiratory irritation.[3]

Always inspect PPE before use and handle in accordance with good industrial hygiene and safety practices.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and well-ventilated.

    • Confirm that an eyewash station and safety shower are accessible.[4]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not breathe in dust or aerosols.[1]

    • Weigh and handle the solid chemical in a manner that minimizes dust generation.

    • Do not eat, drink, or smoke in the handling area.[2][5]

  • Immediate First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2]

    • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][2]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[1]

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

  • Post-Handling:

    • Wash hands thoroughly after handling the chemical.[2][5]

    • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

    • Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[1][4]

Handling Workflow for this compound

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_post Post-Handling & Storage cluster_disposal Disposal prep_area Ensure Well-Ventilated Area check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Weigh & Handle Chemical don_ppe->handle_chem avoid_contact Avoid Skin/Eye Contact & Inhalation handle_chem->avoid_contact exposure Exposure Event handle_chem->exposure collect_waste Collect in Labeled, Sealed Container handle_chem->collect_waste wash_hands Wash Hands Thoroughly avoid_contact->wash_hands first_aid Administer First Aid exposure->first_aid first_aid->handle_chem If safe to continue decontaminate Decontaminate Work Area wash_hands->decontaminate storage Store in Cool, Dry, Ventilated Area decontaminate->storage check_compat Check for Incompatible Waste collect_waste->check_compat store_waste Store in Designated Hazardous Waste Area check_compat->store_waste dispose_prof Dispose via Licensed Professional store_waste->dispose_prof

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, properly labeled, and sealed container.[7] The container must be compatible with the chemical waste.

  • Waste Segregation:

    • Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[4][7]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7] Keep the container tightly closed.

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[2][6]

    • Engage a licensed professional waste disposal service to dispose of this material.[1][7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.